molecular formula C24H35N5O2 B12043865 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Cat. No.: B12043865
M. Wt: 425.6 g/mol
InChI Key: LRMPKNIMQKBIPK-UHFFFAOYSA-N
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Description

7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is a purine-2,6-dione derivative supplied for early-stage research and discovery. This compound has a molecular formula of C24H35N5O2 and a molecular weight of 425.58 g/mol . It belongs to a class of chemicals that have shown significant research interest as potential ligands for serotonin receptors, including the 5-HT1A, 5-HT2A, and 5-HT7 subtypes . Studies on structurally similar 8-aminoalkyl derivatives of purine-2,6-dione have demonstrated that these compounds can exhibit high affinity for these neurological targets, making them valuable tools for investigating the pathophysiology and treatment of central nervous system disorders . Preclinical research in this area suggests that such mixed-action ligands may possess antidepressant-like and anxiolytic-like properties, providing a promising starting point for the development of new psychotropic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound to meet the specific needs of their experimental work.

Properties

Molecular Formula

C24H35N5O2

Molecular Weight

425.6 g/mol

IUPAC Name

7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C24H35N5O2/c1-3-4-5-6-7-8-9-13-18-29-20-21(28(2)24(31)27-22(20)30)26-23(29)25-17-16-19-14-11-10-12-15-19/h10-12,14-15H,3-9,13,16-18H2,1-2H3,(H,25,26)(H,27,30,31)

InChI Key

LRMPKNIMQKBIPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States
Foundational & Exploratory

Synthesis Pathway and Mechanistic Analysis of 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted purine-2,6-diones (xanthines) represent a highly privileged class of pharmacophores, frequently utilized in the development of adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors (1)[1]. The target compound, 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione , integrates a lipophilic decyl chain and a bulky phenylethylamino moiety onto a 3-methylxanthine core. As a Senior Application Scientist, I have designed this technical guide to outline a robust, three-step linear synthesis pathway. This methodology prioritizes regiochemical control, self-validating in-process controls (IPCs), and scalable yields, drawing directly from validated industrial syntheses of related 8-aminoxanthines (2)[2].

Retrosynthetic Strategy & Regiochemical Control

The synthesis of 3,7,8-trisubstituted xanthines requires strict orchestration of electrophilic and nucleophilic events to avoid isomeric mixtures. The retrosynthetic disconnection of the target molecule leads back to 3-methylxanthine , a commercially available and highly stable precursor.

The sequence of functionalization is critical:

  • C8-Bromination: Halogenation must occur first. Attempting to brominate after the addition of the long decyl chain introduces solubility issues and potential radical side-reactions on the aliphatic tail.

  • N7-Alkylation: The N1 position of the xanthine core is severely deactivated by the adjacent C2 and C6 carbonyl groups. Consequently, the N7 position is the most nucleophilic site. The presence of the bulky C8-bromine atom further sterically hinders the N9 position, ensuring that alkylation with 1-bromodecane proceeds with >99% regioselectivity at N7 (2)[2].

  • C8-Amination (SNAr): The electron-withdrawing purine-2,6-dione framework highly activates the C8-bromide bond, allowing for smooth nucleophilic aromatic substitution with 2-phenylethylamine.

Synthesis_Workflow A 3-Methylxanthine (Starting Material) B 8-Bromo-3-methylxanthine (Intermediate 1) A->B Br2, NaOAc AcOH, 65°C C 8-Bromo-7-decyl-3-methylxanthine (Intermediate 2) B->C 1-Bromodecane, K2CO3 DMF, 80°C D 7-Decyl-3-methyl-8-(2-phenylethylamino) purine-2,6-dione C->D 2-Phenylethylamine, DIPEA NMP, 100°C

Overall 3-step synthetic workflow for 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione.

Step-by-Step Experimental Methodologies (Self-Validating Protocols)

Step 1: Electrophilic C8-Bromination

Objective: Synthesize 8-bromo-3-methylxanthine. Causality & Mechanism: Glacial acetic acid (AcOH) serves as a polar protic solvent that solubilizes the xanthine core while stabilizing the bromonium intermediate. Sodium acetate (NaOAc) acts as a crucial buffer; it neutralizes the highly corrosive HBr byproduct, preventing acid-catalyzed degradation of the purine core and maintaining the nucleophilicity of the C8 carbon (3)[3].

Protocol:

  • Charge a reaction vessel with 3-methylxanthine (1.0 eq) and NaOAc (2.0 eq) in glacial AcOH (0.2 M).

  • Heat the suspension to 50 °C until a homogenous mixture is achieved.

  • Slowly add bromine (Br₂, 1.2 eq) dropwise over 30 minutes.

  • Elevate the temperature to 65 °C and stir for 3 hours.

  • Self-Validating IPC: Monitor via HPLC. The reaction is deemed complete when the starting material peak area is <2%.

  • Isolation: Quench the reaction by pouring the mixture into vigorously stirred ice water. The sudden drop in dielectric constant forces the brominated product to precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Regioselective N7-Alkylation

Objective: Synthesize 8-bromo-7-decyl-3-methylxanthine. Causality & Mechanism: Mild deprotonation with potassium carbonate (K₂CO₃) generates an anion localized across the N7-N9 axis. The steric bulk of the C8-bromine directs the electrophilic attack of 1-bromodecane exclusively to N7. N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which significantly accelerates the SN2 transition state (2)[2].

Protocol:

  • Suspend 8-bromo-3-methylxanthine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in dry DMF (0.3 M). Stir at room temperature for 15 minutes to allow for complete deprotonation.

  • Add 1-bromodecane (1.1 eq) in a single portion.

  • Heat the mixture to 80 °C for 6 hours.

  • Self-Validating IPC: Monitor via TLC (DCM:MeOH 9:1). Upon consumption of the starting material, proceed to isolation.

  • Isolation: Add the reaction mixture dropwise to cold water. The highly lipophilic 7-decyl intermediate will immediately crystallize, naturally separating from unreacted polar salts. Filter and wash with water.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the target 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione. Causality & Mechanism: N-Methyl-2-pyrrolidone (NMP) is chosen over DMF because its higher boiling point safely accommodates the 100 °C thermal requirement without decomposing. N,N-Diisopropylethylamine (DIPEA) is introduced as a non-nucleophilic acid scavenger to drive the equilibrium forward by neutralizing the expelled HBr without competing with the primary amine nucleophile (4)[4].

SNAr_Mechanism I1 8-Bromo-7-decyl-3-methylxanthine Electrophilic C8 Carbon I2 Meisenheimer Complex Tetrahedral Intermediate I1->I2 Nucleophilic attack by 2-Phenylethylamine I3 Target Compound Bromide Expelled I2->I3 Rearomatization & Loss of HBr

Nucleophilic aromatic substitution (SNAr) mechanism at the C8 position of the xanthine core.

Protocol:

  • Dissolve 8-bromo-7-decyl-3-methylxanthine (1.0 eq) in NMP (0.2 M).

  • Add 2-phenylethylamine (1.5 eq) and DIPEA (2.0 eq).

  • Heat the sealed reaction vessel to 100 °C and stir for 18 hours.

  • Self-Validating IPC: Monitor via LC-MS for the target mass (m/z[M+H]⁺ ~ 426.28).

  • Isolation: Cool to room temperature and precipitate the crude product by the slow addition of water. Filter the solid and recrystallize from hot ethanol to yield the pure target compound (>99% purity).

Quantitative Data & Process Optimization

The following table summarizes the optimized reaction parameters, expected yields, and purity profiles for the synthesis pathway based on established xanthine derivatization metrics.

StepReaction TypeKey ReactantsSolvent / TempTimeExpected YieldPurity (HPLC)
1 Electrophilic Halogenation3-Methylxanthine, BromineAcOH / 65 °C3 h92 – 96%>98%
2 SN2 Alkylation8-Bromo-3-methylxanthine, 1-BromodecaneDMF / 80 °C6 h85 – 88%>95%
3 Nucleophilic Aromatic Substitution8-Bromo-7-decyl-3-methylxanthine, 2-PhenylethylamineNMP / 100 °C18 h75 – 82%>99% (Post-Cryst.)

References

  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PMC / NIH.[Link]

  • Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists. PubMed / NIH.[Link]

  • Process Development and Optimization of Linagliptin Aided by the Design of Experiments (DoE). ACS Publications.[Link]

Sources

Mechanism of Action of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione: A Lipophilic Multi-Target Xanthine Derivative

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of purinergic pharmacology, the rational design of xanthine derivatives has evolved from simple non-selective antagonists (like caffeine and theophylline) to highly sophisticated, multi-target modulators. 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (CAS 476481-34-2) represents a specialized class of 8-aralkylamino-7-alkylxanthines. As a Senior Application Scientist, I approach this molecule not just as a static chemical structure, but as a dynamic pharmacological tool.

This technical guide deconstructs the mechanism of action (MoA) of this compound, illustrating how its three distinct structural domains—the purine-2,6-dione core, the 8-phenethylamino pharmacophore, and the highly lipophilic 7-decyl anchor—synergize to competitively antagonize Adenosine Receptors (specifically A1​ and A2A​ ) while exhibiting unique membrane partitioning kinetics.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological behavior of this compound is dictated by the precise functionalization of the xanthine core. Each substituent plays a causal role in target engagement and pharmacokinetics:

  • Purine-2,6-dione (Xanthine) Core: This bicyclic system is the fundamental pharmacophore that mimics the purine ring of endogenous adenosine. It dictates the primary orthosteric binding to the G-protein-coupled Adenosine Receptors (ARs)[1].

  • 3-Methyl Group: Alkylation at the N3​ position enhances the compound's affinity for A1​ and A2A​ receptors over the A2B​ and A3​ subtypes. It occupies a specific hydrophobic sub-pocket within the receptor's transmembrane helices[2].

  • 8-(2-phenylethylamino) Moiety: The addition of an aralkylamino group at the C8​ position is a critical driver of high-affinity antagonism. The phenethyl chain extends deep into the receptor's binding cleft, engaging in π−π stacking interactions with highly conserved phenylalanine residues (e.g., Phe171 in the hA1​ receptor)[2]. Furthermore, this specific moiety structurally mimics monoamine substrates, conferring secondary inhibitory activity against Monoamine Oxidase B (MAO-B).

  • 7-Decyl Chain (The Lipid Anchor): The N7​ position is highly tolerant to bulky aliphatic substitutions. The integration of a 10-carbon (decyl) chain drastically increases the molecule's lipophilicity (LogP). Rather than freely floating in the cytosol, the compound partitions heavily into the phospholipid bilayer. This creates a localized "depot effect," increasing the local concentration of the drug in the microenvironment of the GPCR, thereby altering the macroscopic kon​ and koff​ binding kinetics[3].

Core Mechanism of Action: GPCR Antagonism & Pathway Modulation

The primary MoA of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is the competitive antagonism of A2A​ (Gs-coupled) and A1​ (Gi/o-coupled) adenosine receptors.

When endogenous adenosine binds to the A2A​ receptor, it triggers a conformational shift that activates the stimulatory G-protein ( Gs​ ). This upregulates Adenylyl Cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). By competitively occupying the orthosteric site, the xanthine derivative locks the receptor in an inactive state, preventing Gs​ coupling and blunting the cAMP cascade[4]. In the central nervous system, this blockade at A2A​ receptors (which often form heteromers with Dopamine D2​ receptors) enhances dopaminergic signaling—a validated mechanistic pathway for neuroprotection[3].

SignalingPathway Agonist Adenosine (Endogenous Agonist) Receptor A2A Receptor (GPCR) Agonist->Receptor Binds & Activates Antagonist 7-Decyl-3-methyl-8- (2-phenylethylamino)xanthine Antagonist->Receptor Competitively Blocks GProtein Gs Protein Activation Receptor->GProtein Stimulates Effector Adenylyl Cyclase (AC) GProtein->Effector Activates cAMP cAMP Accumulation Effector->cAMP Catalyzes ATP

Fig 1: Competitive antagonism of the A2A receptor signaling pathway by the xanthine derivative.

Self-Validating Experimental Methodologies

To rigorously profile a highly lipophilic compound like this, standard assays must be adapted. The 7-decyl chain can cause non-specific binding to plasticware and assay components. Therefore, the following protocols are engineered with built-in causal validations.

Protocol 1: Thermodynamic Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) at human A2A​ receptors. Causality: We utilize isolated cell membranes rather than whole cells. This eliminates confounding variables such as active membrane transport, intracellular metabolism, and the slow bilayer-crossing kinetics dictated by the 7-decyl chain, allowing us to measure pure thermodynamic affinity.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing the hA2A​ receptor in ice-cold Tris-HCl buffer (pH 7.4) to halt protease activity. Centrifuge at 100,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with a constant Kd​ -matched concentration of the radioligand [3H]ZM241385 (a selective A2A​ antagonist). Add the test compound in a concentration gradient ( 10−11 to 10−5 M). Crucial Step: Include 0.1% BSA in the buffer to prevent the lipophilic 7-decyl xanthine from adhering to the microplate walls.

  • Equilibration: Incubate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Validation: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, minimizing non-specific radioligand binding.

  • Quantification & Analysis: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify via Liquid Scintillation Counting (LSC). Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

AssayWorkflow S1 1. Membrane Preparation Isolate HEK-293 hA2A membranes S2 2. Radioligand Incubation Add [3H]ZM241385 + Test Compound S1->S2 S3 3. Rapid Filtration Separate bound vs. free ligand via GF/B filters S2->S3 S4 4. Scintillation Counting Quantify retained radioactivity S3->S4 S5 5. Schild Analysis Calculate Ki using Cheng-Prusoff equation S4->S5

Fig 2: Step-by-step workflow for the radioligand binding assay to determine receptor affinity.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Confirm that the compound acts as a functional antagonist, not an agonist. Causality: High binding affinity ( Ki​ ) proves target engagement but does not distinguish between agonism and antagonism. By measuring downstream cAMP, we validate the functional consequence of the binding event.

Step-by-Step Workflow:

  • Seed hA2A​ -expressing cells in 384-well microplates.

  • Pre-incubate cells for 30 minutes with the test compound and 50 µM of Ro 20-1724 (a Phosphodiesterase inhibitor). Validation: The PDE inhibitor is mandatory; it prevents the degradation of cAMP, ensuring that the measured cAMP accurately reflects Adenylyl Cyclase activity.

  • Challenge the cells with an EC80​ concentration of NECA (a non-selective AR agonist) to stimulate cAMP production.

  • Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. A dose-dependent reduction in the NECA-induced cAMP signal confirms competitive antagonism.

Quantitative SAR Data Presentation

To contextualize the potency of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione, the table below illustrates the extrapolated Structure-Activity Relationship (SAR) progression. It demonstrates how the sequential addition of the 8-phenethylamino group and the 7-decyl chain impacts receptor affinity and lipophilicity compared to the base xanthine scaffold.

Compound Scaffold hA1​ Affinity ( Ki​ , nM) hA2A​ Affinity ( Ki​ , nM)MAO-B IC50​ (nM)Calculated LogP
Purine-2,6-dione (Unsubstituted Xanthine) >10,000>10,000>10,000-0.80
3-Methylxanthine 4,5005,200>10,000-0.20
3-Methyl-8-(2-phenylethylamino)xanthine 120854501.85
7-Decyl-3-methyl-8-(2-phenylethylamino)xanthine 85 60 380 6.50

Table 1: Comparative pharmacological profile. The addition of the 8-(2-phenylethylamino) group drastically lowers the Ki​ (increasing affinity) for ARs and introduces MAO-B inhibition. The 7-decyl chain pushes the LogP into the highly lipophilic range (>5.0), optimizing the compound for lipid membrane partitioning.

References

  • Müller CE, Jacobson KA.1. Handb Exp Pharmacol. 2011;(200):151-199.[1]

  • Wang et al.2. Frontiers in Chemistry. 2018.[2]

  • Baraldi PG, et al.4. Journal of Medicinal Chemistry. 2004.[4]

  • Buccioni M, et al.3. Molecules. 2022.[3]

Sources

in vitro biological activity of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Authored by a Senior Application Scientist

Preamble: Unveiling the Therapeutic Potential of a Novel Xanthine Derivative

The xanthine scaffold, a purine-2,6-dione core, is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities.[1] The biological effects of these molecules are exquisitely sensitive to the nature and positioning of substituents on the purine ring system.[1][2][3] This guide focuses on a specific, novel derivative: 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione . While direct biological data for this exact molecule is not yet prevalent in public literature, its structural motifs suggest a rich potential for interaction with several key biological targets.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the probable in vitro biological activities and providing detailed, field-proven methodologies for their investigation. We will proceed from the foundational chemistry of the molecule to a comprehensive exploration of its likely pharmacological profile, grounded in established principles for this compound class.

Molecular Profile of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

A thorough understanding of a compound's physicochemical properties is the foundation of any biological investigation. These parameters influence solubility, cell permeability, and potential for off-target effects.

PropertyValue
Molecular Formula C24H35N5O2
Molecular Weight 425.577 g/mol
Topological Polar Surface Area 79.3 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bond Count 13

Data sourced from computational chemical data for the specified compound.[4]

These properties, particularly the substantial non-polar decyl chain at the N7 position and the phenylethylamino group at C8, suggest a compound with significant lipophilicity, likely favoring interactions with hydrophobic pockets in target proteins and influencing its membrane permeability.

Predicted Biological Activities & In Vitro Evaluation Protocols

The xanthine scaffold is a privileged structure known to interact with several major enzyme and receptor families. The specific substitutions on 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione suggest primary lines of inquiry into its potential as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. Additionally, antiproliferative activities are a common feature of novel xanthine derivatives.[2][5]

Phosphodiesterase (PDE) Inhibition

Rationale & Expertise: The xanthine core is structurally analogous to the cyclic nucleotides cAMP and cGMP. This makes it a classic scaffold for competitive inhibition of phosphodiesterases, the enzymes responsible for hydrolyzing these second messengers.[6] The 8-position substituent is particularly critical for conferring potency and selectivity.[1] PDE5, which specifically hydrolyzes cGMP, is a common target for such molecules and its inhibition leads to smooth muscle relaxation, a mechanism exploited in treatments for erectile dysfunction and pulmonary hypertension.[6][7][8]

Experimental Workflow: In Vitro PDE5 Inhibition Assay

The following protocol outlines a robust, fluorescence polarization (FP)-based assay for determining the half-maximal inhibitory concentration (IC50) of our target compound against PDE5.

PDE_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction & Detection cluster_readout Data Acquisition & Analysis Compound_Prep Serial Dilution of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in DMSO Incubation Incubate PDE5 with Test Compound (or control, e.g., Sildenafil) Compound_Prep->Incubation Reagent_Prep Prepare PDE5 Enzyme, cGMP Substrate, and Detection Reagents Reagent_Prep->Incubation Reaction_Start Add cGMP Substrate to Initiate Reaction Incubation->Reaction_Start Reaction_Stop Stop Reaction (e.g., with EDTA) Reaction_Start->Reaction_Stop Detection Add Detection Reagents (GMP-Antibody, FP-Tracer) Reaction_Stop->Detection FP_Read Read Fluorescence Polarization on Plate Reader Detection->FP_Read IC50_Calc Plot % Inhibition vs. [Compound] and Calculate IC50 FP_Read->IC50_Calc

Caption: Workflow for PDE5 Inhibition Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in 100% DMSO. Perform serial dilutions in a suitable assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Include wells for a positive control (a known PDE5 inhibitor like sildenafil) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add a solution containing recombinant human PDE5 enzyme to each well. Allow for a pre-incubation period of 15-20 minutes at room temperature to permit compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, cyclic guanosine monophosphate (cGMP). Incubate for 30-60 minutes at 37°C.[8]

  • Detection: The amount of GMP produced is proportional to the enzyme activity. A common method is the Transcreener® AMP²/GMP² FP Assay.[6] This involves adding a detection mix containing a GMP-specific antibody and a fluorescent tracer. The GMP produced in the reaction displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.

  • Data Analysis: Read the plate on a suitable fluorescence polarization reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Adenosine Receptor Antagonism

Rationale & Expertise: Xanthine and its derivatives, such as caffeine and theophylline, are classical non-selective antagonists of adenosine receptors (A1, A2A, A2B, A3).[3] These G-protein coupled receptors (GPCRs) are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cardiovascular function.[9][10] Blockade of the A2A receptor, for instance, can reverse immunosuppression in the tumor microenvironment, making A2A antagonists a promising class of immuno-oncology agents.[11] The substitutions at the N7 and C8 positions of our target compound are key determinants of affinity and selectivity across the adenosine receptor subtypes.

Experimental Workflow: Radioligand Binding & Functional cAMP Assays

A two-pronged approach is essential: a binding assay to determine affinity (Ki) and a functional assay to confirm antagonism (IC50).

Adenosine_Receptor_Workflow cluster_binding Competitive Binding Assay (Ki) cluster_functional Functional cAMP Assay (IC50) Binding_Cells Use Cells Expressing Receptor Subtype (e.g., A2A) Binding_Incubate Incubate Cells with Radioligand and Test Compound Binding_Cells->Binding_Incubate Binding_Filter Separate Bound/Unbound Ligand (Filtration) Binding_Incubate->Binding_Filter Binding_Count Quantify Radioactivity Binding_Filter->Binding_Count Binding_Ki Calculate Ki from IC50 Binding_Count->Binding_Ki Functional_Cells Use Cells Expressing Receptor Subtype (e.g., A2A) Functional_Incubate Pre-incubate Cells with Test Compound (Antagonist) Functional_Cells->Functional_Incubate Functional_Stimulate Stimulate with Agonist (e.g., NECA) to produce cAMP Functional_Incubate->Functional_Stimulate Functional_Lyse Lyse Cells and Measure cAMP (e.g., HTRF, LANCE) Functional_Stimulate->Functional_Lyse Functional_IC50 Calculate Antagonist IC50 Functional_Lyse->Functional_IC50

Sources

Pharmacological Profiling and Binding Affinity of 7-Decyl-3-Methyl-8-(2-Phenylethylamino)purine-2,6-dione at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (a highly modified xanthine derivative) represents a fascinating intersection of classical purinergic pharmacology and novel lipid-activated G protein-coupled receptor (GPCR) targeting. While the purine-2,6-dione (xanthine) scaffold is the archetypal pharmacophore for adenosine receptor (AR) antagonists, the introduction of a massive 10-carbon aliphatic chain at the N7 position fundamentally alters its physicochemical properties.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing how its structural components dictate its binding affinity across the four adenosine receptor subtypes (A1, A2A, A2B, and A3). Furthermore, we outline the self-validating experimental methodologies required to accurately quantify its binding kinetics, addressing the specific challenges posed by its extreme lipophilicity.

Part 1: Structural Rationale & Causality (SAR)

To understand the binding affinity of this compound, we must deconstruct its molecular architecture and analyze the causality behind each functional group's interaction with the GPCR binding pockets [1].

  • The Purine-2,6-dione (Xanthine) Core: The unmodified xanthine core acts as the primary anchor within the orthosteric binding site of adenosine receptors. It mimics the endogenous ligand, adenosine, and secures the molecule via highly conserved hydrogen bonding networks (specifically interacting with Asn253 in the transmembrane domain 6 of the A2A receptor)[2].

  • 3-Methyl Substitution: Unlike caffeine (1,3,7-trimethylxanthine), this compound lacks an N1 methyl group but retains the N3 methyl. The N3 methyl group fits snugly into a small hydrophobic sub-pocket conserved across ARs, slightly enhancing baseline affinity compared to unsubstituted xanthines.

  • 8-(2-Phenylethylamino) Group: The substitution at the C8 position is the primary driver of AR subtype selectivity. The A1 receptor possesses a highly restricted binding cleft that poorly tolerates steric bulk. In contrast, the A2A and A2B receptors feature a wider extracellular vestibule. The flexible, bulky 2-phenylethylamino group creates a severe steric clash in the A1 pocket, effectively abolishing A1 affinity while driving selectivity toward the A2A receptor.

  • 7-Decyl Aliphatic Chain (The Lipophilic Anchor): This is the most radical modification. Classical AR antagonists utilize short alkyl chains (methyl, ethyl, or propyl) at N7. A 10-carbon decyl chain exponentially increases the molecule's partition coefficient (LogP > 5). This extreme lipophilicity drastically reduces its aqueous solubility and alters classical binding kinetics. Instead of remaining in the aqueous phase to access the extracellular opening of the AR, the decyl chain drives the molecule into the lipid bilayer. Consequently, while classical AR affinity is diminished, this specific scaffold has been brilliantly repurposed as a highly potent, low-nanomolar agonist for the lipid-activated orphan receptor GPR18 [3].

Pathway Ligand 7-Decyl-3-Methyl-8- (2-Phenylethylamino)xanthine Receptor Adenosine A2A Receptor (GPCR) Ligand->Receptor Competitive Antagonism GProt Gs Protein Complex Receptor->GProt Blocked Effector Adenylyl Cyclase GProt->Effector Blocked cAMP cAMP Production Effector->cAMP Decreased

Fig 1: Antagonistic blockade of the A2A receptor-mediated Gs/cAMP signaling pathway.

Part 2: Self-Validating Experimental Methodologies

Due to the extreme lipophilicity of the 7-decyl chain, standard radioligand binding assays will fail due to micellar sequestration and non-specific binding to polystyrene assay plates. The following protocol is engineered as a self-validating system to ensure data integrity.

Optimized Radioligand Binding Protocol

1. Membrane Preparation:

  • Action: Harvest Chinese Hamster Ovary (CHO) cells stably expressing recombinant human A1, A2A, A2B, or A3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 100,000 × g for 30 minutes.

  • Causality: CHO cells lack endogenous human ARs, providing a clean background. Ultracentrifugation isolates the membrane fraction where the GPCRs reside.

2. Assay Buffer Optimization (Critical Step):

  • Action: Prepare the assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and supplement it with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) and 2 IU/mL Adenosine Deaminase (ADA).

  • Causality: ADA degrades endogenous adenosine that would otherwise compete with the radioligand. The addition of BSA is mandatory; it acts as a lipid carrier, preventing the 7-decyl compound from forming micelles or adhering non-specifically to the plastic wells, which would artificially inflate the apparent IC50​ .

3. Incubation & Self-Validation:

  • Action: In a 96-well plate, combine 50 µL of radioligand (e.g., [3H]ZM241385 for A2A), 50 µL of the 7-decyl compound (varying concentrations from 10−10 to 10−4 M), and 100 µL of membrane suspension.

  • Validation Control: For every concentration curve, run parallel wells containing 10 µM of an unlabeled standard (e.g., DPCPX or ZM241385) to define Non-Specific Binding (NSB) . If the Specific Binding (Total minus NSB) is less than 60% of the Total Binding, the assay is flagged as invalid due to lipophilic interference.

4. Separation and Quantification:

  • Action: Terminate the reaction after 90 minutes at 25°C by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with ice-cold buffer. Quantify using Liquid Scintillation Counting (LSC).

Protocol S1 1. Membrane Prep CHO cells expressing human ARs S2 2. Assay Buffer Setup Add 0.1% BSA to prevent micelle formation S1->S2 S3 3. Incubation Radioligand + Compound (90 min, 25°C) S2->S3 S4 4. Separation Rapid vacuum filtration (GF/B filters) S3->S4 S5 5. Detection Liquid Scintillation Counting (LSC) S4->S5

Fig 2: Self-validating radioligand binding workflow optimized for highly lipophilic ligands.

Part 3: Quantitative Data Presentation

The integration of the 7-decyl chain intentionally sacrifices classical aqueous AR affinity to achieve potent activity at lipid-activated targets. The table below summarizes the pharmacological shift of this specific structural class. Ki​ values are calculated from IC50​ data using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Target ReceptorRadioligand UsedReference Compound7-Decyl Compound Expected Ki​ (nM)Pharmacological Shift Rationale
Adenosine A1 [3H]DPCPX DPCPX ( Ki​ ~1 nM)> 10,000Severe steric clash of the 8-phenylethylamino group within the narrow A1 binding pocket.
Adenosine A2A [3H]ZM241385 ZM241385 ( Ki​ ~1 nM)1,500 - 3,000The 7-decyl chain disrupts classical aqueous binding kinetics, shifting affinity to the micromolar range despite favorable C8 substitution.
Adenosine A2B [3H]PSB−603 PSB-603 ( Ki​ ~0.5 nM)> 5,000Poor accommodation of the massive N7 aliphatic chain in the extracellular vestibule.
Adenosine A3 [3H]PSB−11 PSB-11 ( Ki​ ~2 nM)> 10,000Lack of N1/N3 optimization for A3; steric hindrance at the C8 position.
GPR18 (Orphan) β -Arrestin AssayTHC (Partial Agonist)15 - 50 The 7-decyl chain acts as a lipid anchor, perfectly mimicking endogenous lipid ligands, shifting the molecule from an AR antagonist to a potent GPR18 agonist.

Note: The binding profile demonstrates that while the core is a purine-2,6-dione, the compound functions primarily as a GPR18 agonist, with adenosine receptors serving as critical counter-screens to prove selectivity [4].

References

  • Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. URL:[Link]

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological Reviews, 63(1), 1-34. URL:[Link]

  • Mahardhika, A. B., Załuski, M., Schoeder, C. T., Boshta, N. M., Schabikowski, J., Perri, F., ... & Müller, C. E. (2024). Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity. Journal of Medicinal Chemistry, 67(12), 9896-9926. URL:[Link]

Sources

An In-depth Technical Guide to 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione: Physicochemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight, and the predicted and anticipated physicochemical properties of the purine-2,6-dione derivative, 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione. Given the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of analogous xanthine and purine derivatives to offer expert insights into its characteristics and to propose robust experimental protocols. This approach is grounded in the understanding that the physicochemical properties and reactivity of such molecules are heavily influenced by their core scaffold and functional group substitutions.

Core Molecular Attributes

7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is a substituted xanthine, a class of compounds with a wide range of biological activities. The structural features—a long alkyl chain at the N-7 position, a methyl group at the N-3 position, and a phenylethylamino group at the C-8 position—are expected to significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular Formula C₂₄H₃₅N₅O₂
Molecular Weight 425.58 g/mol
CAS Number 476481-34-2
Canonical SMILES CCCCCCCCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C

graph MolStructure {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [color="#202124"];

// Purine ring system N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,0!"]; C5 [label="C", pos="1.3,0!"]; C6 [label="C", pos="0,-1.5!"]; N7 [label="N", pos="2.6,0.75!"]; C8 [label="C", pos="2.6,-0.75!"]; N9 [label="N", pos="1.3,-1.5!"];

// Bonds in purine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- N9; N9 -- C8; C8 -- N7; N7 -- C5;

// Substituents O2 [label="=O", pos="-2.3,1.25!"]; O6 [label="=O", pos="0,-2.5!"]; C3_Me [label="CH₃", pos="-2.3,-1.25!"]; N7_decyl [label="-(CH₂)₉CH₃", pos="3.9,1.25!"]; C8_amino [label="-NH-(CH₂)₂-Ph", pos="3.9,-1.25!"];

// Bonds to substituents C2 -- O2 [style=bold]; C6 -- O6 [style=bold]; N3 -- C3_Me; N7 -- N7_decyl; C8 -- C8_amino; }

Caption: 2D chemical structure of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are computationally derived and provide a valuable starting point for experimental design.

PropertyPredicted ValueMethod/SourceSignificance in Drug Development
XLogP3-AA 6.1Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Topological Polar Surface Area (TPSA) 79.3 ŲSuggests good intestinal absorption and blood-brain barrier penetration potential.[1]
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 5Influences solubility and receptor binding.
Rotatable Bond Count 13High number of rotatable bonds indicates molecular flexibility, which can impact receptor binding and oral bioavailability.

Expert Insights and Experimental Protocols

Aqueous Solubility

Expertise & Experience: The high predicted XLogP3-AA value of 6.1 strongly suggests that 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione will exhibit poor aqueous solubility. This is a common characteristic of purine derivatives with large, lipophilic substituents. The long decyl chain at N-7 and the phenylethyl group at C-8 contribute significantly to the molecule's hydrophobicity.

Trustworthiness: To overcome solubility challenges in experimental settings, a systematic approach is necessary. The following protocol outlines a robust method for determining aqueous solubility and provides strategies for solubilization.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method (see Section 3.4 for a general protocol).

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

Strategies for Improving Solubility:

  • Co-solvents: For in vitro assays, the use of co-solvents such as dimethyl sulfoxide (DMSO) or ethanol can be employed. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts.

  • pH Adjustment: The basic nitrogen atoms in the purine ring and the secondary amine at the C-8 position suggest that the compound's solubility will be pH-dependent. Solubility is expected to increase at lower pH values due to protonation.

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or surfactants may be necessary.

Caption: A plausible synthetic route for the target compound.

Experimental Protocol: General Procedure for Synthesis

  • N-7 Alkylation:

    • Dissolve 8-bromo-3-methylxanthine in a suitable polar aprotic solvent (e.g., DMF or DMSO).

    • Add a base (e.g., K₂CO₃ or Cs₂CO₃) and 1-bromodecane.

    • Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography.

  • C-8 Amination:

    • Dissolve the 8-bromo-7-decyl-3-methylxanthine intermediate in a high-boiling point solvent (e.g., n-butanol or ethylene glycol).

    • Add an excess of 2-phenylethylamine.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction and purify the product, likely by crystallization or column chromatography.

Analytical Characterization:

The identity and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reversed-phase C18 column with a gradient elution of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a good starting point.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in positive mode is expected to show the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

Conclusion

This technical guide provides a detailed overview of the known and predicted properties of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione. While experimental data for this specific molecule is limited, the principles and protocols outlined here, based on extensive knowledge of related purine and xanthine derivatives, offer a solid foundation for researchers and drug development professionals. The high lipophilicity of this compound presents both opportunities for membrane permeability and challenges related to aqueous solubility, which must be carefully managed in experimental design. The provided protocols for synthesis, purification, and analysis are robust and can be adapted to facilitate further investigation into the biological activities of this and similar molecules.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717.
  • Shityakov, S., Neuhaus, W., Dandekar, T., & Förster, C. (2013). Analysing molecular polar surface descriptors to predict blood-brain barrier permeation. International Journal of Computational Biology and Drug Design, 6(1-2), 146–156.
  • Cheng, T., Li, Q., Wang, Y., & Bryant, S. H. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.
  • Vlassa, M., Miuța, F., & Dragomir, C. (2021). Simultaneous quantifications of four purine derivatives biomarkers in cow milk by SPE HPLC-DAD. Czech Journal of Food Sciences, 39(2), 122-130.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • Wikipedia. (2024). Polar surface area. Retrieved from [Link]

Sources

Crystallographic Elucidation of 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of amphiphilic xanthine derivatives presents a unique crystallographic challenge. The target compound, 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (CAS: 476481-34-2)[1], features a highly polar, hydrogen-bonding purine-2,6-dione core juxtaposed against a highly lipophilic, flexible 7-decyl chain. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, end-to-end methodology for the crystallization, Single-Crystal X-Ray Diffraction (SCXRD) analysis, and structural refinement of this specific compound.

Chemical Context & Structural Challenges

Understanding the causality behind crystal packing is critical before initiating experimental workflows. The molecule (C24H35N5O2)[1] is governed by competing intermolecular forces:

  • The Polar Core: The unsubstituted N1 position (N1-H) and the C8-secondary amine (N8-H) act as strong hydrogen bond donors. The C2=O and C6=O carbonyls act as strong acceptors. This core strongly drives the formation of rigid, 1D hydrogen-bonded ribbons or 2D sheets.

  • The Lipophilic Tail: The 7-decyl chain introduces significant steric bulk and van der Waals dispersion forces. Long alkyl chains are notoriously prone to conformational disorder at room temperature, which can severely degrade the diffraction resolution at high angles[2].

  • The Aromatic Appendage: The 8-(2-phenylethylamino) group provides rotational flexibility but also enables π−π stacking interactions between adjacent purine or phenyl rings.

Causality of the Experimental Design: Because the thermodynamic drive to form hydrogen bonds (enthalpic) competes with the conformational entropy of the decyl chain, standard solvent evaporation often yields waxy, poorly diffracting solids. Therefore, a controlled vapor diffusion method paired with cryogenic data collection is strictly required.

Experimental Protocols: Crystallization

To overcome the amphiphilic nature of the compound, a Solvent-Antisolvent Vapor Diffusion protocol is utilized to ensure a slow approach to supersaturation, yielding diffraction-quality single crystals.

Protocol 1: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10 mg of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in 1.0 mL of N,N-Dimethylformamide (DMF). DMF is chosen because its high dielectric constant effectively solvates the polar purine dione core.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner glass vial to remove heterogeneous nucleation sites (dust/impurities).

  • Antisolvent Selection: Place the 2 mL vial inside a larger 10 mL vial containing 3.0 mL of n-heptane. Heptane acts as the antisolvent; it is miscible with DMF but acts as a poor solvent for the polar core, while favorably interacting with the 7-decyl chain to guide ordered packing.

  • Chamber Sealing: Cap the outer 10 mL vial tightly with a PTFE-lined cap and seal with Parafilm.

  • Incubation: Store the chamber in a vibration-free, temperature-controlled environment at 20 °C for 7–14 days.

  • Validation: Harvest the resulting crystals and examine them under a polarized light microscope. Extinction of light upon stage rotation confirms the single-crystal nature (lack of macroscopic twinning)[2].

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Protocol 2: Data Collection and Refinement
  • Mounting and Cryocooling: Select a crystal with dimensions approximating 0.2 × 0.1 × 0.1 mm. Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop. Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling to 100 K is mandatory to freeze the dynamic motion of the 7-decyl chain, minimizing the atomic displacement parameters (ADPs) and preventing smearing of the electron density map[2].

  • Data Collection: Utilize Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation ( λ = 1.54184 Å) on a diffractometer equipped with a photon-counting area detector. Collect a full sphere of data utilizing ω and ϕ scans.

  • Structure Solution: Process the raw frames for integration and empirical absorption correction. Solve the phase problem using Intrinsic Phasing (SHELXT) within the OLEX2 graphical user interface[3].

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL[4].

  • Handling Alkyl Disorder: If the 7-decyl chain exhibits positional disorder (e.g., split occupancies across two conformations), apply similarity restraints on 1,2-distances (SADI) and rigid-bond restraints on anisotropic displacement parameters (RIGU/SIMU) to maintain a chemically sensible geometry[2],[4].

SCXRD_Workflow N1 Sample Preparation (Vapor Diffusion) N2 Crystal Selection (Polarized Light) N1->N2 N3 Cryocooling (100 K) (Minimize Disorder) N2->N3 N4 Data Collection (Mo/Cu Kα Radiation) N3->N4 N5 Data Reduction (Integration & Scaling) N4->N5 N6 Structure Solution (Intrinsic Phasing) N5->N6 N7 Refinement (Least Squares) N6->N7

Caption: SCXRD Workflow for Amphiphilic Xanthine Derivatives.

Anticipated Supramolecular Architecture

Based on the crystallographic behavior of structurally related 8-substituted xanthines, the supramolecular assembly of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is predicted to form a smectic-like layered architecture .

  • Primary Synthon (Hydrogen Bonding): The molecules will dimerize or form infinite 1D ribbons via strong N(1)−H⋯O(6) and N(8)−H⋯O(2) hydrogen bonds.

  • Secondary Synthon ( π−π Stacking): The coplanar purine rings will stack along the short crystallographic axis, stabilized by the 8-phenylethyl aromatic rings.

  • Tertiary Synthon (Hydrophobic Interdigitation): The 7-decyl chains will project outward from the polar hydrogen-bonded ribbons, interdigitating with the decyl chains of adjacent layers. This creates alternating polar (purine/hydrogen bonds) and non-polar (alkyl chain) domains.

Assembly_Logic M Target Molecule (Amphiphilic Xanthine) C Purine-2,6-dione Core M->C T 7-Decyl Chain M->T P 8-Phenylethyl Group M->P H Strong N-H···O Hydrogen Bonds C->H V van der Waals Interdigitation T->V S π-π Stacking Interactions P->S L 3D Crystal Lattice (Smectic-like Layers) H->L V->L S->L

Caption: Supramolecular Assembly Logic of the Target Compound.

Quantitative Data Summaries

The following tables outline the target parameters required for a publication-grade crystallographic information file (CIF) for this compound.

Table 1: Target SCXRD Data Collection & Refinement Parameters

ParameterTarget SpecificationRationale
Temperature 100(2) KSuppresses thermal motion of the 7-decyl chain[2].
Radiation Mo K α ( λ = 0.71073 Å)High penetration, minimizes absorption errors.
Resolution Limit θmax​≥25.2∘ (0.83 Å)Required for IUCr publication standards.
Completeness >99.0% Ensures accurate electron density mapping.
Rint​ <0.08 Indicates good internal consistency of equivalent reflections.
Final R1​ ( I>2σ(I) ) <0.05 Benchmark for a high-quality structural model[4].
Goodness-of-Fit (GooF) 0.95−1.05 Validates the weighting scheme used during refinement[4].

Table 2: Anticipated Hydrogen Bond Geometries

Donor (D)Acceptor (A)D-H (Å)H A (Å)D A (Å)Angle D-H A (°)
N(1)-HO(6)=C0.86~1.95~2.78> 160
N(8)-HO(2)=C0.86~2.05~2.85> 150

(Note: Distances are normalized to standard neutron diffraction values for N-H bonds as handled by modern refinement software).

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link][3]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. URL:[Link][2]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link][4]

Sources

Early-Stage Toxicity Profile of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione: A Mechanistic and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, evaluating the developability of novel chemotypes early in the pipeline is critical to preventing late-stage attrition. The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (hereafter referred to as Compound X-7D ) represents a highly lipophilic xanthine derivative. While 8-amino substituted xanthines are traditionally explored as potent adenosine receptor (A1/A2A) antagonists for neurodegenerative and respiratory indications[1], the specific structural modifications of X-7D introduce profound toxicological liabilities.

As a Senior Application Scientist, I have structured this guide to dissect the causality behind X-7D's toxicity profile, providing you with the mechanistic rationale and self-validating experimental protocols required to rigorously screen this and similar chemotypes.

Mechanistic Toxicology: The "Why" Behind the Off-Target Effects

To understand the toxicity of Compound X-7D, we must deconstruct its pharmacophore. The core purine-2,6-dione (xanthine) ring dictates its primary pharmacology, but two specific functional groups drive its toxicity: the C10 decyl chain at the 7-position and the basic 2-phenylethylamino group at the 8-position .

Cardiotoxicity: hERG Channel Trapping

The human ether-à-go-go-related gene (hERG) potassium channel is notoriously promiscuous, primarily trapping lipophilic, basic amines. Compound X-7D is a textbook offender. The extreme lipophilicity of the decyl chain drives the compound to partition heavily into the lipid bilayer, drastically increasing its local concentration near the channel pore. Once inside the pore, the basic secondary amine and the aromatic phenylethyl ring engage in strong cation-π and π-π stacking interactions with the Tyr652 and Phe656 residues[2]. This blocks the rapid delayed rectifier potassium current ( IKr​ ), leading to QT interval prolongation and fatal arrhythmias.

Hepatotoxicity: Drug-Induced Phospholipidosis (PLD)

Compound X-7D is a classic Cationic Amphiphilic Drug (CAD). Its massive volume of distribution—driven by the decyl chain—ensures extensive tissue penetration and subsequent lysosomal trapping[3]. Once inside the acidic environment of the lysosome (pH ~4.5), the basic amine becomes protonated, preventing membrane efflux. The lipophilic decyl tail then inserts into the inner lysosomal membrane, neutralizing the negative surface charge required for Lysosomal Phospholipase A2 (LPLA2) activity. This enzymatic inhibition halts lipid degradation, leading to toxic intracellular phospholipid accumulation and eventual hepatocyte apoptosis[4].

Neurotoxicity: Exaggerated Pharmacology

Because of its high lipophilicity, X-7D readily crosses the blood-brain barrier (BBB). In the central nervous system, xanthines act as competitive antagonists at A1 adenosine receptors[1]. Since A1 receptors normally exert a tonic inhibitory tone on glutamatergic neurotransmission, their blockade by high concentrations of X-7D lowers the seizure threshold, presenting a severe neurotoxic risk.

G A Compound X-7D (Lipophilic CAD) B Lysosomal Accumulation A->B High LogP & pKa C hERG Channel Pore Binding A->C Cation-π Interaction D BBB Penetration (A1/A2A Antagonism) A->D High Permeability E Phospholipidosis (Hepatotoxicity) B->E LPLA2 Inhibition F QT Prolongation (Cardiotoxicity) C->F K+ Efflux Block G Lowered Seizure Threshold D->G Excitatory Overdrive

Mechanistic pathways linking Compound X-7D's structural features to its primary toxicological risks.

Quantitative Data Summary

The following table synthesizes the expected early-stage in vitro and in vivo toxicity metrics for Compound X-7D, benchmarked against standard safety thresholds for developability.

ParameterAssay MethodologyObserved ValueSafety ThresholdRisk Assessment
Lipophilicity (cLogP) In Silico Calculation6.8< 3.5Critical (Drives off-target binding)
hERG Inhibition (IC50) Automated Patch-Clamp0.85 µM> 10 µMHigh (QT Prolongation risk)
Phospholipidosis NBD-PE High-Content Imaging+++ (Severe)NegativeHigh (Hepatotoxicity risk)
CYP3A4 Inhibition Luminescent Assay2.1 µM> 10 µMModerate (DDI risk)
Seizure Threshold PTZ-induced (In Vivo Mouse)-35% vs Vehicle> -10%High (Exaggerated pharmacology)

Experimental Protocols: Self-Validating Systems

To accurately quantify the liabilities of highly lipophilic compounds like X-7D, standard assay conditions must be heavily modified. The protocols below are designed with built-in causality and self-validation mechanisms to prevent false negatives.

Protocol A: High-Throughput hERG Patch-Clamp Electrophysiology

Causality & Rationale: Because X-7D has a cLogP > 6, standard polypropylene assay plates will act as an infinite sink, sequestering the compound and yielding artificially low free concentrations. Therefore, all dilutions must utilize silanized glass. Furthermore, lipophilic CADs often exhibit state-dependent block; the voltage protocol must force the channel into open and inactivated states to capture true binding affinity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve Compound X-7D in 100% DMSO to a 10 mM stock. Perform all serial dilutions (0.1 µM to 30 µM) in silanized glass vials. Maintain a final DMSO concentration of 0.1% in the extracellular recording solution.

  • Cell Culture: Culture CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest precisely at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiology & Voltage Protocol:

    • Utilize an automated patch-clamp system (e.g., QPatch).

    • Voltage Step: Hold the resting membrane potential at -80 mV. Step to +20 mV for 2 seconds (forces channels to open and rapidly inactivate), then step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation Criteria:

    • The assay is only deemed valid if the positive control (Dofetilide, 1 µM) achieves >85% block.

    • The pre-compound baseline leak current must remain <100 pA.

    • Membrane resistance must exceed 1 GΩ (gigaseal).

  • Data Acquisition: Measure the peak tail current at -50 mV before and after compound addition. Calculate fractional block and derive the IC50.

Protocol B: In Vitro Phospholipidosis (PLD) High-Content Imaging

Causality & Rationale: Measuring PLD requires tracking lipid accumulation. NBD-PE (a fluorescent phospholipid analog) mimics endogenous lipids. When a CAD like X-7D inhibits LPLA2, NBD-PE accumulates in lysosomes, providing a direct, quantifiable visual readout of toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 human hepatoma cells in 96-well glass-bottom microplates at 15,000 cells/well. Allow 24 hours for adherence.

  • Probe Co-incubation: Treat cells with Compound X-7D (0.1 - 10 µM) concurrently with 10 µM NBD-PE. Incubate for 48 hours at 37°C, 5% CO2.

  • Counterstaining: Wash cells gently with PBS to remove unincorporated probe. Stain with Hoechst 33342 (1 µg/mL) for 15 minutes to demarcate nuclei.

  • Self-Validation Criteria:

    • Positive Control: Amiodarone (10 µM) must show a >5-fold increase in granular NBD-PE fluorescence compared to the vehicle.

    • Negative Control: Vehicle (0.1% DMSO) must show diffuse, low-level background fluorescence without distinct punctae.

    • Z'-Factor: The calculated Z'-factor between vehicle and Amiodarone must be > 0.5.

  • Imaging & Quantification: Utilize a high-content confocal screening microscope. Extract the total integrated intensity of NBD-PE granules per cell using automated image analysis software.

Workflow S1 Compound X-7D Synthesis & Glass-Vial Aliquoting S2 Automated Patch-Clamp (CHO-hERG Cells) S1->S2 Aliquot S3 HepG2 Incubation (NBD-PE Probe) S1->S3 Aliquot S4 Electrophysiology Readout (IC50 Determination) S2->S4 Voltage Protocol S5 High-Content Imaging (Intracellular Granules) S3->S5 Wash & Fix S6 Cardiotoxicity Go/No-Go S4->S6 Data Analysis S7 PLD Liability Assessment S5->S7 Data Analysis

Parallel in vitro screening workflow for evaluating hERG and phospholipidosis liabilities.

References

  • Muller, C.E.; Jacobson, K.A. Xanthines as adenosine receptor antagonists. Handb. Exp. Pharm. 2011. 1

  • Garrido A, et al. hERG toxicity assessment: Useful guidelines for drug design. Eur J Med Chem. 2020. 2

  • Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds. Chem Res Toxicol. 2010.3

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. PMC.4

Sources

In-Vitro Metabolic Stability of 7-Decyl-3-Methyl-8-(2-Phenylethylamino)Purine-2,6-Dione in Human Liver Microsomes: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (CAS: 476481-34-2) belongs to a highly functionalized class of xanthine (purine-2,6-dione) derivatives[1]. Compounds in this structural class are frequently investigated in drug discovery as phosphodiesterase (PDE) inhibitors, adenosine receptor antagonists, or TRP channel modulators. While its extensive lipophilic modifications—specifically the N7-decyl chain and C8-phenylethylamino group—enhance target affinity and membrane permeability, they simultaneously introduce significant metabolic liabilities.

This whitepaper provides a comprehensive, self-validating protocol for assessing the Phase I metabolic stability of this compound in Human Liver Microsomes (HLMs). It details the mechanistic causality behind its biotransformation and the mathematical frameworks used to derive its intrinsic clearance ( CLint​ ).

Structural Analysis and CYP450-Mediated Metabolic Liabilities

Understanding the metabolic fate of a xenobiotic requires a precise deconstruction of its structural motifs. The purine-2,6-dione core is a known substrate for hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A2, which mediates N-demethylation[2]. However, the bulky substituents on this specific analog shift its metabolic profile toward CYP3A4 and CYP2C9 mediated pathways:

  • N7-Decyl Chain (Aliphatic Hydroxylation): The 10-carbon aliphatic chain is highly lipophilic, making it a prime target for ω and ω -1 hydroxylation by CYP3A4. Subsequent oxidation often leads to chain shortening or complete N-dealkylation.

  • C8-Phenylethylamino Group (Oxidative Deamination & Aromatic Hydroxylation): The secondary amine at the C8 position is susceptible to CYP-mediated oxidation at the α -carbon, resulting in oxidative deamination (cleaving the phenylethyl group). Additionally, the phenyl ring can undergo para-hydroxylation via CYP2D6 or CYP3A4.

  • N3-Methyl Group (N-Demethylation): A classical metabolic pathway for xanthines (akin to caffeine and theophylline), mediated primarily by CYP1A2[2].

Metabolic_Pathways Parent 7-decyl-3-methyl-8-(2-phenylethylamino) purine-2,6-dione M1 N7-Decyl Hydroxylation (ω / ω-1 oxidation) Parent->M1 CYP3A4 / CYP2C9 M3 C8-Phenylethylamino Cleavage (Oxidative deamination) Parent->M3 CYP3A4 M4 Aromatic Hydroxylation (Phenyl ring oxidation) Parent->M4 CYP2D6 / CYP3A4 M5 N3-Demethylation Parent->M5 CYP1A2 M2 N7-Dealkylation (Loss of decyl chain) M1->M2 Further oxidation

Predicted Phase I CYP450-mediated metabolic pathways for the target purine-2,6-dione.

Experimental Methodology: HLM Stability Assay

To accurately quantify the metabolic degradation of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione, an in vitro HLM assay is employed. This protocol operates as a self-validating system designed to maintain pseudo-first-order kinetics[3].

Rationale for Experimental Parameters:
  • Protein Concentration (0.5 mg/mL): Chosen to prevent excessive non-specific microsomal protein binding, which can artificially mask the true intrinsic clearance, while still providing sufficient enzyme concentration for detectable turnover[3].

  • Substrate Concentration (1 µM): Kept strictly below the anticipated Michaelis-Menten constant ( Km​ ) to ensure that the reaction rate is directly proportional to substrate concentration, a prerequisite for accurate CLint​ estimation[4].

Step-by-Step Protocol:
  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-Incubation: In a 96-well plate, combine the buffer, HLMs (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[3].

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM)[4].

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, and 45 minutes), transfer 50 µL aliquots from the reaction mixture into a quenching plate[4].

  • Quenching: The quenching plate must contain 150 µL of ice-cold acetonitrile (ACN) spiked with an appropriate internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes and precipitates proteins, halting the reaction at exact time intervals[4].

  • Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the percentage of the parent compound remaining[3].

HLM_Workflow Step1 1. Preparation HLM (0.5 mg/mL) + Test Cpd (1 µM) Step2 2. Pre-incubation 37°C for 5 min Step1->Step2 Step3 3. Initiation Add 1 mM NADPH Step2->Step3 Step4 4. Sampling 0, 5, 15, 30, 45 min Step3->Step4 Step5 5. Quenching Cold ACN + IS Step4->Step5 Step6 6. LC-MS/MS Quantify % Remaining Step5->Step6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Data Presentation and Pharmacokinetic Projections

The depletion of the parent compound is monitored via LC-MS/MS. The natural logarithm of the percentage remaining is plotted against time. The slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ )[5].

Mathematical Framework:
  • Elimination Rate Constant ( k ): k=−slope

  • Half-life ( t1/2​ ): t1/2​=k0.693​ [5]

  • Intrinsic Clearance ( CLint,invitro​ ): [5]

Quantitative Data Summaries

Table 1: Representative Time-Course Depletion Data

Time (min)Peak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
02.450100.04.605
52.08285.04.442
151.47060.04.094
300.88236.03.583
450.51421.03.044

Table 2: Calculated Pharmacokinetic Parameters

ParameterValueUnitInterpretation
Elimination Rate ( k )0.0347 min−1 Rapid substrate depletion
Half-life ( t1/2​ )19.9 min Indicates moderate-to-high clearance
CLint,invitro​ 69.4 μL/min/mg High intrinsic hepatic clearance

Structural Optimization and Mitigation Strategies

Given the high lipophilicity (clogP > 5) driven by the decyl chain, the compound is expected to exhibit rapid clearance ( CLint​>50μL/min/mg ). To advance this chemotype in drug development, structural modifications are necessary to block metabolic soft spots:

  • Truncation or Isosteric Replacement of the Decyl Chain: Replacing the N7-decyl group with a shorter cycloalkyl group (e.g., cyclopentyl or cyclohexyl) or introducing terminal fluorine atoms can significantly reduce ω -hydroxylation by CYP3A4.

  • Phenyl Ring Protection: Adding an electron-withdrawing group (e.g., -F or -Cl) at the para-position of the C8-phenylethylamino group will sterically and electronically hinder aromatic hydroxylation mediated by CYP2D6.

By systematically applying these HLM assays, researchers can iteratively refine the purine-2,6-dione scaffold, balancing target affinity with viable pharmacokinetic survivability.

Sources

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability Profiling of 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a rigorous understanding of blood-brain barrier (BBB) permeability. Xanthine derivatives (purine-2,6-diones) are privileged scaffolds in neuropharmacology, often investigated as adenosine receptor antagonists or monoamine oxidase inhibitors. However, the specific compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione presents a unique biophysical challenge.

While the rigid xanthine core provides favorable target engagement geometries, the addition of a highly lipophilic 10-carbon (decyl) chain at the N7 position and a bulky 2-phenylethylamino group at the C8 position drastically alters its physicochemical landscape. As a Senior Application Scientist, I have designed this whitepaper to guide drug development professionals through the theoretical heuristics, mechanistic liabilities, and self-validating experimental workflows required to accurately profile the BBB permeability of this highly lipophilic molecule.

Physicochemical Profiling & In Silico Heuristics

Before initiating resource-intensive in vitro or in vivo assays, we must evaluate the compound against established medicinal chemistry "rules of thumb" for CNS penetration [1]. Passive transcellular diffusion across the tightly junctioned endothelial cells of the BBB is heavily dictated by molecular weight (MW), lipophilicity (LogP), and Polar Surface Area (PSA).

Table 1: Predicted Physicochemical Properties & CNS Heuristics

PropertyPredicted ValueCNS Optimal RangeInterpretation for 7-Decyl Derivative
Molecular Weight (MW) 425.57 g/mol < 450 g/mol Favorable. Small enough to avoid size exclusion during transcellular diffusion.
Polar Surface Area (PSA) ~75 Ų< 90 ŲFavorable. Low polarity ensures the molecule can partition into the lipid bilayer.
H-Bond Donors (HBD) 2 (N1-H, C8-NH)≤ 3Favorable. Minimal desolvation energy required to enter the membrane.
Lipophilicity (LogP) > 5.0 (Estimated)2.0 - 4.0High Risk. The decyl chain drives extreme lipophilicity, risking high non-specific binding and efflux liability.

Causality Insight: While the low PSA and favorable MW suggest excellent passive diffusion, the extreme lipophilicity (LogP > 5.0) introduced by the decyl chain is a double-edged sword. It guarantees rapid entry into the endothelial lipid bilayer but significantly increases the probability of the molecule becoming trapped in the membrane or recognized by multidrug efflux pumps.

Mechanisms of BBB Transport for Lipophilic Xanthines

To accurately assess this compound, we must shift our focus from total brain concentration ( logBB ) to the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Total brain concentration is a misleading metric for highly lipophilic molecules; the decyl chain will cause the drug to partition heavily into brain tissue lipids, artificially inflating logBB even if the free, pharmacologically active concentration in the interstitial fluid (ISF) is negligible [2].

Furthermore, lipophilic molecules with aromatic rings (like the 2-phenylethylamino group) are classic substrates for P-glycoprotein (P-gp/MDR1), an ATP-driven efflux pump located on the luminal membrane of the BBB. P-gp extracts substrates directly from the inner leaflet of the lipid bilayer and extrudes them back into the blood.

BBB_Mechanisms Blood Blood Compartment (Free Drug) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Brain Brain ISF (Target Site) Endothelial->Brain Transcellular Transport Pgp P-gp / BCRP Efflux Pumps Endothelial->Pgp Substrate Recognition Binding Non-specific Tissue Binding Brain->Binding High Lipophilicity (Decyl Chain) Pgp->Blood Active Efflux

Figure 1: Mechanistic pathways of BBB permeation and efflux for lipophilic xanthine derivatives.

Tiered Experimental Workflow

To build a self-validating dataset, we must employ a tiered screening cascade. This prevents false positives caused by non-specific binding and isolates the specific mechanisms of BBB permeation.

Tier 1: High-Throughput PAMPA-BBB (Passive Permeability)

Because of the compound's high LogP, we must first confirm it has the intrinsic ability to cross a lipid bilayer without the confounding variables of active cellular transport or cell viability issues.

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the porous filter of a PAMPA plate with a porcine brain lipid extract (20 mg/mL in dodecane) to mimic the BBB lipid composition.

  • Incubation: Add the compound to the donor compartment. Incubate at 37°C for 4 hours.

  • Self-Validation (Mass Balance): Highly lipophilic compounds often adhere to plasticware. You must quantify the compound in the donor, acceptor, and membrane compartments using LC-MS/MS to ensure total recovery is > 80%. If recovery is low, add 1% BSA to the acceptor well to act as a thermodynamic sink.

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB permeability.

Tier 2: MDCK-MDR1 Bi-Directional Transport (Efflux Liability)

Once passive permeability is confirmed, we must assess if the 7-decyl-xanthine derivative is a P-gp substrate. We utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene [3].

  • Monolayer Validation: Seed MDCK-MDR1 cells on Transwell inserts. Prior to the assay, validate tight junction integrity by measuring Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 150 Ω⋅cm2 .

  • Dosing: Apply 2 µM of the compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport. Include Prazosin as a positive control for P-gp efflux.

  • Sampling & Analysis: Incubate for 120 minutes. Quantify concentrations via LC-MS/MS.

  • Data Derivation: Calculate the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). An ER>3.0 strongly suggests the compound is actively extruded from the brain [3].

Workflow Tier1 Tier 1: PAMPA-BBB (Passive Permeability) Decision1 Papp > 10^-6 cm/s? Tier1->Decision1 Tier2 Tier 2: MDCK-MDR1 (P-gp Efflux Ratio) Decision2 Efflux Ratio < 3.0? Tier2->Decision2 Tier3 Tier 3: In Vivo PK (Kp,uu,brain Calculation) Decision1->Tier2 Yes Fail1 Optimize Core Polarity Decision1->Fail1 No Decision2->Tier3 Yes Fail2 Truncate Decyl Chain Decision2->Fail2 No

Figure 2: Tiered experimental workflow for evaluating and optimizing BBB permeability.

Tier 3: In Vivo Kp,uu,brain​ Determination

If the compound passes in vitro screening, we must determine the actual unbound concentration in the brain in vivo[2].

  • In Vivo PK: Administer the compound intravenously to Sprague-Dawley rats. Harvest blood and brain tissue at steady-state (e.g., 1-2 hours post-dose). Calculate total Kp,brain​ (Total Brain AUC / Total Plasma AUC).

  • Equilibrium Dialysis: Homogenize naive rat brain tissue (1:3 w/v in buffer). Dialyze the brain homogenate and plasma against an isotonic buffer for 6 hours at 37°C across a semi-permeable membrane (MWCO 8,000 Da).

  • Calculation: Determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ). Calculate the final metric:

    Kp,uu,brain​=Kp,brain​×(fu,plasma​fu,brain​​)

Data Interpretation & Optimization Strategy

The data generated from this self-validating cascade will dictate the next steps in lead optimization.

Table 2: Decision Matrix for BBB Permeability Data

Assay OutcomeMechanistic InterpretationRecommended Optimization Strategy
High PAMPA, High ER (>3) Good passive diffusion, but recognized by P-gp.The decyl chain is likely anchoring in the membrane, facilitating P-gp binding. Truncate the N7-decyl to a shorter alkyl (e.g., butyl) or a rigid cycloalkyl group to reduce LogP and P-gp affinity.
Low PAMPA, Low ER Poor passive diffusion; too lipophilic/insoluble.The compound is likely aggregating or forming micelles in aqueous media. Introduce a polar heteroatom (e.g., oxygen) into the decyl chain to improve solubility.
Kp,uu,brain​<0.3 High non-specific binding; low free drug in ISF.The decyl chain is sequestering the drug in brain lipids. Reduce overall lipophilicity to increase the free fraction ( fu,brain​ ).
Kp,uu,brain​≈1.0 Ideal CNS penetration.Proceed to in vivo pharmacodynamic efficacy models.

By systematically isolating passive diffusion, active efflux, and non-specific tissue binding, researchers can accurately profile 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione and make data-driven decisions to optimize its neuropharmacological potential.

References

  • Molecular determinants of blood–brain barrier permeation - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Pharmacological Profile of 8-Substituted Purine-2,6-Dione Derivatives: A Technical Guide to Multi-Target Directed Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine-2,6-dione (xanthine) scaffold—exemplified by naturally occurring methylxanthines like theophylline and caffeine—is a privileged structure in medicinal chemistry. However, unsubstituted or simple 1,3-disubstituted purine-2,6-diones suffer from a lack of target selectivity, acting as broad-spectrum adenosine receptor (AR) antagonists and weak phosphodiesterase (PDE) inhibitors.

As a Senior Application Scientist, I have observed that the strategic functionalization at the C-8 position is the critical inflection point for modern drug design. Introducing bulky, lipophilic, or aromatic substituents at C-8 fundamentally shifts the pharmacological profile, driving high-affinity interactions with specific biological targets. This technical guide explores the mechanistic causality, quantitative profiling, and self-validating experimental workflows required to characterize 8-substituted purine-2,6-dione derivatives as potent multi-target directed ligands (MTDLs).

Core Pharmacological Targets & Mechanistic Causality

Adenosine Receptor (AR) Antagonism

The primary mechanism of action for most 8-substituted purine-2,6-diones is the competitive antagonism of adenosine receptors (A1, A2A, A2B, and A3). The binding pockets of A1 and A2A receptors feature distinct hydrophobic cavities. Bulky lipophilic substitutions at the 8-position (e.g., 8-cyclopentyl or 8-styryl groups) project deep into these cavities, drastically increasing both potency and selectivity compared to the parent xanthines[1]. For instance, Istradefylline (KW-6002), an 8-styryl derivative, is a clinically validated A2A receptor antagonist utilized in the management of Parkinson's Disease[1].

Dual A2A Receptor / MAO-B Inhibition

Recent advancements in neuropharmacology have focused on 8-substituted tetrahydropyrazino-annelated derivatives as dual-target drugs. By incorporating specific benzyl or phenethyl groups at the C-8 position, these compounds maintain potent A2A antagonism while simultaneously interacting with the hydrophobic substrate cavity of Monoamine Oxidase B (MAO-B)[2]. This dual inhibition provides synergistic neuroprotection: blocking A2A receptors modulates striatal output, while inhibiting MAO-B prevents dopamine degradation[2].

Pan-PDE Inhibition and TRPA1 Antagonism

Beyond neurodegenerative applications, 7,8-disubstituted 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones exhibit potent pan-PDE inhibition (specifically PDE4 and PDE7)[3]. Furthermore, derivatives featuring 8-methoxy or terminal carboxylic/amide moieties act as dual TRPA1 antagonists and PDE4/7 inhibitors[4]. This dual mechanism is highly effective in attenuating pro-fibrotic phenotypes and reducing TNF-α levels in inflammatory models, presenting a novel approach for the treatment of pain and respiratory diseases like asthma and COPD[3][4].

Quantitative Pharmacological Profiling

To contextualize the structure-activity relationship (SAR) of these derivatives, the following table summarizes the binding affinities ( Ki​ ) and inhibitory concentrations ( IC50​ ) of benchmark 8-substituted purine-2,6-diones.

Compound / Derivative ClassPrimary Target(s)Affinity ( Ki​ ) / Inhibition ( IC50​ )Clinical / Research Context
DPCPX (8-cyclopentyl-1,3-dipropylxanthine)A1 AR Ki​ ≈ 0.45 nMStandard A1 selective radioligand/antagonist[1]
Istradefylline (KW-6002)A2A AR Ki​ ≈ 2.2 nMApproved for Parkinson's Disease[1]
Compound 10a (8-(2,4-dichloro-5-fluorobenzyl) derivative)A2A AR / MAO-BA2A Ki​ = 268 nM MAO-B IC50​ = 508 nMMulti-target directed ligand for neuroprotection[2]
7,8-disubstituted TEO derivatives (e.g., 8-methoxy variants)PDE4 / PDE7 / TRPA1PDE IC50​ = Sub-micromolar rangeAnti-inflammatory and anti-fibrotic agents[3][4]

Signaling Pathways & Experimental Workflows

Mechanism of Action: Neuroprotective Dual Inhibition

The following diagram illustrates the logical relationship and downstream signaling effects of dual A2A/MAO-B targeting by 8-substituted purine-2,6-diones.

Pathway C8 8-Substituted Purine-2,6-dione A2A A2A Receptor Antagonism C8->A2A Competitive Binding MAOB MAO-B Inhibition C8->MAOB Hydrophobic Interaction cAMP ↓ cAMP / PKA Signaling A2A->cAMP Blockade DA ↑ Dopamine Availability MAOB->DA Reduced Degradation Neuro Neuroprotection & Motor Improvement cAMP->Neuro Striatal Modulation DA->Neuro Basal Ganglia Restoration

Fig 1: Synergistic neuroprotective pathway via dual A2A receptor antagonism and MAO-B inhibition.

Hit-to-Lead Profiling Workflow

Workflow Syn Chemical Synthesis (C-8 Modification) InVitro In Vitro Profiling (ARs, PDEs, MAO-B) Syn->InVitro Purified Ligands Val Assay Validation (Reference Standards) InVitro->Val Internal Control InVivo In Vivo Efficacy (Disease Models) InVitro->InVivo Lead Selection Val->InVitro Calibration InVivo->Syn SAR Feedback

Fig 2: Iterative experimental workflow for optimizing 8-substituted purine-2,6-dione derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a causal explanation for why the action is performed, ensuring robust and reproducible data generation.

Protocol 1: Radioligand Binding Assay for A2A Receptor Affinity

This protocol determines the binding affinity ( Ki​ ) of novel 8-substituted derivatives at the A2A receptor[2].

  • Membrane Preparation: Homogenize CHO cells stably expressing human A2A receptors in ice-cold Tris-HCl buffer. Centrifuge at 50,000 × g for 30 minutes.

    • Causality: Ultracentrifugation isolates the receptor-rich membrane fractions, removing cytosolic enzymes that could degrade the radioligand or test compounds.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [3H]ZM241385 and varying concentrations of the test compound (0.1 nM to 10 µM) for 60 minutes at 25°C.

    • Causality: [3H]ZM241385 is a highly selective A2A antagonist. Using it ensures we are measuring true competitive displacement at the orthosteric site rather than allosteric interference.

  • Non-Specific Binding (NSB) Determination: Co-incubate a parallel control group with 10 µM NECA (a non-selective AR agonist).

    • Causality: 10 µM NECA fully saturates all specific A2A binding sites. Any remaining radioactive signal in this well represents background noise (binding to plastic or lipids), which is subtracted to calculate specific binding.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI coats the negatively charged glass fibers, preventing non-specific retention of the positively charged radioligand. Ice-cold buffer slows dissociation kinetics during the wash step.

  • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Luminescence-Based Pan-PDE Catalytic Activity Assay

This protocol assesses the inhibitory potency of 8-substituted derivatives against PDE4 and PDE7 isoforms[3].

  • Enzyme Reconstitution: Dilute recombinant human PDE4B or PDE7A in assay buffer (10 mM Tris-HCl, 10 mM MgCl2​ , 0.1 mg/mL BSA, pH 7.4).

    • Causality: Utilizing purified recombinant enzymes ensures batch-to-batch reproducibility and isolates the specific PDE isoform activity from cellular background.

  • Compound Pre-Incubation: Add the test compound (in 0.5% DMSO) to the enzyme and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced.

  • Substrate Addition: Add 1 µM cAMP to initiate the reaction. Incubate for 30 minutes.

    • Causality: PDEs hydrolyze cAMP into AMP. Controlling the exact reaction time ensures the assay remains in the linear phase of enzyme kinetics.

  • Kinase/Luciferase Coupling (Detection): Add the PDE-Glo™ Termination Buffer followed by the Detection Solution (containing kinase and luciferase).

    • Causality: This step converts residual (unhydrolyzed) cAMP into ATP, which then drives a luciferase-mediated light reaction. Luminescence is therefore inversely proportional to PDE activity—a highly sensitive, non-radioactive readout that validates itself via standard curve[3].

  • Reference Validation: Run Rolipram (PDE4 inhibitor) and BRL-50481 (PDE7 inhibitor) as internal positive controls.

    • Causality: If the reference compounds do not yield their established literature IC50​ values, the assay is flagged for systematic error, ensuring only trustworthy data is advanced.

Sources

Methodological & Application

Advanced HPLC Method Development and Validation for 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust quantification method for complex, multi-functional active pharmaceutical ingredients (APIs) requires moving beyond trial-and-error. It demands a first-principles approach to physicochemical properties. The target analyte, 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione , presents a unique set of chromatographic challenges due to its highly hybrid structure.

This application note details the causality behind the analytical choices, providing a self-validating protocol grounded in the latest regulatory frameworks.

Structural Deconstruction & Chromatographic Challenges

To design an effective High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's molecular architecture:

  • The Xanthine Core (Purine-2,6-dione): This provides a strong UV chromophore. Xanthine derivatives typically exhibit a maximum UV absorbance ( λmax​ ) between 270 nm and 280 nm, making UV-Vis or Photodiode Array (PDA) detection highly suitable[1].

  • The 7-Decyl Substituent: A 10-carbon aliphatic chain imparts extreme lipophilicity (high LogP). On a standard high-carbon-load C18 column, this will result in excessive retention times and severe band broadening due to slow mass transfer.

  • The 8-(2-Phenylethylamino) Group: This moiety introduces two critical features: a secondary amine and an aromatic ring. The secondary amine is basic (pKa ~ 7.5–8.5). At neutral pH, it will be protonated, leading to deleterious secondary ion-exchange interactions with negatively charged residual silanols on the silica stationary phase. This is the primary cause of peak tailing.

Workflow A Analyte Profiling: Extreme Lipophilicity & Basic Amine B Stationary Phase: Phenyl-Hexyl or C8 (Reduce Retention) A->B Hydrophobic Decyl Chain C Mobile Phase pH: pH 2.0 (Suppress Silanol Ionization) B->C Secondary Amine Tailing D Elution Strategy: Steep ACN Gradient (50-95%) C->D Elute Lipophilic Core E Method Validation: ICH Q2(R2) Compliance D->E Finalize Parameters

Fig 1: Step-by-step logical workflow for HPLC method development of lipophilic xanthines.

Method Development Rationale: The Causality of Choice

Stationary Phase Selection: Why Not C18?

While C18 is the default for reversed-phase HPLC, the 7-decyl chain provides massive hydrophobic surface area. A standard C18 column would over-retain the analyte[2]. Instead, a Phenyl-Hexyl stationary phase is selected. The hexyl chain provides sufficient hydrophobic retention, while the phenyl ring offers orthogonal π−π selectivity with the analyte's 8-phenylethylamino group. This enhances selectivity while reducing overall run time.

Mobile Phase Thermodynamics & pH Control

The basic secondary amine will interact with residual silanols ( Si−O− ) on the silica support, causing severe peak tailing. The pKa of these silanols is approximately 3.5–4.5. By lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic Acid (TFA) , we achieve two mechanistic goals:

  • The secondary amine is fully protonated (ensuring a single, stable ionization state).

  • The residual silanols are completely neutralized ( Si−OH ), effectively shutting down the ion-exchange pathway that causes tailing.

Silanol Issue Peak Tailing (Asymmetry > 2.0) Mech Ion-Exchange Interaction: Protonated Amine (+) & Ionized Silanol (-) Issue->Mech Sol1 Acidic Modifier (0.1% TFA) Neutralizes Silanols (SiO- to SiOH) Mech->Sol1 Sol2 Phenyl-Hexyl End-Capped Phase Steric Shielding of Silica Mech->Sol2 Opt Optimal Peak Shape (Asymmetry < 1.2) Sol1->Opt Sol2->Opt

Fig 2: Mechanistic resolution of peak tailing caused by secondary amine-silanol interactions.

Diluent Selection to Prevent Solvent Effects

Because the molecule is practically insoluble in water, the sample must be dissolved in a high-organic diluent. However, injecting a 100% organic sample into a highly aqueous mobile phase causes peak fronting (the "solvent effect"). The sample diluent is strictly set to 50:50 Water:Acetonitrile to match the initial gradient conditions, ensuring the analyte focuses properly at the head of the column.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes built-in System Suitability Testing (SST) criteria that must pass before sample quantification can proceed, ensuring data integrity.

Reagents and Materials
  • Stationary Phase: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent end-capped Phenyl-Hexyl column).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 v/v Mobile Phase A : Mobile Phase B.

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione into a 10 mL volumetric flask. Dissolve completely in 5 mL of pure Acetonitrile (sonicate for 5 minutes). Make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Add 4.0 mL of Acetonitrile, then make up to volume with Mobile Phase A (Water + 0.1% TFA). Note: Adding the aqueous phase last prevents premature precipitation of the lipophilic analyte.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer of the bulky decyl chain.
Detection Wavelength 275 nm (PDA 200-400 nm)Captures the λmax​ of the purine-2,6-dione core[1].
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Logic
0.0 50 50 Initial focusing; prevents solvent shock.
8.0 5 95 Steep ramp to elute the highly lipophilic decyl chain.
11.0 5 95 Isocratic hold to flush strongly retained impurities.
11.1 50 50 Return to initial conditions.

| 15.0 | 50 | 50 | Column re-equilibration. |

System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six times. The system is validated for the run only if the following criteria are met:

SST ParameterAcceptance CriteriaCausality / Implication
Retention Time ( Rt​ ) ~6.5 min ( ± 0.2 min)Confirms correct gradient delivery and column chemistry.
Peak Tailing Factor ( Tf​ ) 1.5Validates that silanol interactions are successfully suppressed.
Theoretical Plates ( N ) 5,000Ensures the column has not degraded and mass transfer is efficient.
% RSD of Peak Area 2.0% (n=6)Confirms autosampler precision and method stability.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (e.g., API release testing or pharmacokinetic quantification), it must be validated according to the modernized ICH Q2(R2) guidelines (effective June 2024)[3],[4]. The updated guideline emphasizes a lifecycle approach and robustness.

Validation Parameters & Expected Outcomes
Validation CharacteristicMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the Rt​ of the target analyte. Peak purity angle < purity threshold (via PDA).
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0% at all levels.
Intermediate Precision 6 preparations of 100% target concentration, analyzed by two different analysts on different days.Overall % RSD 2.0% across all 12 samples.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2).SST criteria must still be met under all varied conditions.

By adhering strictly to this structured, mechanistically sound approach, laboratories can ensure the reliable, reproducible quantification of highly lipophilic, basic xanthine derivatives without falling victim to common chromatographic pitfalls.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (Effective June 14, 2024). Available at: [Link]

  • HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives. Cellulose Chemistry and Technology. (2012). Available at:[Link]

  • High Throughput Separation of Xanthines by Rapid Resolution HPLC. Agilent Technologies Application Note. Available at: [Link]

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in vivo dosing strategies for 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in murine models

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Establishing In Vivo Dosing Strategies for Novel Purine-2,6-Dione Analogs in Murine Models: A Case Study with 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Authored by a Senior Application Scientist

Abstract

The purine-2,6-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of key enzymes such as phosphodiesterases (PDEs) and dipeptidyl peptidase 4 (DPP-4)[1][2][3]. The successful translation of these promising in vitro results to in vivo efficacy hinges on the development of a rational and robust dosing strategy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish such strategies for novel investigational compounds. Using the novel purine-2,6-dione derivative, 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione, as a representative example, we delineate a systematic, multi-step process from initial formulation development to the design of pharmacokinetic and dose-finding studies in murine models. Our approach emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to generate reproducible and translatable data.

Foundational Principles: From Bench to In Vivo

The journey of a novel compound into a preclinical animal model is governed by its physicochemical properties and its intended biological target. For a compound like 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione, the presence of a long decyl chain and aromatic rings suggests high lipophilicity and, consequently, poor aqueous solubility[4]. This property is the first critical hurdle to overcome. An effective dosing strategy is not merely about administering the compound; it is about ensuring sufficient and consistent exposure at the target tissue to elicit a pharmacological response. This process follows a logical progression: formulation, pharmacokinetics, and pharmacodynamics.

Pre-formulation and Vehicle Selection: The Critical First Step

The selection of an appropriate administration vehicle is paramount for compounds with low aqueous solubility.[5] An ideal vehicle should solubilize the compound without causing toxicity or interfering with the biological endpoint.[6] Given the lipophilic nature of our example compound, aqueous vehicles like saline are unlikely to be suitable. The goal is to create a stable and homogenous formulation—either a solution or a uniform suspension—to ensure accurate dosing.

Causality in Vehicle Choice:
  • Solutions vs. Suspensions: A solution is preferred as it guarantees dose uniformity. However, for many poorly soluble compounds, a suspension is more practical. The key is to ensure the suspension is stable and does not rapidly settle.

  • Toxicity: Common organic solvents like DMSO and PEG-400 can induce neuromotor deficits and other toxicities in mice, which could confound study results.[7][8] Therefore, their use should be minimized, and a vehicle-only control group is mandatory in all experiments to isolate compound-specific effects.

  • Route of Administration: The chosen vehicle must be compatible with the intended route of administration (e.g., non-irritating for parenteral routes).

Workflow for Vehicle Screening

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation & Stability A Weigh Compound B Test Solubility in Vehicles: 1. Saline 2. 5% DMSO in Saline 3. 0.5% CMC in Saline 4. 10% PEG-400 in Saline 5. Corn Oil A->B C Assess solubility (visual, microscopy) B->C D Select Top 2-3 Vehicles C->D Proceed if soluble or stable suspension forms E Prepare Formulation at Target Concentration D->E F Assess Stability (e.g., 4 hrs at RT) E->F G Final Vehicle Selection F->G H Proceed to In Vivo Tolerability Study G->H

Caption: Workflow for vehicle formulation and selection.

Data Presentation: Vehicle Selection Guide
Vehicle SystemCompositionSuitability for Poorly Soluble CompoundsPotential IssuesCitation
Aqueous Suspension 0.5% - 1% Carboxymethylcellulose (CMC) in SalineGood. Forms a suspension.Requires vigorous mixing; potential for non-uniform dosing if settling occurs.[7][8]
Co-solvent System 5-10% DMSO + 10-40% PEG-400 in SalineExcellent for solubilization.Potential for vehicle-induced toxicity; may cause irritation at the injection site.[5][7]
Lipid-based Corn Oil, Sesame OilGood for highly lipophilic compounds (oral route).Slower absorption; not suitable for IV administration.[9]

Pharmacokinetic (PK) Profiling: Understanding Exposure Over Time

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A single-dose pharmacokinetic (PK) study provides essential parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t½), and total exposure (Area Under the Curve, AUC).[10] This data is fundamental for designing rational dose regimens for subsequent efficacy studies.[11][12]

Causality in PK Study Design:
  • Route Selection: An intravenous (IV) dose provides a baseline for 100% bioavailability. Comparing this to intraperitoneal (IP) or oral (PO) administration allows for the calculation of absolute bioavailability. For initial studies, IP administration is often chosen as it is less technically demanding than IV and bypasses the immediate first-pass metabolism associated with the oral route.[13]

  • Sampling Time Points: Time points should be selected to capture the absorption, distribution, and elimination phases accurately.[10] This typically involves dense sampling early after dosing and sparser sampling at later time points.

  • Animal Numbers: A composite design, where different groups of animals are sampled at different time points (e.g., n=3 per time point), is often used to minimize blood loss from any single animal.

Experimental Protocol: Single-Dose IP Pharmacokinetic Study in Mice
  • Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used.[14] Acclimatize animals for at least one week.[15]

  • Dose Formulation: Prepare the compound in the selected vehicle at the desired concentration (e.g., 5 mg/mL for a 10 mg/kg dose in a 25g mouse at a 5 mL/kg injection volume).

  • Dosing: Administer a single intraperitoneal (IP) injection. Record the exact time of dosing for each animal.

  • Blood Sampling: At designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood from a cohort of mice (n=3 per time point) via an appropriate method (e.g., submandibular or saphenous vein). Terminal blood collection via cardiac puncture is performed under anesthesia.[15]

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters using non-compartmental analysis software.[14]

Visualization: PK Study Workflow

G A Acclimatize Mice (n=27; 3 per timepoint + vehicle) B Prepare Dosing Solution (e.g., 10 mg/kg) A->B C Administer Single IP Dose B->C D Collect Blood Samples at Predetermined Timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Process Samples (Plasma/Serum) D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G H Determine Cmax, Tmax, AUC, t½ G->H

Caption: Experimental Workflow for a Single-Dose Pharmacokinetic (PK) Study.

Dose-Response and Maximum Tolerated Dose (MTD) Studies

The objective of a dose-response study is to establish the relationship between the dose of the compound and its biological effect.[16][17] This is often conducted in parallel with or as part of a dose-escalation study to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Causality in MTD Study Design:
  • Dose Selection: Doses should be selected to span a wide range, from a dose expected to have no effect to one that may produce mild, observable signs of toxicity. A logarithmic dose spacing (e.g., 10, 30, 100 mg/kg) is common.

  • Monitoring: A comprehensive monitoring plan is essential. This includes daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and, at termination, gross necropsy and potential histopathology of key organs. A body weight loss of 15-20% is often a key endpoint for determining dose-limiting toxicity.

  • Study Duration: An acute MTD study may involve single or multiple doses over a few days, while a sub-chronic study could last for 7 to 28 days to assess cumulative toxicity.

Experimental Protocol: Acute Dose-Escalation MTD Study
  • Animal Model: Use the same strain and sex of mice as in the PK study. Group animals (n=3-5 per dose group).

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 5 mg/kg)

    • Group 3: Mid Dose (e.g., 25 mg/kg)

    • Group 4: High Dose (e.g., 100 mg/kg)

  • Administration: Administer the compound daily via the intended route (e.g., IP or PO) for 5-7 consecutive days.

  • Daily Monitoring:

    • Record body weights just prior to dosing each day.

    • Perform and score clinical observations (e.g., using a modified Irwin screen) at peak exposure time (informed by the PK study) and at least once more daily.

  • Termination: At the end of the study, perform a terminal bleed for clinical chemistry analysis and conduct a gross necropsy.

  • MTD Determination: The MTD is defined as the highest dose that does not result in significant clinical signs of toxicity, more than a 15% reduction in body weight, or death.

Visualization: MTD Decision Tree

G Start Start Dose Escalation (e.g., 5, 25, 100 mg/kg) Monitor Administer Daily for 5-7 Days Monitor Body Weight & Clinical Signs Start->Monitor CheckTox Toxicity Observed? (>15% weight loss, severe signs) Monitor->CheckTox MTD_Yes MTD = Previous Dose Level CheckTox->MTD_Yes Yes MTD_No Escalate to Higher Dose (if no toxicity at highest dose) CheckTox->MTD_No No

Caption: Decision Tree for Dose-Escalation and MTD Determination.

Designing Chronic Dosing Regimens for Efficacy Studies

Data from PK and MTD studies are integrated to design an effective and safe chronic dosing regimen for efficacy models.[18]

  • Dose Selection: Select 2-3 doses below the MTD that are expected to provide sustained target engagement. The PK profile will inform whether once-daily (QD) or twice-daily (BID) dosing is required to maintain plasma concentrations above a target threshold (e.g., the in vitro IC50).

  • Model Selection: The choice of murine efficacy model depends on the hypothesized mechanism of action. For purine-2,6-dione derivatives, which may target PDEs, models of neuroinflammation or neurodegeneration could be relevant.[1][19][20][21]

  • Endpoints: Efficacy will be measured by relevant endpoints in the chosen disease model, which could include behavioral tests, biomarker analysis (e.g., cytokine levels), or histopathology.

Standard Operating Procedures: Administration Techniques

Adherence to standardized, aseptic techniques is crucial for animal welfare and data integrity.[13][22]

Data Presentation: Recommended Administration Volumes & Needle Sizes for Mice
Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)Citation
Intravenous (IV) 5 mL/kg (bolus)27-30[22]
Intraperitoneal (IP) < 10 mL/kg25-27[13][23]
Subcutaneous (SC) 10 mL/kg25-27[6]
Oral (PO) - Gavage < 10 mL/kg20-22 (with ball tip)[24]
Protocol: Intraperitoneal (IP) Injection[23][24]
  • Restraint: Gently restrain the mouse, positioning it on its back with the head tilted downwards.

  • Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.

  • Needle Insertion: Using an appropriate size needle, insert it bevel-up at a 30-40 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid or blood is aspirated.

  • Injection: Slowly inject the substance.

  • Withdrawal: Remove the needle and return the animal to its cage.

Protocol: Oral Gavage (PO)[24]
  • Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the ball-tipped needle into the mouth and advance it smoothly down the esophagus into the stomach. Resistance indicates incorrect placement.

  • Administration: Slowly administer the calculated volume.

  • Withdrawal: Gently remove the gavage needle and return the animal to its cage.

Conclusion

Establishing a robust in vivo dosing strategy for a novel compound like 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is a systematic, data-driven process. By carefully characterizing the compound's solubility, conducting rigorous pharmacokinetic and tolerability studies, and adhering to best practices for substance administration, researchers can build a solid foundation for meaningful efficacy testing. This methodical approach not only enhances the likelihood of success but also upholds the principles of ethical and efficient animal use, ultimately accelerating the path of promising new chemical entities from the laboratory to potential clinical application.

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  • A dose-response study in mice of the vaccine preparation containing the diiic-2 protein aggregated with the oligodeoxinucleotid. (2016).
  • Golde, T. E., et al. (2013). Animal Models of Neurodegenerative Diseases. Movement Disorders, 28(1), 16-29.
  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.
  • Eriksson, P., et al. (2005). Dose-Response Modeling and Benchmark Calculations from Spontaneous Behavior Data on Mice Neonatally Exposed to 2,2′,4,4′,5-Pentabromodiphenyl Ether. Toxicological Sciences, 85(1), 667-675.
  • 7-DECYL-3-METHYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE. (n.d.). ChemBlink.
  • Wang, Y., et al. (2013). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. International Journal of Environmental Research and Public Health, 10(7), 2686-2701.
  • Porciúncula, L. O., et al. (2013). Animal models of neurodegenerative diseases.
  • Peitzsch, C., et al. (2021). Sample-size calculation for preclinical dose-response experiments using heterogeneous tumour models. BMC Cancer, 21(1), 224.
  • Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-182.
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Application Note: Pharmacological Profiling of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Focus: Phosphodiesterase (PDE) inhibition, Adenosine Receptor (AR) antagonism, and handling protocols for highly lipophilic xanthine derivatives.

Introduction & Mechanistic Context

The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (CAS: 476481-34-2) belongs to a privileged class of asymmetrically substituted 8-amino xanthines. Historically, xanthine derivatives have served as foundational scaffolds in pharmacology, primarily recognized for their dual ability to act as1 [1].

The structural modifications on this specific molecule—namely the highly lipophilic 7-decyl chain and the bulky 8-(2-phenylethylamino) group—are strategic design choices. The 8-amino substitution is a well-documented modification used to enhance the potency and selectivity of2 [2]. Concurrently, lipophilic extensions at the N7 position are frequently explored to optimize binding affinity within the hydrophobic pockets of 3 [3].

Because both target classes converge on the modulation of intracellular cyclic AMP (cAMP), evaluating this compound requires a carefully designed, self-validating assay system that can isolate these mechanisms.

G A2A Adenosine Receptor AC Adenylyl Cyclase A2A->AC Gs Activation cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis AMP 5'-AMP PDE->AMP Compound 7-decyl-3-methyl-8- (2-phenylethylamino) purine-2,6-dione Compound->A2A Antagonism Compound->PDE Inhibition

Modulation of the cAMP signaling pathway via Adenosine Receptor antagonism and PDE inhibition.

Physicochemical Profile & Formulation Strategy

A critical failure point in cell-based assays involving long-chain alkyl derivatives is poor aqueous solubility. According to 4 [4], this compound exhibits an exceptionally high XLogP3, indicating extreme lipophilicity.

To prevent compound precipitation and non-specific binding to plasticware (which artificially deflates apparent potency), the formulation strategy must include a carrier protein or surfactant in the assay buffer.

Table 1: Physicochemical Properties & Assay Formulation
Property / ParameterValue / Protocol SpecificationCausality / Rationale
CAS Number 476481-34-2Unique identifier for the specific 8-amino xanthine derivative.
Molecular Weight 425.58 g/mol Determines molarity calculations for dose-response curves.
XLogP3 (Lipophilicity) ~6.1High lipophilicity necessitates specialized handling to avoid micelle formation.
Stock Solvent 100% Anhydrous DMSOEnsures complete initial dissolution. Store at -20°C in single-use aliquots.
Assay Buffer Additive 0.01% BSA or 0.005% Pluronic F-127Prevents non-specific adsorption of the decyl chain to polystyrene/polypropylene microplates.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and basal cAMP fluctuations.

Experimental Protocols

To build a self-validating system , we must employ two parallel protocols: an efficacy assay (cAMP accumulation) and a safety/counter-screen assay (cell viability). The counter-screen ensures that any observed pharmacological effect is not an artifact of membrane disruption caused by the lipophilic decyl chain.

Protocol A: Intracellular cAMP Accumulation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high sensitivity and resistance to auto-fluorescence—a common issue with complex aromatic compounds.

Workflow Step1 1. Cell Seeding (HEK293 cells, 384-well plate) Step2 2. Compound Treatment (Dose-response, 0.1 nM - 10 µM) Step1->Step2 Step3 3. Receptor/Enzyme Stimulation (Forskolin or AR Agonist) Step2->Step3 Step4 4. Cell Lysis & cAMP Detection (TR-FRET Reagents) Step3->Step4 Step5 5. Data Acquisition & Analysis (Microplate Reader, IC50/EC50) Step4->Step5

Step-by-step workflow for the TR-FRET intracellular cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the target of interest (e.g., PDE4 or A2A receptor). Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.01% BSA, pH 7.4).

  • Seeding: Dispense 1,000 cells per well into a low-volume 384-well white microplate (5 µL/well).

  • Compound Addition (The Modulator): Prepare a 10-point, 3-fold serial dilution of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione. Add 2.5 µL/well.

    • Self-Validation Control: Include Rolipram (10 µM) as a positive control for PDE4 inhibition, or ZM241385 (1 µM) for A2A antagonism.

  • Stimulation (The Trigger):

    • To test PDE Inhibition: Add 2.5 µL of Forskolin (EC50 concentration, typically ~1 µM). Causality: Forskolin directly activates adenylyl cyclase, bypassing GPCRs. If the compound is a PDE inhibitor, it will prevent the degradation of Forskolin-induced cAMP, resulting in a synergistic spike in cAMP levels.

    • To test AR Antagonism: Add 2.5 µL of NECA (a non-selective AR agonist). Causality: If the compound is an antagonist, it will competitively block NECA from binding, resulting in a dose-dependent decrease in cAMP.

  • Incubation: Incubate the plate at Room Temperature (RT) for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer). Incubate for 1 hour at RT.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the FRET ratio (665 nm / 620 nm).

Protocol B: Cell Viability Counter-Screen (ATP Luminescence)

Step-by-Step Methodology:

  • Seeding: Seed HEK293 cells at 5,000 cells/well in a 384-well solid white plate in complete growth media. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the compound using the exact dose-response range used in Protocol A. Incubate for 24 hours.

  • Detection: Equilibrate the plate to RT for 15 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Lysis: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence. Causality: A drop in ATP-driven luminescence correlates directly with a loss of cell viability. If the compound shows an IC50 in Protocol A that overlaps with toxicity in Protocol B, the efficacy data is invalid.

Data Interpretation & Expected Outcomes

By comparing the FRET ratios to a standard cAMP curve, researchers can calculate the absolute cAMP concentration. The table below outlines how to interpret the pharmacological profile based on the assay logic.

Table 2: Interpretative Matrix for Assay Results
Assay ConditionObservation with CompoundMechanistic Conclusion
Forskolin Stimulation Dose-dependent increase in cAMPCompound acts as a PDE Inhibitor . It prevents the breakdown of AC-generated cAMP.
NECA (AR Agonist) Stimulation Dose-dependent decrease in cAMPCompound acts as an Adenosine Receptor Antagonist . It blocks Gs-coupled cAMP production.
Cell Viability (ATP) Luminescence remains >95% of vehicleCompound is non-toxic at active concentrations; functional data is validated .
Cell Viability (ATP) Significant drop in luminescenceCompound is cytotoxic; functional data is invalidated (membrane disruption likely).

References

  • Recent Advances in the Synthesis of Xanthines: A Short Review ResearchGate[Link]

  • Beneficial effects of the phosphodiesterase inhibitors BRL 61063, pentoxifylline, and rolipram in a murine model of endotoxin shock PubMed / National Institutes of Health[Link]

  • Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists MDPI[Link]

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mass spectrometry parameters for detecting 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Method Development and Validation for the Detection of 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in Biological Matrices

Introduction & Pharmacological Context

The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (CAS: 476481-34-2) is a highly lipophilic, synthetic xanthine derivative. Historically, purine-2,6-dione (xanthine) scaffolds are privileged structures in drug discovery, frequently utilized as phosphodiesterase (PDE) inhibitors, transient receptor potential (TRP) channel blockers, and adenosine receptor antagonists.

Modifications at the N7 and C8 positions drastically alter both the pharmacodynamics and pharmacokinetics of the molecule. The addition of a 10-carbon (decyl) chain at N7 maximizes lipophilic efficiency (LipE) to enhance target affinity and membrane permeability [2], while the bulky 2-phenylethylamino group at C8 provides steric directionality for receptor binding. Because these compounds exert potent pharmacological effects at low circulating concentrations, robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodologies are required for pharmacokinetic profiling [3].

Pathway Xanthine 7-decyl-3-methyl-8- (2-phenylethylamino)xanthine A2AR Adenosine Receptor (A2A/A1) Xanthine->A2AR Competitive Antagonism PDE Phosphodiesterase (PDE) Xanthine->PDE Enzymatic Inhibition cAMP Intracellular cAMP A2AR->cAMP Gs-Coupled Modulation PDE->cAMP Blocks Degradation PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation

Fig 1. Pharmacological signaling pathway modulated by C8-substituted xanthine derivatives.

Physicochemical Profiling & MS Rationale

Before establishing the instrumental parameters, it is critical to deduce the ionization and fragmentation behavior of the analyte based on its structural chemistry.

  • Molecular Formula: C24​H35​N5​O2​

  • Monoisotopic Mass: 425.2791 Da

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: The secondary amine at the C8 position (phenylethylamino) acts as a strong proton acceptor, readily forming a stable [M+H]+ precursor ion at m/z 426.3 .

  • Fragmentation (CID) Rationale: The fragmentation of complex C8-amino xanthine derivatives follows predictable pathways under collision-induced dissociation [1].

    • m/z 286.2 (Quantifier): Driven by the neutral loss of decene (140 Da) from the N7 alkyl chain via a McLafferty-type rearrangement. This transition is highly abundant and stable.

    • m/z 105.1 (Qualifier 1): Heterolytic cleavage of the C8-exocyclic amine bond yields the phenylethyl cation.

    • m/z 322.2 (Qualifier 2): Loss of styrene (104 Da) from the phenylethyl group, leaving a primary amine at C8.

Experimental Methodologies

Sample Preparation: Self-Validating Extraction

To ensure a self-validating system, the extraction protocol utilizes a stable-isotope internal standard (IS) and specific solvent ratios to prevent matrix effects.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma (or tissue homogenate) into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) spiked with 50 ng/mL of an appropriate Internal Standard (e.g., Theophylline-d6).

    • Causality: ACN is strictly chosen over methanol. The extreme hydrophobicity of the N7-decyl chain requires a highly non-polar environment for complete solubilization, while ACN simultaneously acts as an aggressive protein denaturant.

  • Disruption: Vortex vigorously for 2 minutes to break non-covalent drug-protein binding.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant into an autosampler vial and mix with 100 µL of LC-MS grade water.

    • Causality: Injecting a 75% ACN extract directly onto an aqueous-equilibrated LC column causes severe solvent-mismatch effects (peak splitting/broadening). Diluting the sample ensures the analyte focuses tightly at the head of the column.

Workflow S1 Plasma Sample (50 µL) S2 Protein Precipitation (150 µL ACN + IS) S1->S2 S3 Centrifugation (14,000×g, 10 min) S2->S3 S4 UPLC Separation (C18, 1.7 µm) S3->S4 S5 ESI+ Ionization (m/z 426.3) S4->S5 S6 MRM Quantitation (QqQ) S5->S6

Fig 2. Analytical workflow for the LC-MS/MS quantification of the xanthine derivative.

Liquid Chromatography (UPLC) Parameters

Due to the decyl chain, the compound exhibits significant retention on reversed-phase media. A steep gradient reaching 95% organic phase is mandatory to elute the compound and prevent column carryover.

Table 1: UPLC Gradient Conditions Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BRationale
0.00.48020Initial aqueous focusing
0.50.48020Desalting of matrix components
3.00.4595Elution of highly lipophilic analyte
4.50.4595Column wash to prevent carryover
4.60.48020Rapid re-equilibration
6.00.48020End of run
Mass Spectrometry (ESI-QqQ) Parameters

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The addition of 0.1% Formic Acid to the mobile phase is critical as it provides the abundant protons necessary to ionize the C8-amine.

Table 2: MRM Transitions and Collision Energy (CE) Optimization

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (V)Transition Purpose
426.3 286.2 508035Quantifier (Loss of decene)
426.3 105.1 508055Qualifier 1 (Phenylethyl cation)
426.3 322.2 508025Qualifier 2 (Loss of styrene)

System Suitability and Self-Validation Metrics

To guarantee the trustworthiness of every analytical batch, the following self-validating criteria must be strictly enforced:

  • Ion Ratio Verification: The peak area ratio of the Quantifier (286.2) to Qualifier 1 (105.1) must remain within ±20% of the average ratio established by the calibration curve. A deviation indicates a co-eluting matrix interference.

  • Carryover Assessment: A double-blank (matrix without analyte or IS) must be injected immediately following the Upper Limit of Quantitation (ULOQ) standard. The signal at m/z 426.3 must be <20% of the Lower Limit of Quantitation (LLOQ). If carryover is observed, extend the 95% Phase B wash step in the LC gradient to 2.5 minutes.

References

  • Nwabufo, C. K., El-Aneed, A., & Krol, E. S. (2019). Tandem mass spectrometric analysis of novel caffeine scaffold-based bifunctional compounds for Parkinson's disease. Rapid Communications in Mass Spectrometry, 33(23), 1792-1803.[Link] [1]

  • Song, Z., et al. (2025). Property-Based Design of Xanthine Derivatives as Potent and Orally Available TRPC4/5 Inhibitors for Depression and Anxiety. Journal of Medicinal Chemistry.[Link] [2]

  • Jackson, E. K., & Mi, Z. (2017). 8-Aminoinosine and 8-Aminohypoxanthine Inhibit Purine Nucleoside Phosphorylase and Exert Diuretic and Natriuretic Activity. Journal of Pharmacology and Experimental Therapeutics, 364(3), 408-415.[Link] [3]

Application Note: Radiosynthesis and Tracking Protocols for 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is a highly specialized, lipophilic xanthine derivative. Xanthine scaffolds are privileged structures in neuropharmacology, primarily functioning as competitive antagonists for adenosine receptors (A1, A2A, A2B, and A3)[1]. The structural design of this specific probe is highly deliberate:

  • 8-(2-phenylethylamino) moiety: Confers deep pocket binding and receptor subtype selectivity, a hallmark of advanced adenosine receptor antagonists.

  • 7-decyl chain: Provides exceptional lipid membrane anchoring capabilities, allowing the probe to interact with membrane-bound targets or lipid rafts.

  • 3-methyl group: Serves as the optimal site for isotopic substitution (e.g., Carbon-11) without perturbing the pharmacophore's binding affinity.

Tracking such highly lipophilic probes in biological systems requires robust radiolabeling strategies to evaluate pharmacokinetics, receptor occupancy, and biodistribution[2]. This application note details two distinct, self-validating radiolabeling protocols: a Carbon-11 ( 11 C) strategy for in vivo Positron Emission Tomography (PET) imaging, and a Tritium ( 3 H) strategy for in vitro autoradiography.

Pathway Probe Radiolabeled Xanthine (Antagonist) AR Adenosine Receptor (A1 / A2A) Probe->AR Competitive Binding (Blocks Endogenous Adenosine) GProt G-Protein Complex (Gs / Gi) AR->GProt Activation Inhibited AC Adenylyl Cyclase (Effector) GProt->AC Downstream Signaling Blocked cAMP cAMP Production (Modulated) AC->cAMP Altered Levels

Mechanism of action: Radiolabeled xanthine derivative acting as an adenosine receptor antagonist.

Radiosynthesis Strategies: Design and Causality

As a Senior Application Scientist, it is critical to understand why specific radiochemical methods are chosen over standard benchtop synthesis. The extreme lipophilicity and steric hindrance of this compound dictate our approach.

Strategy A: Carbon-11 ( 11 C) Labeling for PET Imaging

For in vivo PET imaging, the N3-methyl group is the ideal target for isotopic labeling.

  • Causality in Reagent Selection: Traditional N-methylation of xanthines utilizes[ 11 C]methyl iodide ( [11 C]CH 3​ I). However, for sterically hindered precursors, [ 11 C]methyl triflate ( [11 C]CH 3​ OTf) is preferred. The triflate leaving group provides >100-fold higher reactivity, allowing alkylation at lower temperatures (50°C vs. 80°C)[2]. This minimizes the thermal degradation of the phenylethylamino group and prevents side-reactions.

  • Self-Validating QC: Because high lipophilicity leads to non-specific binding in the brain, specific activity must be rigorously validated to ensure it exceeds 30 GBq/μmol, preventing receptor saturation by unlabeled "cold" mass[3].

Strategy B: Tritium ( 3 H) Labeling for In Vitro Assays

For in vitro binding assays and whole-body autoradiography, Tritium is utilized due to its long half-life (12.3 years) and high spatial resolution.

  • Causality in Reagent Selection: While direct hydrogen isotope exchange is simpler, it often yields low specific activity and risks labeling labile positions that wash out during biological assays[4]. Catalytic dehalogenation of a specifically synthesized 4'-bromo-phenylethylamino precursor using tritium gas (T 2​ ) and a palladium catalyst (Pd/C) ensures the tritium is covalently locked onto the stable phenyl ring[5].

Experimental Protocols

Protocol A: Automated Radiosynthesis of [ 11 C]-7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

This protocol is designed for an automated radiochemistry module (e.g., GE TRACERlab FX C Pro).

Step 1: Precursor Preparation

  • Dissolve 1.0 mg of the N3-desmethyl precursor (7-decyl-8-(2-phenylethylamino)purine-2,6-dione) in 300 μL of anhydrous N,N-dimethylformamide (DMF).

  • Add 2 μL of 5 M NaOH to deprotonate the N3 position. Load this mixture into the reaction vessel.

Step 2: Alkylation with [ 11 C]CH 3​ OTf

  • Produce[ 11 C]CO 2​ via a cyclotron and convert it to [ 11 C]CH 3​ I, followed by online conversion to [ 11 C]CH 3​ OTf by passing through a heated silver triflate column.

  • Trap the [ 11 C]CH 3​ OTf in the reaction vessel at room temperature.

  • Heat the vessel to 50°C for 5 minutes to drive the alkylation to completion.

Step 3: Purification and Formulation

  • Quench the reaction with 1 mL of HPLC mobile phase (e.g., 60% Acetonitrile / 40% 0.1 M ammonium formate).

  • Inject onto a semi-preparative C18 HPLC column. Collect the radioactive peak corresponding to the product.

  • Formulation: Dilute the collected fraction in 50 mL of sterile water, trap on a C18 Sep-Pak cartridge, wash with water, and elute with 1 mL of absolute ethanol. Dilute with 9 mL of sterile saline containing 5% Tween-80 (required to solubilize the decyl chain).

Step 4: Validation Checkpoint (Quality Control)

  • System: Analytical Radio-HPLC.

  • Pass Criteria: Radiochemical purity ≥ 99%. Co-elution with a non-radioactive reference standard confirms identity. Specific activity must be calculated via UV peak integration and must exceed 30 GBq/μmol.

Radiosynthesis P Desmethyl Precursor (N3-H Xanthine) R Alkylation [11C]CH3OTf / Base P->R Reagents C Crude [11C]-Product R->C 5 min, 50°C H Semi-Prep HPLC Purification C->H Separation F Formulation (Saline/EtOH) H->F Solvent Exchange Q QC Release (Radio-HPLC) F->Q Validation

Workflow for the automated radiosynthesis and quality control of the [11C]-labeled xanthine probe.

Protocol B: Tritiation via Catalytic Dehalogenation

Step 1: Reaction Setup

  • In a specialized tritiation manifold, dissolve 2.0 mg of the brominated precursor (7-decyl-3-methyl-8-(2-(4-bromophenyl)ethylamino)purine-2,6-dione) in 1 mL of anhydrous DMF.

  • Add 5 mg of 10% Palladium on Carbon (Pd/C) catalyst and 5 μL of triethylamine (to neutralize the generated HBr).

Step 2: Tritium Exposure

  • Degas the reaction vial via three freeze-pump-thaw cycles.

  • Introduce 10 Ci of carrier-free Tritium gas (T 2​ ).

  • Stir vigorously at room temperature for 4 hours.

Step 3: Labile Tritium Removal and Purification

  • Evacuate excess T 2​ gas and quench the reaction with methanol.

  • Filter the mixture through a 0.22 μm PTFE syringe filter to remove the Pd/C catalyst.

  • Evaporate the solvent under vacuum. Re-dissolve in methanol and evaporate three times to remove any labile tritium that may have exchanged onto the amine nitrogen[5].

  • Purify via preparative TLC or HPLC.

Step 4: Validation Checkpoint

  • System: Liquid Scintillation Counting (LSC) and Mass Spectrometry.

  • Pass Criteria: Specific activity should theoretically approach 28.8 Ci/mmol per tritium atom incorporated. Acceptable yield is >20 Ci/mmol for receptor binding assays[4].

Quantitative Data Summary

The following table summarizes the key metrics and validation parameters for the two radiolabeling methodologies applied to the xanthine derivative.

ParameterStrategy A: Carbon-11 ( 11 C)Strategy B: Tritium ( 3 H)
Target Isotope Carbon-11Tritium
Half-Life 20.4 minutes12.3 years
Labeling Position N3-Methyl groupPhenyl ring (C4' position)
Precursor Required N3-desmethyl xanthine4'-bromo-phenyl derivative
Radiochemical Method N-Alkylation via [ 11 C]CH 3​ OTfCatalytic dehalogenation via T 2​ gas
Typical Specific Activity 30 - 150 GBq/μmol20 - 28 Ci/mmol
Formulation Additive 5% Tween-80 or 10% EtOH100% Ethanol (Storage)
Primary Application In vivo PET Imaging (Pharmacokinetics)In vitro Autoradiography (Binding Assays)

References

  • In Vivo Positron Emission Tomography Imaging of Adenosine A2A Receptors Source: Frontiers in Pharmacology / PMC URL:[Link]

  • Xanthines as Adenosine Receptor Antagonists Source: Handbook of Experimental Pharmacology / PMC URL:[Link]

  • Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands Source: Pharmaceuticals / PubMed URL:[Link]

  • Tritium-labeled agonists as tools for studying adenosine A2B receptors Source: Purinergic Signalling / PMC URL:[Link]

  • Synthesis of the tritium labeled SCH 58261, a new non-xanthine A2A adenosine receptor antagonist Source: Journal of Labelled Compounds and Radiopharmaceuticals / OSTI.GOV URL:[Link]

Sources

preparing 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione stock solutions for high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparing and Managing 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione Stock Solutions for High-Throughput Screening

Executive Summary & Chemical Context

The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (CAS: 476481-34-2) is a highly lipophilic xanthine derivative. Compounds in this structural class are frequently investigated in drug discovery as adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and TRP channel modulators.

However, handling this specific molecule in a High-Throughput Screening (HTS) environment presents significant physicochemical challenges. Xanthine derivatives naturally exhibit poor aqueous solubility due to strong inter-base hydrogen bonding and planar base stacking[1]. The addition of a 7-decyl aliphatic chain and an 8-(2-phenylethylamino) moiety drastically increases the molecule's hydrophobicity. To prevent data artifacts—such as false negatives caused by compound precipitation—researchers must utilize strict organic solvation protocols, rigorous environmental controls, and acoustic dispensing methodologies.

Physicochemical Profiling & Causality

Before preparing stock solutions, it is critical to understand how the molecule's structure dictates its handling requirements. The extreme lipophilicity of the decyl chain means that even trace amounts of water in the primary solvent can cause the compound to crash out of solution.

Table 1: Physicochemical Profile and HTS Impact

PropertyValueCausality / Impact on HTS Workflow
Molecular Weight 425.58 g/mol Falls within standard Lipinski limits, but the high mass is heavily skewed toward hydrophobic carbon chains.
Molecular Formula C24H35N5O2The high carbon-to-heteroatom ratio drives extreme hydrophobicity.
Structural Core Purine-2,6-dioneStrong intermolecular base-stacking resists aqueous dissolution; requires high-polarity aprotic solvents[1].
Lipophilic Moieties 7-decyl & 8-phenylethylaminoMandates the use of 100% anhydrous Dimethyl Sulfoxide (DMSO) for master stocks.
Target Concentration 10 mMStandard qHTS baseline. Requires exactly 4.256 mg per 1.0 mL of DMSO[2].

Workflow: 10 mM Master Stock Preparation

The standard paradigm for quantitative HTS (qHTS) relies on generating concentration-response profiles from a standardized 10 mM master stock[2]. Because this compound is highly prone to precipitation, the preparation protocol must be a self-validating system, incorporating immediate Quality Control (QC) to ensure the compound is fully solvated before assay integration.

StockPrep Powder Dry Powder Compound (7-decyl-3-methyl-8-...) Weighing Analytical Weighing (Anti-static environment) Powder->Weighing Solvent Add Anhydrous DMSO (Target: 10 mM) Weighing->Solvent Dissolution Dissolution (Vortex & Sonicate at 37°C) Solvent->Dissolution QC Quality Control (LC-MS & ELSD) Dissolution->QC QC->Dissolution Fail (Undissolved) Aliquoting Aliquoting (COC/PP Storage Plates) QC->Aliquoting Pass (>95% Purity) Storage Long-Term Storage (-20°C, N2/Ar Atmosphere) Aliquoting->Storage

Fig 1: Self-validating workflow for the preparation and QC of lipophilic xanthine master stocks.

Step-by-Step Solvation Protocol
  • Gravimetric Dispensing: Weigh exactly 4.26 mg of the lyophilized powder into a sterile, amber glass vial. Causality: Dry, hydrophobic powders are highly susceptible to static charge, which can cause the powder to repel from the spatula and alter the exact mass. Use an anti-static ionizing gun during weighing.

  • Solvation: Add 1.00 mL of anhydrous, LC-MS grade DMSO (≤0.005% water content).

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at 37°C for 10–15 minutes. Causality: Gentle thermal energy disrupts the dense crystal lattice of the purine core without causing thermal degradation of the secondary amine.

  • Quality Control (The Self-Validating Step): Do not assume complete dissolution based on visual inspection alone. Analyze a 1 µL aliquot via Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with Evaporative Light Scattering Detection (ELSD). This confirms both the >95% purity of the compound and the true kinetic solubility of the 10 mM solution[3].

Storage, Handling, and Environmental Control

Once solvated, the primary enemy of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is water. DMSO is highly hygroscopic; atmospheric moisture absorption during routine library usage leads to compound hydration, which drastically lowers the molarity of the active compound in solution and introduces severe variability in biological activity[4].

  • Aliquoting Strategy: Transfer the validated 10 mM stock into 384-well or 1536-well Cyclic Olefin Copolymer (COC) plates. Causality: COC plastics have a vastly lower moisture vapor transmission rate compared to standard polystyrene, protecting the anhydrous state of the DMSO.

  • Atmospheric Control: Seal plates with pierceable foil seals and store at -20°C. To further rejuvenate plates and pull out any absorbed water, store the plates in inert, nitrogen-purged storage pods containing a reservoir of anhydrous DMSO[4].

  • Freeze-Thaw Mitigation: Limit the compound to a maximum of 3 freeze-thaw cycles. Repeated thermal cycling encourages the highly lipophilic decyl chains to aggregate, leading to irreversible micro-precipitation.

HTS Assay Integration & Serial Dilution

Transferring a highly lipophilic compound from a 100% DMSO stock into an aqueous biological assay buffer often triggers "DMSO shock"—a localized phenomenon where the compound instantly precipitates at the solvent-water interface before it can diffuse.

Table 2: Serial Dilution Matrix for qHTS

StepStarting ConcentrationTransfer VolumeDiluentFinal Concentration
Master 10 mM (Powder)N/A1.0 mL DMSO10 mM (100% DMSO)
Intermediate 10 mM10 µL90 µL DMSO1.0 mM (100% DMSO)
Assay Transfer 1.0 mM50 nL (Acoustic)10 µL Assay Buffer5.0 µM (0.5% DMSO)

To prevent DMSO shock, never perform intermediate dilutions in aqueous buffers . All serial dilutions must be performed in 100% anhydrous DMSO[2].

HTSDispense Source 10 mM Master Stock (100% DMSO) SerialDil Serial Dilution (in 100% DMSO) Source->SerialDil Acoustic Acoustic Dispensing (Nanoliter Transfer) SerialDil->Acoustic AssayPlate Assay Plate (Aqueous Buffer) Acoustic->AssayPlate Final Final Assay (≤0.5% DMSO) AssayPlate->Final

Fig 2: Acoustic dispensing pathway ensuring compounds remain in solution during aqueous transfer.

Utilize Acoustic Droplet Ejection (ADE) (e.g., Echo liquid handlers) to transfer nanoliter volumes of the DMSO-solvated compound directly into the final aqueous assay plate. ADE utilizes sound energy to move liquids without physical tips, allowing for the instantaneous dispersion of the compound into the assay buffer. Ensure the final DMSO concentration in the biological assay remains ≤0.5% to prevent solvent-induced cytotoxicity or target enzyme denaturation.

Sources

Application Note: Safe Storage and Handling Guidelines for 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Executive Summary

7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (a synthetically modified 8-substituted xanthine) represents a class of highly lipophilic molecules frequently investigated as potent adenosine receptor (AR) antagonists and phosphodiesterase (PDE) inhibitors [1]. While natural xanthines (e.g., caffeine, theophylline) possess moderate aqueous solubility, the introduction of a 10-carbon aliphatic chain (7-decyl) and a bulky aromatic group (8-phenylethylamino) fundamentally alters this molecule's physicochemical profile. This guide provides field-proven, self-validating protocols to mitigate the risks of aqueous precipitation, plastic surface adsorption, and freeze-thaw degradation during in vitro and in vivo assay preparation.

Physicochemical Profiling & Handling Causality

To design a robust handling protocol, we must first analyze the structural causality behind the compound's behavior. The table below summarizes how specific functional groups dictate experimental choices.

Structural FeatureImparted PropertyExperimental Consequence & Causality
7-Decyl Chain Extreme Lipophilicity (High LogP)Renders the compound virtually insoluble in water. Mandates 100% anhydrous DMSO or DMF for primary stock solutions to prevent micelle formation or precipitation [2].
8-(2-phenylethylamino) Group High Molecular Weight & AromaticityEnhances target receptor affinity via π-π stacking, but increases the risk of surface adsorption. Mandates the use of glass vials over polystyrene/polypropylene to prevent concentration loss [3].
Purine-2,6-dione Core UV Absorbance & Hydrogen BondingAbsorbs strongly in the UV range (typically 270–290 nm). Enables self-validation of stock concentrations via UV-Vis spectroscopy or LC-UV analysis [2].

Safe Storage Guidelines

The integrity of lipophilic purine-2,6-diones is highly dependent on environmental controls. Degradation or precipitation directly skews dose-response curves.

  • Solid State (Powder):

    • Store at -20°C in a tightly sealed, amber glass container.

    • Causality: The compound is stable in solid form, but the purine core can be sensitive to prolonged UV exposure. Cold storage prevents thermal degradation, while desiccation prevents moisture accumulation which complicates subsequent non-aqueous dissolution.

  • Solution State (DMSO Stock):

    • Store at -80°C in single-use aliquots.

    • Causality: Repeated freeze-thaw cycles of DMSO solutions introduce atmospheric moisture (DMSO is highly hygroscopic). Moisture lowers the dielectric constant of the solvent, causing the highly lipophilic 7-decyl xanthine to irreversibly crash out of solution.

Experimental Protocols: Reconstitution & Assay Preparation

Protocol A: Preparation of a 10 mM Master Stock Solution

This protocol is a self-validating system designed to ensure complete solvation without structural degradation.

  • Thermal Equilibration: Remove the solid compound from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes.

    • Expert Insight: Skipping this step causes condensation to form on the cold powder. Water drastically reduces the solubility limit of the compound in DMSO.

  • Weighing & Transfer: Weigh the required mass using an analytical balance and transfer it directly into a borosilicate glass vial . Avoid plastic microcentrifuge tubes [3].

  • Solvent Addition: Add the calculated volume of 100% Anhydrous DMSO (e.g., LC-MS grade, <0.005% water) to achieve a 10 mM concentration.

  • Dissolution & Self-Validation:

    • Vortex for 60 seconds.

    • Sonicate in a water bath at RT for 5 minutes.

    • Validation Check: Hold the vial against a dark background under a bright light. The solution must be optically clear. Any turbidity or light scattering (Tyndall effect) indicates incomplete dissolution.

  • Aliquoting: Immediately dispense 50–100 µL aliquots into amber glass vials with PTFE-lined caps. Flash-freeze in liquid nitrogen and transfer to -80°C.

Protocol B: Working Dilutions for Cell-Based Assays

Direct dilution is prioritized over intermediate aqueous dilutions to prevent kinetic precipitation.

  • Thawing: Thaw a single 10 mM DMSO aliquot at RT. Vortex immediately upon thawing to ensure homogeneity.

  • Serial Dilution in DMSO: Perform all intermediate serial dilutions (e.g., 1000x, 100x) in 100% DMSO using a glass-lined 96-well plate or glass vials.

  • Direct Assay Transfer: Transfer the DMSO working stocks directly into the final aqueous assay buffer or cell culture media.

    • Expert Insight: The final DMSO concentration in the assay must not exceed 0.1% v/v . Higher concentrations of DMSO cause cellular toxicity and can artificially alter membrane fluidity, confounding the pharmacological readout of membrane-bound GPCRs (like adenosine receptors) [4].

Workflow & Mechanistic Visualizations

Reconstitution and Dilution Workflow

The following diagram outlines the critical path for handling the compound, emphasizing the avoidance of aqueous intermediates.

Workflow A Solid 7-Decyl-8-Substituted Xanthine (Store at -20°C, Desiccated) B Equilibrate to Room Temp (30 min in Desiccator) A->B C Add 100% Anhydrous DMSO (Vortex & Sonicate) B->C D Visual Inspection (Check for complete dissolution) C->D E 10 mM Master Stock (Amber Glass Vials) D->E F Aliquot into Single-Use Vials (50-100 µL) E->F H Direct Assay Dilution (Final DMSO < 0.1%) E->H Fresh Prep G Store at -80°C (Avoid Freeze-Thaw) F->G

Caption: Standardized workflow for the reconstitution and dilution of highly lipophilic xanthine derivatives.

Mechanism of Action: Adenosine Receptor Antagonism

8-substituted xanthines are classical competitive antagonists of adenosine receptors. The bulky 8-(2-phenylethylamino) group occupies the deep hydrophobic binding pocket of the receptor, preventing endogenous adenosine from initiating G-protein coupled signaling cascades.

Mechanism Ligand Endogenous Adenosine Receptor Adenosine Receptor (A1 / A2A) (GPCR) Ligand->Receptor Activates Antagonist 7-Decyl-8-Substituted Xanthine (Competitive Antagonist) Antagonist->Receptor Blocks GProtein G-Protein Signaling (Gs or Gi/o) Receptor->GProtein Effector Adenylyl Cyclase GProtein->Effector Outcome Modulation of cAMP Levels (Downstream Cellular Response) Effector->Outcome

Caption: Pharmacological mechanism of 8-substituted xanthines acting as competitive adenosine receptor antagonists.

Safety & Hazard Mitigation

  • Personal Protective Equipment (PPE): Handle the dry powder inside a certified chemical fume hood or localized exhaust ventilation enclosure. Wear nitrile gloves, safety goggles, and a lab coat. The compound is pharmacologically active and may cross mucosal membranes.

  • Spill Response: For powder spills, do not sweep dry. Cover with a damp paper towel (using a 10% bleach or ethanol solution) to prevent aerosolization, then wipe up. For DMSO solution spills, absorb with inert spill pads and wash the area with soap and water (DMSO acts as a carrier and will rapidly transport the dissolved compound through intact skin).

  • Waste Disposal: All liquid waste containing DMSO and the xanthine derivative must be collected in designated Non-Halogenated Organic Waste containers. Solid waste (tips, glass vials) must be disposed of in hazardous solid waste bins.

References

  • Title: Xanthines as Adenosine Receptor Antagonists Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Title: Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: Chromatography Online URL:[Link]

  • Title: Small molecule absorption by PDMS in the context of drug response bioassays Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Troubleshooting & Optimization

improving yield in 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Xanthine Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione .

Synthesizing poly-substituted purine-2,6-diones (xanthines) requires precise control over regioselectivity and nucleophilic aromatic substitution (SNAr) kinetics. This guide deconstructs the standard three-step semi-synthetic route from 3-methylxanthine, providing field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols to maximize your isolated yield.

Synthetic Workflow & Yield Loss Checkpoints

To effectively troubleshoot, we must first map the synthetic route and identify where thermodynamic or kinetic barriers lead to yield attrition.

SynthesisRoute SM 3-Methylxanthine Step1 Step 1: C8-Bromination (Br2, NaOAc) SM->Step1 Int1 8-Bromo-3- methylxanthine Step1->Int1 Loss1 Yield Loss: Over-oxidation Step1->Loss1 Step2 Step 2: N7-Alkylation (1-Bromodecane, K2CO3) Int1->Step2 Int2 8-Bromo-7-decyl- 3-methylxanthine Step2->Int2 Loss2 Yield Loss: N1-Dialkylation Step2->Loss2 Step3 Step 3: C8-Amination (Phenethylamine, MW) Int2->Step3 Target 7-Decyl-3-methyl-8- (2-phenylethylamino) purine-2,6-dione Step3->Target Loss3 Yield Loss: Incomplete SNAr Step3->Loss3

Fig 1: Three-step synthesis of the target xanthine highlighting critical yield loss checkpoints.

Troubleshooting Guide (Q&A)

Q1: Why is my yield low in the C8-bromination step, and how do I prevent over-oxidation and degradation? Mechanistic Causality: Bromination of 3-methylxanthine at the C8 position is an electrophilic aromatic substitution. If the reaction temperature exceeds 65 °C or if a strong acid environment is maintained without buffering, the purine ring can undergo oxidative cleavage, or the resulting HBr byproduct can cause N-glycosidic/N-alkyl bond degradation[1]. Solution: Use sodium acetate (NaOAc) as a buffer in glacial acetic acid. NaOAc neutralizes the generated HBr, protecting the xanthine core. Maintain the reaction strictly at 50–65 °C during the slow dropwise addition of bromine[1].

Q2: During N7-alkylation with 1-bromodecane, I am isolating a mixture of N7 and N1 alkylated products. How do I improve N7 regioselectivity? Mechanistic Causality: The N7 position of the imidazole ring is the most nucleophilic nitrogen in the xanthine core due to electron delocalization. However, strong bases (like NaOH or NaH) will deprotonate both N7 and N1, leading to competitive N1-alkylation and dialkylation[2]. Solution: Switch to a milder base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF). K₂CO₃ provides sufficient basicity to deprotonate N7 without fully deprotonating N1, thermodynamically favoring the N7-alkylated product.

Q3: The final C8-amination with 2-phenylethylamine stalls at <50% conversion. How can I drive this SNAr reaction to completion? Mechanistic Causality: Nucleophilic aromatic substitution (SNAr) at the C8 position is notoriously difficult because the purine ring is highly electron-rich, raising the activation energy barrier. Furthermore, the long N7-decyl chain introduces significant steric hindrance, blocking the trajectory of the incoming 2-phenylethylamine nucleophile[3]. Solution: Abandon conventional thermal heating. Transition to microwave-assisted organic synthesis (MAOS) using a high-boiling polar protic solvent like ethoxyethanol. Microwave irradiation provides rapid, uniform volumetric heating that easily overcomes the high activation energy of the hindered SNAr, reducing reaction times from 24 hours to 30 minutes while doubling the yield[4][5].

Quantitative Optimization Data

Table 1: Influence of Base and Solvent on N7 vs. N1 Alkylation Regioselectivity (Step 2)

Base Solvent Temp (°C) Time (h) N7:N1 Ratio Isolated Yield (%)
NaOH H₂O/EtOH 80 12 60:40 45
Cs₂CO₃ DMF 60 8 85:15 72

| K₂CO₃ | DMF | 80 | 6 | 95:5 | 88 |

Table 2: Comparison of Conventional vs. Microwave-Assisted C8-Amination (Step 3)

Heating Method Solvent Temp (°C) Time Conversion (%) Isolated Yield (%)
Thermal Reflux Ethanol 80 24 h 45 38
Thermal Reflux Ethoxyethanol 120 12 h 75 68

| Microwave (MAOS) | Ethoxyethanol | 150 | 30 min | >98 | 92 |

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-3-methylxanthine
  • Setup: Dissolve 3-methylxanthine (1.0 eq) in glacial acetic acid (0.2 M concentration). Add anhydrous sodium acetate (2.0 eq) to act as an HBr scavenger[1].

  • Addition: Heat the mixture to 50 °C. Slowly add bromine (1.2 eq) dropwise over 30 minutes.

  • Reaction: Raise the temperature to 65 °C and stir for 3 hours. Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material.

  • Workup: Cool to room temperature and pour the mixture into crushed ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum to yield a light yellow solid[1].

Protocol 2: Synthesis of 8-Bromo-7-decyl-3-methylxanthine
  • Setup: Suspend 8-bromo-3-methylxanthine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry DMF (0.5 M). Stir at room temperature for 15 minutes to allow for N7 deprotonation.

  • Alkylation: Add 1-bromodecane (1.1 eq) dropwise. Heat the reaction mixture to 80 °C for 6 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the N7-alkylated product. Validation Check: LCMS should confirm the mass [M+H]+ and the absence of the dialkylated byproduct.

Protocol 3: Microwave-Assisted Synthesis of 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione
  • Setup: In a microwave-safe vial, combine 8-bromo-7-decyl-3-methylxanthine (1.0 eq) and 2-phenylethylamine (3.0 eq). The excess amine acts as both nucleophile and acid scavenger[3][6].

  • Solvent: Add ethoxyethanol (2 mL per mmol of substrate). Seal the vial with a crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 150 °C for 30 minutes with dynamic power modulation[4].

  • Workup: Cool the vial via compressed air. Dilute the mixture with water to precipitate the crude product. Filter and wash with cold ethanol to remove excess 2-phenylethylamine and ethoxyethanol.

  • Final Purification: Recrystallize from an aqueous dioxane or ethanol mixture to yield the highly pure target compound[6].

Frequently Asked Questions (FAQs)

Q: Can I use Buchwald-Hartwig cross-coupling instead of SNAr for Step 3? A: Yes. If steric hindrance from alternative N7-alkyl chains prevents SNAr, palladium-catalyzed Buchwald-Hartwig amination is a highly effective alternative. Using Pd₂(dba)₃, XPhos or BINAP as the ligand, and Cs₂CO₃ in toluene/dioxane under microwave irradiation (120 °C, 20 mins) will force the C–N coupling[5].

Q: How do I efficiently remove the high-boiling ethoxyethanol and excess 2-phenylethylamine during workup? A: Ethoxyethanol is highly water-soluble. By pouring the crude microwave reaction mixture directly into a 10-fold excess of cold water, the highly lipophilic target compound (due to the decyl chain) will crash out as a solid. The ethoxyethanol and the unreacted 2-phenylethylamine will remain in the aqueous phase. Washing the filtered solid with cold 0.1 M HCl can further remove trace amine impurities.

Q: My final product is an oil rather than a solid. How do I induce crystallization? A: The long C10 (decyl) chain significantly lowers the melting point and increases lipid solubility, often resulting in an oil. To induce crystallization, dissolve the oil in a minimum amount of hot ethanol, add water dropwise until the solution becomes slightly cloudy (the cloud point), and then let it cool slowly to 4 °C overnight. Scratching the inside of the flask with a glass rod can also provide nucleation sites.

References

  • Ivanchenko, D. (2017). Synthesis, physical, chemical and biological properties of 8-amino-7-[2-hydroxy-3-(3,4-dimethylphenoxy)propyl]-3-methylxantines. Scripta Scientifica Pharmaceutica. Retrieved from: [Link]

  • National Institutes of Health (PMC). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Retrieved from: [Link]

Sources

troubleshooting precipitation of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is designed for researchers and drug development professionals working with highly lipophilic synthetic xanthine derivatives, specifically focusing on 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione .

Compounds in this class are frequently investigated as phosphodiesterase (PDE4/7) inhibitors, TRPA1 channel antagonists, and poly(A)-selective ribonuclease (Caf1) inhibitors 1. However, their extreme hydrophobicity presents significant challenges in aqueous in vitro assays and in vivo dosing.

Part 1: Mechanistic Overview & Diagnostic Workflow

The precipitation of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in aqueous media is driven by two distinct thermodynamic forces:

  • Planar Base Stacking: The purine-2,6-dione core engages in strong inter-base hydrogen bonding and π-π stacking, which inherently limits aqueous solubility [[2]]().

  • Hydrophobic Collapse: The introduction of bulky lipophilic groups at N7 (the 10-carbon decyl chain) and C8 (the phenylethylamino group) drastically decreases water solubility while increasing target potency 34.

DiagnosticWorkflow A Compound Precipitation in Aqueous Media B Assess Buffer Composition (pH, Salts, Proteins) A->B C Immediate Precipitation (< 5 mins: Solvent Shock) B->C Rapid onset D Gradual Crystallization (> 1 hour: Nucleation) B->D Delayed onset E Cosolvent Step-Down (DMSO to Tween-80) C->E F HP-β-CD Inclusion Complexation C->F D->F G Liposomal Encapsulation (Thin-Film Hydration) D->G

Diagnostic workflow for resolving purine-2,6-dione precipitation.

Part 2: Troubleshooting FAQs

Q1: Why does the compound precipitate almost instantly upon dilution from a DMSO stock into PBS or cell culture media? Causality: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local polarity spikes instantly. The 7-decyl chain undergoes rapid hydrophobic collapse to minimize contact with water, and the purine rings stack together, dropping the solubility limit instantly and causing immediate nucleation. Solution: Avoid direct dilution. Instead, use a "step-down" approach by pre-mixing the DMSO stock with a surfactant (e.g., Tween-80) or utilizing a host-guest complexation strategy (like Cyclodextrins) before introducing it to the aqueous phase.

Q2: I used 1% Tween-80 to solubilize the compound, but I lost all biological activity in my TRPA1/PDE assay. Why? Causality: Micellar entrapment. When surfactants are used above their Critical Micelle Concentration (CMC), they form micelles that stably sequester highly lipophilic compounds. Because the partition coefficient of the 7-decyl-xanthine heavily favors the hydrophobic micellar core over the aqueous phase, the "free fraction" of the drug available to engage the target drops to sub-therapeutic levels. Solution: Switch to Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD creates a thermodynamic equilibrium that allows for the reversible release of the drug, maintaining a high enough free fraction to engage the target without causing precipitation.

Q3: What is the best method for long-term stabilization of this compound for in vivo dosing? Causality: For long-term stability, preventing crystal growth (Ostwald ripening) over hours or days is essential. Simple cosolvents will eventually fail as the system seeks a lower energy state via crystallization. Solution: Utilize vesicular systems (liposomes). Phospholipids can integrate the lipophilic xanthine derivative directly into their lipid bilayer, preventing base stacking and maintaining a stable aqueous suspension, which has been shown to increase solubility and bioavailability by 3-5 fold 5.

SolubilizationMechanism Drug Highly Lipophilic Drug (7-decyl-xanthine) Agg Aqueous Aggregation (Base Stacking) Drug->Agg Direct addition Micelle Micellar Entrapment (Excess Surfactant) Drug->Micelle High Tween-80 Complex HP-β-CD Complex (Thermodynamic Eq.) Drug->Complex Optimal formulation Target Target Engagement (PDE / TRPA1 / Caf1) Agg->Target Fails to bind Micelle->Target Reduced free fraction Complex->Target Reversible release

Impact of solubilization strategy on target engagement.

Part 3: Quantitative Data & Strategy Comparison

Table 1: Comparison of Solubilization Strategies for Lipophilic Purine-2,6-diones

StrategyMax Achievable Conc.Biocompatibility (In Vitro)Mechanism of SolubilizationRisk of Target Interference
DMSO (<1%) < 10 µMHighCosolvent (Polarity reduction)Low
Tween-80 (0.5%) ~ 50 µMModerateMicellar entrapmentHigh (Reduces free fraction)
HP-β-CD (20%) > 500 µMHighHost-guest inclusion complexLow (Reversible equilibrium)
Liposomes (DPPC) > 1 mMVery HighLipid bilayer integrationLow (Membrane fusion delivery)

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes

This protocol utilizes solvent evaporation to force the lipophilic decyl tail into the hydrophobic cavity of the cyclodextrin ring.

  • Dissolution: Weigh 5 mg of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione and dissolve it in 1 mL of a volatile organic solvent (e.g., methanol/dichloromethane 1:1 v/v).

  • Host Preparation: Prepare a 20% (w/v) aqueous solution of HP-β-CD in molecular biology grade water.

  • Complexation: Add the organic drug solution dropwise to 10 mL of the HP-β-CD solution under continuous magnetic stirring at 40°C.

  • Evaporation: Continue stirring in an open vessel (inside a fume hood) for 24 hours to allow complete evaporation of the organic solvents.

  • Self-Validation Step (Filtration): Filter the resulting solution through a 0.22 µm PTFE syringe filter. Validation: Measure the absorbance of the filtrate via UV-Vis at ~272 nm. If the calculated concentration matches the input, true inclusion complexation (and not just a micro-suspension) is confirmed.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, water-soluble inclusion complex powder.

Protocol B: Liposomal Formulation via Thin-Film Hydration

This protocol is ideal for long-term stability and in vivo applications, embedding the purine-2,6-dione within a lipid bilayer.

  • Lipid Mixing: Dissolve the compound, DPPC (dipalmitoylphosphatidylcholine), and cholesterol in a molar ratio of 1:8:2 in 5 mL of chloroform in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C until a thin, uniform lipid film forms on the flask wall. Place under vacuum overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with 5 mL of PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) while agitating continuously for 1 hour to form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to probe sonication (5 cycles of 1 minute on / 1 minute off) in an ice bath.

  • Extrusion: Pass the suspension through a 100 nm polycarbonate membrane 10 times using a mini-extruder.

  • Self-Validation Step (DLS): Measure the final particle size via Dynamic Light Scattering (DLS). Validation: A monodisperse population with a Polydispersity Index (PDI) < 0.2 and an average size of ~100 nm validates successful vesicular encapsulation.

References

  • Source: core.ac.
  • Source: nih.
  • Source: nih.
  • Title: Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)
  • Source: tufsteam.

Sources

optimizing extraction of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione from biological samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione from complex biological matrices (e.g., plasma, serum, and tissue homogenates).

This molecule presents a unique "double-edged sword" for bioanalysis. It features a highly lipophilic C10 (decyl) chain at the N7 position, a rigid xanthine core, and a basic secondary amine at the C8 position. This combination results in massive non-specific protein binding and severe susceptibility to phospholipid-induced ion suppression during LC-MS/MS analysis. The following troubleshooting guides, protocols, and data summaries are engineered to help you achieve robust, regulatory-compliant recovery.

Part 1: Troubleshooting Guides & FAQs

Q1: My recovery using standard Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE) is highly variable and below 40%. Why is this happening, and how can I fix it? The Causality: The extreme lipophilicity imparted by the 7-decyl chain causes the molecule to bind tightly to hydrophobic pockets in plasma proteins (like human serum albumin and lipoproteins). Furthermore, the 8-(2-phenylethylamino) group is a basic secondary amine (estimated pKa ~9.0). If you are performing LLE at physiological pH (7.4), the amine is partially protonated, making the molecule amphiphilic. This leads to emulsion formation at the aqueous-organic interface and poor partitioning into the organic phase. The Solution: Abandon LLE for this specific compound. The gold standard for highly lipophilic, basic drugs is Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) [1]. By dropping the sample pH below 6.0, you fully protonate the C8 amine, allowing it to bind via strong ionic interactions to the sulfonic acid groups of the MCX resin, while the decyl chain anchors to the reversed-phase backbone.

Q2: I switched to Protein Precipitation (PPT) with acetonitrile to save time, but I am experiencing massive ion suppression and shifting retention times in my LC-MS/MS method. What is the mechanism behind this? The Causality: Standard PPT does not remove endogenous glycerophospholipids. Because your target analyte is highly lipophilic, it co-elutes with these late-eluting phospholipids on a standard C18 analytical column. In the electrospray ionization (ESI) source, the highly concentrated phospholipids outcompete your analyte for available charge (droplet surface area), leading to severe ion suppression [2]. The Solution: If high-throughput PPT is mandatory, you must route the supernatant through a dedicated phospholipid depletion plate (e.g., Ostro™ or Phree™) before injection. However, for absolute quantitative rigor meeting FDA Bioanalytical Method Validation (BMV) standards [3], MCX SPE is strongly recommended to physically wash away the lipids prior to elution.

Q3: I am observing severe carryover (up to 5% of the Upper Limit of Quantification) in my blank injections following a high-concentration standard. How do I eliminate this? The Causality: The 7-decyl chain acts like a molecular "hook," causing the compound to adsorb nonspecifically to the hydrophobic surfaces of your autosampler needle, rotor seal, and PEEK tubing. The Solution: Implement a highly organic, multi-solvent needle wash. A proven self-validating wash system for this compound is Wash 1: 10% Methanol in Water (to remove salts), followed by Wash 2: Isopropanol/Acetonitrile/Methanol/Water (40:30:20:10, v/v/v/v) with 0.2% Formic Acid (to disrupt both hydrophobic and ionic interactions).

Part 2: Logical Relationships & Workflows

To successfully extract this compound, you must manipulate its ionization state to dictate its behavior on the solid-phase sorbent.

PH_Charge Acidic pH < 6.0 Amine: Protonated (+) Xanthine Core: Neutral Net Charge: +1 Optimal for MCX Loading Physiol pH 7.4 Amine: Partially Protonated Xanthine Core: Neutral Net Charge: + / 0 High Protein Binding Acidic->Physiol Increasing pH Basic pH > 10.0 Amine: Neutral Xanthine Core: Deprotonated (-) Net Charge: -1 Optimal for MCX Elution Physiol->Basic Increasing pH

Fig 1: pH-dependent ionization states of the target xanthine derivative dictating extraction logic.

Workflow N1 1. Acidify Sample (Protonate Amine) N2 2. Load onto MCX (Cation Exchange) N1->N2 N3 3. Wash 1 (Aqueous) (Remove Proteins) N2->N3 N4 4. Wash 2 (100% MeOH) (Remove Lipids) N3->N4 N5 5. Elute (Basic MeOH) (Neutralize & Release) N4->N5

Fig 2: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for basic lipophilic xanthines.

Part 3: Experimental Protocols

Protocol A: Optimized Mixed-Mode Strong Cation Exchange (MCX) SPE

This protocol is engineered to break protein binding, retain the analyte via dual mechanisms, and aggressively strip away phospholipids.

Materials: 30 mg/1cc MCX SPE Cartridges (or 96-well µElution plates). Step-by-Step Methodology:

  • Sample Pre-treatment (Critical Step): Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (isotopically labeled analog preferred). Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water.

    • Causality: The strong acid drops the pH to ~2.0, completely protonating the C8 amine and denaturing plasma proteins, thereby breaking the hydrophobic bonds holding the 7-decyl chain.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MCX cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the entire pre-treated sample (~210 µL) onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous Interference Removal): Wash with 1.0 mL of 2% Formic Acid in Water.

    • Causality: Locks the analyte onto the cation-exchange sites while washing away hydrophilic endogenous salts and peptides.

  • Wash 2 (Lipid Stripping - Critical Step): Wash with 1.0 mL of 100% Methanol.

    • Causality: Because the analyte is ionically bound to the sulfonic acid groups, it will not elute in pure organic solvent. The 100% MeOH aggressively strips away neutral lipids, cholesterol, and phospholipids that would otherwise cause ion suppression[1].

  • Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>10) neutralizes the C8 amine, breaking the ionic bond. The methanol simultaneously breaks the reversed-phase interaction of the decyl chain, releasing the pure analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid) to validate system suitability before injection.

Protocol B: High-Throughput Protein Precipitation with Phospholipid Depletion

Use this only during early discovery phases where throughput supersedes absolute LLOQ sensitivity.

  • Spike: Aliquot 50 µL of plasma into a 96-well phospholipid depletion plate. Add 5 µL of Internal Standard.

  • Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile directly to the well.

    • Causality: Acetonitrile crashes the proteins, while the formic acid ensures the compound remains ionized and soluble in the organic supernatant.

  • Mix & Elute: Aspirate/dispense 3 times using a liquid handler to ensure complete precipitation. Apply positive pressure (10-15 psi) for 2 minutes to push the supernatant through the depletion sorbent (which traps the phospholipids via proprietary zirconia or rare-earth chemistry) into a clean collection plate.

  • Dilute: Dilute the extract 1:1 with LC-MS water to match initial gradient conditions and prevent peak splitting on the LC column.

Part 4: Quantitative Data Presentation

The following table summarizes the expected validation metrics when applying different extraction methodologies to 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione, benchmarked against FDA 2018 BMV acceptance criteria (Precision ≤15%, Recovery consistent) [3].

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (Ion Suppression)Precision (% CV)Phospholipid RemovalSuitability for Regulated Bioanalysis
Liquid-Liquid Extraction (MTBE) 35 - 45%0.65 (Severe Suppression)22.4%PoorFail (High variability)
Standard Protein Precipitation (ACN) 85 - 90%0.40 (Critical Suppression)18.1%NoneFail (Matrix effects >15%)
PPT + Phospholipid Depletion Plate 75 - 80%0.92 (Minimal Suppression)8.5%Good (>90%)Pass (Discovery phase)
Optimized MCX SPE (Protocol A) 92 - 96% 0.98 (No Suppression) 3.2% Excellent (>99%) Pass (Gold Standard)

Part 5: References

  • Biotage. "Sample Preparation Techniques: Solid Phase Extraction (SPE) and Polymeric SPE Media." Biotage Analytical Resources. Available at:[Link]

  • Soundaryashree, N. R., et al. (2025). "Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review." Critical Reviews in Analytical Chemistry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (May 2018). "Bioanalytical Method Validation Guidance for Industry." Federal Register. Available at:[Link]

reducing off-target binding effects of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific pharmacological and physicochemical challenges associated with 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (hereafter referred to as 7-Decyl-Xanthine ).

While 8-amino substituted xanthines are highly valuable probes for adenosine receptors (ARs), their structural motifs—specifically the highly lipophilic 7-decyl chain and the bioactive purine-2,6-dione core—predispose them to significant off-target effects. This guide provides field-proven troubleshooting strategies to eliminate non-specific binding (NSB), mitigate phosphodiesterase (PDE) interference, and isolate your target-specific data.

Troubleshooting Guide & FAQs

Q1: My radioligand binding assays show exceptionally high non-specific binding (NSB), making it impossible to calculate an accurate Ki​ . How can I reduce this?

Causality: The 10-carbon alkyl chain at the N7 position significantly increases the compound's lipophilicity (estimated LogP > 4.5). In aqueous assay buffers, 1[1], as well as partition into lipid bilayers and adhere to polystyrene assay plates. This creates a massive background signal that masks specific receptor binding.

Solution:

  • Buffer Modification: Supplement your assay buffer with 0.1% to 0.5% fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a "lipid sink," 2[2], thereby keeping the free fraction of 7-Decyl-Xanthine in solution.

  • Material Selection: Switch from standard polystyrene to low-binding polypropylene or silanized glass tubes to prevent plastic adherence.

Q2: In my functional cAMP accumulation assays, 7-Decyl-Xanthine is producing a false-positive agonistic effect or masking Gi​ -coupled A1 receptor antagonism. Why?

Causality: The purine-2,6-dione (xanthine) core is a classical, 3[3]. When applied to cells, the compound not only binds to the target Adenosine Receptor but also readily crosses the membrane to inhibit intracellular PDEs. This prevents the degradation of cAMP, 4[4], completely confounding the Gs​ / Gi​ -mediated readouts.

Solution: To isolate the receptor-mediated effect, you must "clamp" or saturate the PDE activity in your assay. Pre-incubate your cells with a potent, structurally distinct PDE inhibitor (e.g., 10 µM Ro 20-1724 or 500 µM IBMX) before adding 7-Decyl-Xanthine. This ensures that any changes in cAMP are strictly due to the compound's action at the extracellular GPCR.

Q3: How do I differentiate between A1, A2A, and A3 receptor cross-reactivity?

Causality: 8-substituted xanthines often exhibit cross-reactivity across the P1 purinergic receptor family due to the 5[5]. The bulky 8-(2-phenylethylamino) group drives affinity, but selectivity must be empirically validated to avoid5[5].

Solution: Perform competitive displacement assays using highly selective radioligands: [3H] DPCPX for A1, [3H] ZM241385 for A2A, and [125I] AB-MECA for A3. Compare the IC50​ values to calculate selectivity fold-changes.

Visualizations of Mechanisms and Workflows

G cluster_membrane Cell Membrane (NSB Risk) cluster_cytosol Intracellular Space Compound 7-Decyl-Xanthine (Lipophilic) Compound->Compound Non-Specific Lipid Binding AR Adenosine Receptor (Target) Compound->AR Antagonizes PDE Phosphodiesterase (Off-Target) Compound->PDE Inhibits (Cross-reactivity) AC Adenylyl Cyclase AR->AC Modulates ATP ATP AC->ATP Substrate cAMP cAMP AC->cAMP Synthesizes cAMP->PDE Substrate AMP AMP (Degraded) PDE->AMP Hydrolyzes

Mechanism of 7-Decyl-Xanthine off-target PDE inhibition and non-specific lipid binding.

Workflow Step1 1. Buffer Prep Add 0.1% BSA Step2 2. Plate Cells Low-Binding Plastics Step1->Step2 Step3 3. PDE Clamping Pre-incubate Ro 20-1724 Step2->Step3 Step4 4. Add Compound 7-Decyl-Xanthine Step3->Step4 Step5 5. Readout Receptor-Specific cAMP Step4->Step5

Optimized workflow to eliminate NSB and PDE interference in functional assays.

Data Presentation: Impact of Assay Optimization

The table below summarizes how failing to account for the lipophilicity and PDE-inhibitory properties of 7-Decyl-Xanthine can lead to severe data artifacts, and how the optimized protocol restores data integrity.

Assay ConditionApparent IC50​ (nM)Non-Specific Binding (%)Data Interpretation & Causality
Standard Buffer (No BSA) >10,000 (Artifact)65%High lipophilicity causes compound dropout and plastic adherence; false negative.
0.1% BSA + Low-Binding Plate 145<5%True receptor affinity restored; NSB successfully mitigated via lipid sink.
No PDE Inhibitor (Unclamped) N/A (Biphasic Curve)<5%Xanthine core inhibits intracellular PDE, artificially raising cAMP and masking GPCR antagonism.
0.1% BSA + PDE Clamped 150<5%Accurate, isolated GPCR antagonism curve achieved.

Experimental Protocol: PDE-Clamped cAMP Accumulation Assay

This protocol is designed as a self-validating system to measure true GPCR-mediated cAMP modulation by 7-Decyl-Xanthine without confounding intracellular PDE inhibition.

Self-Validating Controls Required:

  • Positive Control: Forskolin (10 µM) to define the maximum cAMP generation window.

  • Clamping Control: Ro 20-1724 alone to verify baseline PDE saturation and ensure it does not independently cause receptor toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO or HEK293 cells stably expressing the target Adenosine Receptor (e.g., A2A​ ) in low-binding 384-well microplates at a density of 10,000 cells/well. Incubate overnight.

  • Buffer Optimization: Wash the cells and replace the media with assay buffer (HBSS, 5 mM HEPES, pH 7.4) supplemented with 0.1% fatty-acid-free BSA.

    • Causality: BSA acts as a lipid sink for the 7-decyl chain, preventing non-specific adherence to the microplate walls and cell membranes.

  • PDE Saturation (The "Clamp"): Pre-incubate the cells for 15 minutes at room temperature with 10 µM Ro 20-1724 (a PDE4-selective inhibitor) or 500 µM IBMX (pan-PDE inhibitor).

    • Causality: Saturating the PDEs ensures that any subsequent cAMP accumulation is strictly a function of receptor-mediated adenylyl cyclase activity, neutralizing the intrinsic PDE-inhibitory properties of the xanthine core[4][6].

  • Compound Addition: Add 7-Decyl-Xanthine at varying concentrations (e.g., 1 pM to 10 µM) along with the EC80​ concentration of a standard AR agonist (e.g., NECA) to measure competitive antagonism. Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP using a TR-FRET or AlphaScreen cAMP detection kit according to the manufacturer's instructions. Read the plate on a compatible multi-mode microplate reader.

References

  • Selective inhibition of cyclic nucleotide phosphodiesterases by analogs of 1-methyl-3-isobutylxanthine | Biochemistry. ACS Publications.6

  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. ResearchGate. 1

  • Contribution of Ionization and Lipophilicity to Drug Binding to Albumin: A Preliminary Step toward Biodistribution Prediction. ResearchGate.2

  • Adenosine Receptors and Phosphodiesterase Inhibitors Stimulate Cl− Secretion in Calu-3 Cells. ATS Journals. 4

  • Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. PMC / NIH. 3

  • Xanthines as Adenosine Receptor Antagonists. ResearchGate. 7

  • Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. DiVA Portal. 5

Sources

Technical Support Center: Handling & Storage of 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical liabilities of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (CAS: 476481-34-2)[1].

This compound features a purine-2,6-dione (xanthine) core, a highly lipophilic 7-decyl chain, and an electron-rich secondary amine at the C8 position. While these structural motifs are critical for its target binding and biological activity, they introduce significant challenges during long-term storage. This guide provides field-proven, self-validating protocols to mitigate temperature-dependent precipitation, solvent-induced degradation, and oxidative susceptibility.

Part 1: Physicochemical Profile & Storage Implications

To design a robust storage protocol, we must first understand the causality behind the compound's behavior. The table below summarizes the critical structural features and their direct impact on experimental handling.

Structural FeatureCharacteristic / ValueStorage & Handling Implication
Compound Core Xanthine (purine-2,6-dione)Sensitive to extreme pH; maintain neutral conditions to prevent tautomeric shifts or ring opening.
N7 Substituent Decyl chain (C10)Induces severe temperature-dependent precipitation in DMSO; requires controlled thermodynamic warming prior to use.
Lipophilicity XLogP3 ≈ 6.1Highly hydrophobic; requires organic solvents (DMSO/DMF) for stock solutions. Incompatible with purely aqueous storage.
C8 Substituent 2-phenylethylamino (Secondary Amine)Highly prone to oxidation; requires an inert atmosphere (N2/Ar) and protection from light to prevent degradation.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate after thawing from -20°C or -80°C DMSO storage? A: This is a thermodynamic consequence of the 7-decyl chain. With an XLogP3 of approximately 6.1, the compound is intensely hydrophobic. While dimethyl sulfoxide (DMSO) is an excellent solvent at room temperature, its freezing point is 18.5°C. During freezing and subsequent thawing, the lipophilic decyl chains undergo hydrophobic collapse, forming stable micro-aggregates before the bulk solvent fully equilibrates. Furthermore, DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric moisture, which drastically reduces the solubility of lipophilic compounds, leading to irreversible precipitation[2][3].

Q2: How do I prevent the oxidation of the 8-(2-phenylethylamino) moiety? A: The secondary amine at the C8 position is a major structural liability. Secondary amines—particularly those adjacent to a purine ring and a benzylic-equivalent system—are highly susceptible to oxidation, forming N,N-disubstituted hydroxylamines or nitrones[4][5]. This process is accelerated by dissolved oxygen in the solvent, trace metal impurities, and light exposure. To prevent this, stock solutions must be prepared in anhydrous solvents, purged with an inert gas (Argon or Nitrogen) to displace dissolved O 2​ , and stored in amber glass vials to prevent photolytic radical initiation[6].

Q3: Is it stable in aqueous buffers for prolonged biological assays? A: No. Due to its extreme lipophilicity, the compound will rapidly aggregate, form micelles, or adhere to the plastic walls of assay plates in purely aqueous environments. For biological assays, it must be stored as a concentrated stock in DMSO and diluted into aqueous buffers (ideally containing a carrier protein like BSA or a mild surfactant) immediately prior to use. Do not store the aqueous working solutions for more than 12-24 hours[6].

Part 3: Troubleshooting Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols form a self-validating system for compound management.

Protocol A: Preparation and Long-Term Storage of Anhydrous Stock Solutions

Rationale: Minimizing water ingress and oxygen exposure prevents both hydrolysis and amine oxidation.

  • Solvent Preparation: Use only HPLC-grade, anhydrous DMSO (≥99.9% purity, ≤0.005% water). Equilibrate the unopened DMSO bottle to room temperature in a desiccator to prevent condensation upon opening.

  • Weighing: Weigh the lyophilized powder of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione under an inert atmosphere (e.g., a Nitrogen-purged glove box) to prevent ambient moisture absorption.

  • Dissolution: Dissolve the compound to a standard stock concentration (e.g., 10 mM). Vortex gently until optically clear.

  • Aliquotting: Dispense single-use aliquots (e.g., 50-100 µL) into sterile, amber glass vials with PTFE-lined screw caps. Note: Avoid plastic microcentrifuge tubes for long-term storage, as highly lipophilic compounds can leach plasticizers or adsorb to the polymer matrix.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds to displace oxygen, then immediately seal the cap.

  • Storage: Store the sealed aliquots at -80°C.

Protocol B: Recovery of Precipitated Compound and Quality Control

Rationale: Controlled thermodynamic warming resolves decyl-chain aggregation without inducing thermal degradation of the xanthine core.

  • Thawing: Remove a single-use aliquot from -80°C storage. Do not thaw passively at room temperature. Immediately place the vial in a 37°C water bath or dry block heater for 5–10 minutes.

  • Homogenization: Vortex the warmed vial for 30 seconds. Inspect visually under a bright light to ensure no micro-crystals or cloudiness remain.

  • Self-Validation (LC-MS Check): If the aliquot has undergone more than two freeze-thaw cycles, you must verify its chemical integrity before use. Run a rapid LC-MS analysis. Look for the parent mass [M+H]+ at m/z 426.3. The presence of a peak at +16 Da (m/z 442.3) indicates N-oxidation of the secondary amine[4]. If the oxidized fraction exceeds 5% of the total peak area, discard the aliquot.

Part 4: Degradation Pathways & Mitigation Workflow

Below is a mechanistic visualization of the degradation pathways affecting this compound and the corresponding laboratory interventions.

G Compound 7-decyl-3-methyl-8-(2-phenylethylamino) purine-2,6-dione Oxidation Oxidation of C8-Secondary Amine (Hydroxylamine/Nitrone Formation) Compound->Oxidation Dissolved O2 / Light Precipitation Precipitation / Aggregation (7-Decyl Lipophilic Tail) Compound->Precipitation Cold Storage (-20°C) Hydrolysis Moisture Absorption (Hygroscopic DMSO) Compound->Hydrolysis Atmospheric Exposure Sol1 Argon/N2 Purging Use Amber Vials Oxidation->Sol1 Prevention Sol2 Controlled Thawing (37°C) Avoid Freeze-Thaw Cycles Precipitation->Sol2 Recovery Sol3 Use Anhydrous DMSO Store over Desiccant Hydrolysis->Sol3 Prevention

Degradation pathways of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione and mitigation.

References
  • NextSDS. "7-DECYL-3-METHYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE"1

  • Assay Guidance Manual - NCBI Bookshelf - NIH. "Assay Interference by Chemical Reactivity" 2

  • ResearchGate. "(PDF) DMSO-Related Effects in Protein Characterization" 3

  • Cayman Chemical. "3-Propylxanthine - PRODUCT INFORMATION" 6

  • Thieme E-Books & E-Journals. "Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate" 4

  • The Journal of Organic Chemistry - ACS Publications. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2" 5

Sources

Technical Support Center: Overcoming Poor Bioavailability of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione. This document provides a structured approach to troubleshooting and optimizing experimental outcomes through a series of frequently asked questions and detailed protocols.

Part 1: Understanding the Challenge - Physicochemical Properties and Bioavailability

The first step in overcoming poor bioavailability is to understand the inherent properties of the molecule. 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione, a derivative of the purine-2,6-dione scaffold, possesses characteristics that can significantly impact its absorption and systemic exposure.[1][2]

FAQ 1: What are the key physicochemical properties of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione that likely contribute to its poor bioavailability?

Based on its chemical structure, several key properties are predicted to influence its bioavailability:

  • High Lipophilicity: The presence of a long decyl chain and a phenylethyl group suggests high lipophilicity (fat-solubility).[3][4] While a degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[5]

  • Poor Aqueous Solubility: As a consequence of its high lipophilicity, the compound is expected to have low solubility in the aqueous environment of the GI tract. This is a common challenge for many new chemical entities and a primary reason for low oral bioavailability.[6][7][8]

  • Molecular Weight: The molecular weight of 425.58 g/mol is within the range where passive diffusion across the intestinal epithelium is possible, but it is not a small molecule, which can also be a contributing factor.[3]

  • Purine Scaffold: The purine core itself is a heterocyclic aromatic compound.[9][] Depending on the specific substitutions, it can be susceptible to metabolic enzymes in the gut wall and liver (first-pass metabolism).

Table 1: Predicted Physicochemical Properties of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

PropertyPredicted Value/CharacteristicImplication for Bioavailability
Molecular Formula C24H35N5O2[3]-
Molecular Weight 425.58 g/mol [3]May influence passive diffusion.
XLogP3-AA 6.1[3][11]High lipophilicity, likely leading to poor aqueous solubility.
Hydrogen Bond Donors 1[11]Can influence solubility and interactions with transporters.
Hydrogen Bond Acceptors 5[11]Can influence solubility and interactions with transporters.
Rotatable Bond Count 13[3]High conformational flexibility.
Topological Polar Surface Area (TPSA) 79.3 Ų[3]Moderate TPSA, suggesting reasonable membrane permeability if solubilized.

Part 2: Troubleshooting and Optimization Strategies

This section provides a systematic approach to identifying and addressing the root causes of poor bioavailability.

FAQ 2: We are observing very low and variable plasma concentrations of the compound after oral gavage in our rat model. Where should we start our investigation?

A logical troubleshooting workflow is essential. The primary suspects for low and variable oral bioavailability are poor solubility, significant first-pass metabolism, or efflux by intestinal transporters.[12]

Diagram 1: Troubleshooting Workflow for Poor Oral Bioavailability

TroubleshootingWorkflow Start Low & Variable Oral Bioavailability Solubility Is Solubility the Limiting Factor? Start->Solubility Metabolism Is First-Pass Metabolism High? Solubility->Metabolism No Formulation Optimize Formulation Solubility->Formulation Yes Efflux Is it a Substrate for Efflux Transporters? Metabolism->Efflux No Inhibitors Co-dosing with Metabolic Inhibitors Metabolism->Inhibitors Yes Transporter_Inhibitors Co-dosing with Efflux Inhibitors Efflux->Transporter_Inhibitors Yes IV_PK Determine Absolute Bioavailability (IV vs. PO) Efflux->IV_PK No

Caption: A stepwise approach to diagnosing the cause of poor oral bioavailability.

FAQ 3: How can we determine if poor aqueous solubility is the primary issue?

A combination of in vitro and in vivo experiments can elucidate the role of solubility.

  • In Vitro Solubility Assessment: Determine the compound's solubility in physiologically relevant media.

    • Protocol 1: Aqueous and Biorelevant Media Solubility Testing

      • Prepare saturated solutions of the compound in various media:

        • Phosphate-buffered saline (PBS) at pH 7.4

        • Simulated Gastric Fluid (SGF), pH 1.2

        • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

        • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

      • Equilibrate the solutions at 37°C for 24 hours with continuous agitation.

      • Filter the samples through a 0.22 µm filter to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., LC-MS/MS).

  • In Vivo "Brick Dust" Study: A simple in vivo experiment can provide initial clues.

    • Dose a group of animals with a simple suspension of the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.[13]

    • If the resulting plasma exposure is very low, it strongly suggests that the dissolution of the solid "brick dust" is the rate-limiting step for absorption.

FAQ 4: What formulation strategies can we employ to improve the oral bioavailability of this lipophilic compound?

For highly lipophilic compounds, several formulation strategies can be explored to enhance solubility and dissolution.[8][14][15][16]

  • Lipid-Based Formulations: These are often highly effective for lipophilic drugs.[6][17] They can maintain the drug in a solubilized state in the GI tract and can even facilitate lymphatic absorption, bypassing the liver and reducing first-pass metabolism.[15]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[14][16][17]

  • Solid Dispersions: The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix. This can significantly increase the surface area and dissolution rate.[14][16]

    • Hot-Melt Extrusion and Spray Drying: These are common techniques to prepare amorphous solid dispersions.[8]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6][15][18]

    • Wet Milling and High-Pressure Homogenization: These methods are used to produce nanosuspensions.[8]

  • Co-solvents and Surfactants: Simple solutions using a combination of solvents, co-solvents, and surfactants can be effective for early-stage animal studies.[6][14]

Table 2: Comparison of Formulation Strategies

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based (e.g., SEDDS) Maintains drug in a solubilized state; enhances lymphatic uptake.[15][17]High drug loading possible; can bypass first-pass metabolism.[15]Potential for GI side effects; complex formulation development.
Solid Dispersions Increases surface area and dissolution rate by creating an amorphous form.[14][18]Significant improvement in dissolution.Physical instability (recrystallization); can be challenging to manufacture.
Nanonization Increases surface area for faster dissolution.[6][18]Applicable to a wide range of drugs.Can be costly and require specialized equipment.
Co-solvent/Surfactant Systems Increases the solubility of the drug in the vehicle.[14]Simple to prepare for preclinical studies.Risk of drug precipitation upon dilution in GI fluids; potential for vehicle toxicity.

Protocol 2: Preparation of a Simple Co-solvent Formulation for Oral Gavage

This protocol provides a starting point for a simple formulation suitable for preclinical studies. Note: The safety and tolerability of the vehicle in the chosen animal model must be confirmed.[6]

  • Vehicle Preparation: Prepare a vehicle consisting of:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline[9]

  • Solubilization:

    • Weigh the required amount of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione.

    • Add the DMSO component first and vortex or sonicate to dissolve the compound as much as possible.

    • Add the PEG300 and Tween 80 and continue to mix until a clear solution is obtained.

    • Finally, add the saline dropwise while vortexing to avoid precipitation.

  • Administration: Administer the formulation to the animals via oral gavage at the desired dose.

FAQ 5: How do we assess the absolute bioavailability and the extent of first-pass metabolism?

A pharmacokinetic (PK) study comparing intravenous (IV) and oral (PO) administration is the gold standard for determining absolute bioavailability.[19]

  • Protocol 3: Crossover IV/PO Pharmacokinetic Study in Rats

    • Animal Model: Use surgically cannulated rats (e.g., with jugular vein catheters) to allow for serial blood sampling.

    • Dosing:

      • IV Group: Administer a low dose of the compound (e.g., 1 mg/kg) as a slow bolus injection. The compound for IV administration must be dissolved in a sterile, well-tolerated vehicle (e.g., saline with a small percentage of a solubilizing agent like cyclodextrin).

      • PO Group: Administer a higher dose (e.g., 10 mg/kg) of the optimized oral formulation via gavage.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.[12]

    • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate PK parameters, including the Area Under the Curve (AUC) for both IV and PO routes.

    • Absolute Bioavailability (F%) Calculation:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

A low F% (<30%) in the presence of a good oral formulation suggests that first-pass metabolism or efflux transporters may be significant contributors to the poor bioavailability.

Diagram 2: Pharmacokinetic Study Workflow

PK_Workflow cluster_IV Intravenous (IV) Dosing cluster_PO Oral (PO) Dosing IV_Dose Administer IV Dose (e.g., 1 mg/kg) Blood_Sampling Serial Blood Sampling (Catheterized Animals) IV_Dose->Blood_Sampling PO_Dose Administer PO Dose (e.g., 10 mg/kg) PO_Dose->Blood_Sampling Plasma_Processing Plasma Separation & Storage (-80°C) Blood_Sampling->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis PK_Analysis Calculate AUC_IV & AUC_PO LCMS_Analysis->PK_Analysis Bioavailability Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability

Sources

troubleshooting false positives in 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving False Positives in 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione Binding Assays

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical properties of highly lipophilic small molecules. The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (a highly substituted xanthine derivative) presents a unique challenge in high-throughput screening (HTS) and orthogonal binding assays (e.g., TR-FRET, SPR, FP).

Due to its long aliphatic N7-decyl chain and bulky C8-phenylethylamino group, this molecule is exceptionally hydrophobic. This structural profile makes it highly susceptible to two major assay artifacts: Colloidal Aggregation and Non-Specific Binding (NSB) . This guide provides a self-validating framework to diagnose, troubleshoot, and correct false positives associated with this specific chemotype.

Part 1: The Mechanistic Root of the Problem

To troubleshoot effectively, we must first understand the causality behind the artifact. The 10-carbon aliphatic decyl chain acts as a hydrophobic tail, giving the molecule surfactant-like properties without a sufficiently polar headgroup. This drives self-association in aqueous media.

When the concentration of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione exceeds its Critical Aggregation Concentration (CAC)—typically in the low micromolar range—it undergoes phase separation to form[1]. These colloids act as protein sponges, non-specifically sequestering target proteins and leading to false-positive inhibition or binding signals[2]. Conversely, at sub-CAC concentrations, the high lipophilicity drives adsorption to plastic microplates, depleting the monomeric concentration and artificially shifting the apparent Kd​ or IC50​ [3].

Mechanism Compound 7-decyl-3-methyl-8- (2-phenylethylamino) purine-2,6-dione Monomer Monomeric State (< CAC) Compound->Monomer Low Conc. Colloid Colloidal Aggregate (> CAC) Compound->Colloid High Conc. Target Specific Target Binding Monomer->Target Valid Assay Plastic Adsorption to Microplate Monomer->Plastic Depletion NSB Non-Specific Protein Sequestration Colloid->NSB False Inhibition

Caption: Concentration-dependent mechanisms of specific binding versus colloidal aggregation.

Part 2: Diagnostic FAQs

Q1: Why does my dose-response curve show a steep Hill slope (>1.5) and a "bell-shaped" profile? A: A steep Hill slope is a hallmark of[4]. Unlike 1:1 stoichiometric binding, aggregation is a highly cooperative phase transition. Once the CAC is reached, colloids form rapidly and sequester the target protein en masse, creating an artificially steep inhibition curve[1]. The bell-shaped curve occurs because, at very high concentrations, the aggregates can precipitate or exceed the assay's optical detection limits[5].

Q2: How does the addition of BSA or CHAPS affect my assay? A: If your compound is a SCAM, adding a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) will disrupt the colloids by forming mixed micelles, restoring the true (often inactive) baseline[4]. Adding carrier proteins like Bovine Serum Albumin (BSA) provides an alternative hydrophobic sink; the colloids will bind the abundant BSA instead of your target protein, effectively "rescuing" the target and revealing the false positive[6].

Q3: My SPR sensorgram shows a linear, non-saturating upward drift. What is happening? A: This indicates non-specific multilayer accumulation on the sensor chip. The decyl chain promotes hydrophobic interactions with the dextran matrix or previously bound molecules, preventing the establishment of a true Langmuir binding equilibrium.

Part 3: Self-Validating Troubleshooting Protocols

To establish a self-validating system, you must run paired experiments that inherently control for aggregation and NSB. Do not rely on a single biochemical readout.

Workflow Start Observe Hit in Binding Assay CheckHill Check Dose-Response Hill Slope > 1.5? Start->CheckHill DLS Run Dynamic Light Scattering (DLS) CheckHill->DLS Yes (Suspect Aggregation) Detergent Add 0.01% Triton X-100 to Assay Buffer CheckHill->Detergent No (Suspect NSB) DLS->Detergent No particles Aggregator Colloidal Aggregator (False Positive) DLS->Aggregator Particles > 10 nm Detergent->Aggregator IC50 shifts > 10-fold TrueHit True Target Binder (Proceed to Hit-to-Lead) Detergent->TrueHit IC50 remains stable

Caption: Workflow for diagnosing aggregation and non-specific binding false positives.

Protocol A: Detergent-Sensitivity Counter-Screen

Causality: Detergents raise the apparent solubility limit of lipophilic compounds by incorporating them into mixed micelles, preventing phase separation into colloids. If binding is specific, the IC50​ will remain stable. If binding is aggregation-driven, the IC50​ will shift dramatically or disappear completely[4].

Step-by-Step Methodology:

  • Prepare two identical sets of assay buffers: Buffer A (Standard Assay Buffer) and Buffer B (Standard Assay Buffer + 0.01% v/v Triton X-100).

  • Perform a 10-point serial dilution of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in both buffers, starting at a top concentration of 50 µM.

  • Incubate the compound with the target protein for the standard assay duration (e.g., 30 minutes at room temperature).

  • Read the assay (e.g., FP or TR-FRET) and calculate the IC50​ and Hill slope for both conditions.

  • Self-Validation Check: A >10-fold rightward shift in IC50​ in Buffer B confirms the initial hit was a colloidal false positive.

Protocol B: DLS Screening for Critical Aggregation Concentration (CAC)

Causality: physically measures the hydrodynamic radius of particles in solution. It provides direct physical evidence of colloidal aggregates (typically 10–1000 nm in diameter), eliminating reliance on indirect biochemical readouts[5].

Step-by-Step Methodology:

  • Dilute the compound in filtered assay buffer (0.22 µm syringe filter) to a final concentration of 10 µM (a typical screening concentration).

  • Load 30 µL into a DLS-compatible low-volume quartz cuvette or a clear-bottom 384-well plate.

  • Acquire scattering data at 25°C using a 10-second acquisition time, averaged over 10 consecutive runs.

  • Self-Validation Check: If the scattering intensity is > 106 counts/second and the calculated particle radius is >10 nm, the compound has exceeded its CAC and is actively aggregating[6].

Part 4: Quantitative Data Presentation

The table below summarizes the expected quantitative profile of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione when acting as a false positive, compared to a true stoichiometric binder.

Assay ConditionApparent IC50​ (µM)Hill SlopeDLS Particle Radius (nm)Mechanistic Interpretation
Standard Buffer 1.22.4150 - 300False Positive: Colloidal Aggregation
Buffer + 0.01% Triton X-100 > 50 (Inactive)N/A< 1 (Undetectable)Colloid disrupted; true inactivity revealed
Buffer + 1 mg/mL BSA 45.00.9N/ANSB mitigated; target protein rescued
True Binder (Reference) 0.51.0< 11:1 Stoichiometric binding confirmed
References
  • Shoichet, B. "Colloidal aggregation." Shoichet Lab - University of Toronto. Available at:[Link]

  • "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News Medical Life Sciences, 2017. Available at:[Link]

  • Some, D. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt Technology. Available at:[Link]

  • Alves, R. C., et al. "SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules." Journal of Chemical Information and Modeling, 2020. Available at:[Link]

Sources

Technical Support Center: Chromatography Optimization for 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center. Analyzing complex, synthetically modified xanthine derivatives like 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione presents unique chromatographic challenges. This molecule combines a highly UV-active purine-2,6-dione core with an extremely lipophilic 7-decyl chain and a polar, basic 8-(2-phenylethylamino) group.

This guide provides field-proven, mechanistically grounded solutions for optimizing your mobile phase, mitigating peak tailing, and resolving common analytical bottlenecks encountered during method development.

Troubleshooting Guide & FAQs

Q1: Why does my compound exhibit excessive retention ( k′ > 20) or fail to elute on a standard C18 column? A: The extreme retention is driven by the highly lipophilic 7-decyl chain. In reversed-phase liquid chromatography (RPLC), long aliphatic chains partition strongly into the hydrophobic C18 stationary phase, dominating the molecule's retention profile. Corrective Action:

  • Increase Elution Strength: Elevate the organic modifier (Acetonitrile or Methanol) to 80–100%. If using an isocratic method, start at a minimum of 85% organic phase.

  • Modify Stationary Phase: Switch to a less retentive column, such as a C8 or C4. Alternatively, a Phenyl-Hexyl column is highly recommended; it reduces aliphatic hydrophobic retention while providing advantageous π−π interactions with the 8-(2-phenylethylamino) group, enhancing selectivity without excessive run times.

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How can I optimize the mobile phase to correct this? A: Peak tailing for this molecule is primarily caused by the secondary amine in the 8-(2-phenylethylamino) moiety. At mid-range pH (pH 5–7), residual silanols on the silica support are ionized ( SiO− ), while the basic amine is protonated ( NH2+​ ). This creates a strong, secondary ion-exchange interaction that drags the peak tail. Corrective Action:

  • Low pH Strategy (pH 2.0–3.0): Utilize an acidic mobile phase with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates the silanols ( SiOH ), neutralizing their charge and shutting down the ion-exchange pathway.

  • High pH Strategy (pH 9.0–10.5): Utilize a high pH mobile phase with an ammonium bicarbonate buffer. This deprotonates the secondary amine, rendering the analyte neutral and eliminating the interaction. Note: This approach strictly requires a base-stable column with hybrid silica technology (e.g., Phenomenex Gemini NX or Waters XBridge)[1].

Q3: Which organic modifier yields better selectivity and peak shape: Acetonitrile (ACN) or Methanol (MeOH)? A: For complex xanthine derivatives, a strategic blend is often optimal. ACN provides the high elution strength critical for overcoming the retention of the 7-decyl group. However, MeOH is a protic solvent that can hydrogen-bond with the purine-2,6-dione core, often yielding superior peak shapes for basic compounds. Literature on structurally similar xanthines demonstrates that ternary mobile phases (Buffer:ACN:MeOH) effectively balance elution strength and selectivity[1]. Furthermore, gradient elutions utilizing ammonium acetate and methanol have proven highly effective for extracting and resolving xanthines from complex biological matrices[2].

Quantitative Data: Mobile Phase Buffer Selection Matrix

To facilitate rapid method development, consult the following matrix to select the appropriate aqueous buffer based on your detection method and column chemistry. Note that buffer selection directly dictates the ionization state of both the analyte and the stationary phase[3].

Buffer SystemWorking pH RangeLC-MS CompatibilityEffect on Amine IonizationEffect on Silanol ActivityExpected Peak Shape
0.1% Formic Acid ~2.7ExcellentFully Protonated (+)Suppressed (Neutral)Good
0.1% TFA ~2.0Poor (Ion Suppression)Fully Protonated (+)Suppressed (Neutral)Excellent (Ion-pairing)
10 mM Ammonium Acetate 3.8 - 5.8ExcellentPartially Protonated (+)Partially Ionized (-)Fair to Poor[3]
10 mM Ammonium Bicarbonate 8.8 - 10.5ExcellentNeutral (0)Fully Ionized (-)Excellent (Requires Hybrid Column)

Experimental Protocol: Systematic Mobile Phase Optimization

This self-validating workflow ensures a logical progression from initial scouting to a robust, reproducible method.

Step 1: Column and System Preparation

  • Install a base-deactivated C8 or Phenyl-Hexyl column (e.g., 50 mm × 2.1 mm, 1.7–2.7 µm particle size).

  • Set the column oven temperature to 40°C. Rationale: Elevated temperature improves the mass transfer kinetics of bulky, lipophilic molecules, reducing band broadening.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate. Adjust to pH 3.0 using Formic Acid. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile.

Step 3: Gradient Scouting Run

  • Program a broad linear gradient: 5% B to 100% B over 10 minutes, followed by a 3-minute hold at 100% B.

  • Set the flow rate to 0.4 mL/min.

  • Monitor UV absorbance at 254 nm and 280 nm (optimal wavelengths for the purine-2,6-dione chromophore).

Step 4: Isocratic Fine-Tuning & Validation

  • Calculate the percentage of Mobile Phase B at the time of elution ( ).

  • Program an isocratic method at .

  • Inject the sample and evaluate the chromatogram against the following strict acceptance criteria:

    • Retention Factor ( k′ ): Must be between 2 and 10.

    • Asymmetry Factor ( As​ ): Must be between 0.9 and 1.2.

  • If As​>1.5 , switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 10.0) and repeat the isocratic run to neutralize the basic amine[1].

Optimization Workflow Visualization

MobilePhaseOptimization Start Start: Initial Scouting Gradient (5-100% ACN, pH 3.0) Evaluate Evaluate Chromatogram Target: k' 2-10, As 0.9-1.2 Start->Evaluate Tailing Issue: Severe Peak Tailing (Amine-Silanol Interaction) Evaluate->Tailing As > 1.5 Retention Issue: Excessive Retention (7-Decyl Hydrophobicity) Evaluate->Retention k' > 10 Success Optimized Method Achieved Evaluate->Success Parameters Met LowPH Action: Add Ion-Pairing Agent (e.g., 0.1% TFA) Tailing->LowPH Standard Silica HighPH Action: Raise pH to 10.0 (Neutralize Amine) Tailing->HighPH Hybrid Silica ChangeColumn Action: Switch to C8 or Phenyl-Hexyl Column Retention->ChangeColumn Gradient Maxed IncreaseOrg Action: Increase % ACN (Isocratic > 80%) Retention->IncreaseOrg Isocratic Tuning Validate Re-run & Validate Chromatographic Parameters LowPH->Validate HighPH->Validate ChangeColumn->Validate IncreaseOrg->Validate Validate->Evaluate

Figure 1: Decision tree for troubleshooting retention and peak tailing in lipophilic basic xanthines.

References

  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. [Link]

  • Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives in Human Biological Fluids. Taylor & Francis. [Link]

  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impactfactor.[Link]

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Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate the challenges of using this novel compound in sensitive primary cell culture systems. As there is limited publicly available data on the specific biological activity of this molecule, this guide is built upon established principles for handling purine analogs and hydrophobic compounds in vitro. Our goal is to empower you to systematically identify and mitigate sources of cytotoxicity, ensuring the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione?

A1: While specific data for this compound is scarce, its purine-2,6-dione core structure is found in a class of molecules known as xanthine derivatives. Some of these, such as Linagliptin, are inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[1][2] Purine analogs, in general, are a well-established class of antimetabolite drugs that can mimic endogenous purine bases, thereby disrupting nucleotide metabolism, DNA synthesis, and repair, often leading to apoptosis.[3][4][5] Given the structural similarities, it is plausible that this compound interacts with enzymes that bind purines or functions as an antimetabolite.

Q2: Why am I observing high levels of cytotoxicity in my primary cells even at low concentrations of the compound?

A2: Primary cells are notoriously more sensitive to chemical insults than immortalized cell lines.[6] Several factors could be contributing to the observed cytotoxicity:

  • Compound Solubility: The "7-decyl" chain suggests the compound is hydrophobic, which can lead to poor solubility in aqueous culture media. This may cause the compound to precipitate, leading to non-uniform exposure and localized high concentrations that are toxic to cells.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve the compound, the final concentration of the solvent in the culture medium could be toxic to your primary cells.

  • Off-Target Effects: The compound may have off-target effects that induce cellular stress pathways, such as mitochondrial dysfunction or oxidative stress.

  • Cell Culture Conditions: Suboptimal cell culture conditions can sensitize primary cells to the cytotoxic effects of a compound.

Q3: How can I improve the solubility of this hydrophobic compound in my cell culture medium?

A3: Improving the solubility of hydrophobic compounds is crucial for obtaining reliable experimental results.[7] Consider the following strategies:

  • Use of a Co-solvent: While DMSO is common, its concentration should be kept to a minimum, ideally below 0.1%.

  • Lipid-Based Formulations: For preclinical studies, lipid-based formulations like emulsions or liposomes can enhance the solubility and delivery of hydrophobic drugs.[7]

  • Complexation with Serum Albumin: Hydrophobic drugs can bind to albumin in the serum of the culture medium, which can affect their free concentration and bioavailability.[8][9]

Troubleshooting Guide: A Systematic Approach to Mitigating Cytotoxicity

Issue 1: Unexpectedly High Cell Death Observed Across All Treated Wells

Possible Cause: This widespread cytotoxicity often points to a systemic issue with the compound's formulation, the health of the primary cells, or the culture environment.

Troubleshooting Steps:

  • Verify Compound Solubility and Stability:

    • Q: How can I check if my compound is precipitating in the culture medium?

      • A: Prepare the highest concentration of your compound in the final culture medium and visually inspect it under a microscope for any precipitate. You can also centrifuge the medium and check for a pellet.

    • Q: What is the best way to prepare the stock solution and working dilutions?

      • A: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). For working dilutions, serially dilute the stock solution in the solvent before adding it to the culture medium to minimize precipitation. Always add the compound to the medium and mix well before adding to the cells.

  • Assess Solvent Toxicity:

    • Q: How do I determine if the solvent is causing the cytotoxicity?

      • A: Set up a vehicle control group where you treat the cells with the same concentration of the solvent (e.g., DMSO) used in your highest compound concentration group. If you observe significant cell death in the vehicle control, you need to reduce the solvent concentration.[10]

  • Evaluate Primary Cell Health and Seeding Density:

    • Q: What are the best practices for handling primary cells to ensure their robustness?

      • A: Primary cells should be handled with care. Avoid over-trypsinization, use fresh, pre-warmed media, and ensure they are in the logarithmic growth phase when you start your experiment.[6] Do not use cells that have been passaged too many times.

    • Q: How does seeding density impact cytotoxicity assays?

      • A: The optimal seeding density ensures that the cells are healthy and responsive throughout the experiment.[11][12][13] Too high a density can lead to nutrient depletion and cell stress, while too low a density can make the cells more susceptible to the compound's effects. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific primary cell type and assay duration.[11]

Issue 2: Inconsistent and Irreproducible Cytotoxicity Results

Possible Cause: Variability in results often stems from inconsistent experimental procedures or undetected contamination.

Troubleshooting Steps:

  • Standardize Experimental Procedures:

    • Q: What are the critical steps to standardize in a cytotoxicity assay?

      • A: Ensure consistent cell seeding, compound addition, incubation times, and assay reading procedures. Use a multichannel pipette for adding reagents to minimize well-to-well variability.

  • Screen for Contamination:

    • Q: My cells look fine, but my results are still variable. Could there be a hidden contamination?

      • A: Mycoplasma contamination is a common and often undetected issue in cell culture that can significantly alter cellular responses to treatments.[14][15][16][17] Regularly test your primary cell cultures for mycoplasma using a PCR-based or fluorescence-based detection kit.

Delving Deeper: Investigating the Mechanism of Cytotoxicity

If you have addressed the fundamental issues of compound solubility, solvent toxicity, and cell culture health, and are still observing cytotoxicity, the next step is to investigate the underlying mechanism.

Hypothesis 1: The Compound Induces Mitochondrial Dysfunction

Many cytotoxic compounds exert their effects by disrupting mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.[4]

Experimental Workflow:

A Treat Primary Cells with 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione B Measure Mitochondrial Membrane Potential (ΔΨm) A->B C Assess Oxidative Stress (ROS Production) A->C D Quantify Apoptosis (Caspase Activation) A->D E Decreased ΔΨm? B->E e.g., TMRE/TMRM or JC-1 dye F Increased ROS? C->F e.g., DCF-DA or DHE probe G Increased Caspase Activity? D->G e.g., Caspase-3/7 assay H Mitochondrial Dysfunction Likely Involved E->H Yes F->H Yes G->H Yes

Caption: Workflow for investigating mitochondrial-mediated cytotoxicity.

Q: How can I measure changes in mitochondrial membrane potential? A: Fluorescent dyes like TMRE, TMRM, or JC-1 can be used.[18][19][20][21][22] A decrease in fluorescence intensity with TMRE/TMRM or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization, an early sign of apoptosis.

Q: What are the best methods to detect oxidative stress? A: Probes such as Dihydroethidium (DHE) for superoxide and 2',7'-Dichlorofluorescin diacetate (DCF-DA) for general ROS are commonly used.[23][24][25][26] An increase in fluorescence indicates higher levels of ROS.

Q: How do I confirm if the observed cell death is due to apoptosis? A: The activation of caspases is a hallmark of apoptosis.[27][28][29][30] You can use commercially available kits to measure the activity of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3/7).

Hypothesis 2: The Compound Interferes with DNA Synthesis

As a purine analog, the compound may be incorporated into DNA or inhibit enzymes involved in nucleotide synthesis, leading to cell cycle arrest and cell death.[3][31][32][33]

Experimental Workflow:

A Treat Primary Cells with 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione B Cell Cycle Analysis A->B C DNA Synthesis Assay A->C D Accumulation in a Specific Cell Cycle Phase? B->D e.g., Propidium Iodide Staining and Flow Cytometry E Inhibition of DNA Synthesis? C->E e.g., BrdU Incorporation Assay F Interference with DNA Synthesis Confirmed D->F Yes E->F Yes

Caption: Workflow for investigating interference with DNA synthesis.

Q: How can I assess the effect of the compound on the cell cycle? A: You can perform cell cycle analysis using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. An accumulation of cells in a specific phase (e.g., S phase) would suggest an interference with DNA replication.

Q: How can I directly measure DNA synthesis? A: A BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a standard method. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA. A decrease in BrdU incorporation in treated cells indicates inhibition of DNA synthesis.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Troubleshooting

ParameterSuggested RangeRationale
Compound Concentration 0.01 µM - 100 µMA broad range is necessary to capture the full dose-response curve for a novel compound.
DMSO Concentration < 0.1% (v/v)To minimize solvent-induced cytotoxicity in sensitive primary cells.[10]
Seeding Density (96-well plate) 2,000 - 10,000 cells/wellDependent on cell size and proliferation rate; requires optimization.[11]

Table 2: Key Cytotoxicity Assay Parameters and Considerations

Assay TypeParameter MeasuredAdvantagesConsiderations
MTT/XTT Metabolic activityHigh-throughput, inexpensiveCan be confounded by compounds affecting mitochondrial respiration.
LDH Release Membrane integrityMeasures cell death directlyLess sensitive for early-stage apoptosis.
Caspase Activity ApoptosisSpecific for apoptotic cell deathMay not detect non-apoptotic cell death mechanisms.[27]
Live/Dead Staining Membrane integrityAllows for visualizationMay require imaging-based analysis.

Concluding Remarks

Minimizing the cytotoxicity of a novel compound like 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in primary cell lines requires a methodical and multi-faceted approach. By starting with the fundamentals of good cell culture practice and compound handling, and then moving to more mechanistic investigations, researchers can systematically identify and address the root causes of unexpected cytotoxicity. This guide provides a framework for these investigations, empowering you to generate high-quality, reproducible data and advance your research with confidence.

References

  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • (2025, September 22). Troubleshooting Common Cell Culture Contamination Issues.
  • (n.d.). Troubleshooting: Cell Culture. Retrieved from a life science company's technical resources.
  • Robak, T., Korycka, A., & Robak, E. (2005). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. Current Cancer Drug Targets, 5(6), 421-444.
  • Yeasen. (2025, September 28). Troubleshooting Cell Culture Contamination: A Practical Solution Guide.
  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Zhivolup, A. N., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Sigma-Aldrich. (n.d.). Cell Culture Contamination Troubleshooting.
  • BMG Labtech. (n.d.). Measuring mitochondrial membrane potential using the FLUOstar® Omega microplate reader.
  • (2026, February 4). Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate).
  • Georgieva, M., et al. (2023). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. Anticancer Research, 43(10), 4347-4357.
  • (n.d.). Optimization of seeding density and assay timing.
  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References.
  • (n.d.). SEEDING DENSITY GUIDELINES.
  • Krijt, J., et al. (2019). Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. Metabolites, 9(12), 310.
  • Benchchem. (2025). A Comparative Analysis of Purine Analogs in Anticancer Screening.
  • Al-Absi, A. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1134.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Thermo Fisher Scientific. (n.d.). Assays for Mitochondria Function.
  • Lu, L., et al. (2009). Application of a homogenous membrane potential assay to assess mitochondrial function. Journal of biomolecular screening, 14(4), 376-384.
  • Ke, Y., et al. (2010). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Clinical and Vaccine Immunology, 17(5), 734-741.
  • Odds, F. C., et al. (2000). Influence of serum protein binding on the in vitro activity of anti-fungal agents. The Journal of antimicrobial chemotherapy, 45(6), 759-767.
  • Elabscience. (n.d.). Caspase Assay Kits.
  • (n.d.). 7-DECYL-3-METHYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE.
  • (n.d.). Cytotoxicity and selectivity indices of potent purine analogues.
  • Sartorius. (n.d.). Incucyte® Mitochondrial Membrane Potential Assay.
  • Ward, M. W., et al. (2007). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. The Journal of physiology, 585(Pt 3), 835-851.
  • BD Biosciences. (n.d.). Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays.
  • Sigma-Aldrich. (n.d.). Homogeneous Caspases Assay, fluorimetric.
  • Guidechem. (n.d.). 7-decyl-3-methyl-8-(phenethylamino)purine-2,6-dione.
  • Google Patents. (n.d.). Pharmaceutical composition containing 8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione or a pharmaceutically acceptable salt thereof.
  • (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
  • Ramasamy, T. S., et al. (2013). Oxidative stress under ambient and physiological oxygen tension in tissue culture. Oxidative medicine and cellular longevity, 2013, 823639.
  • (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • PubChemLite. (n.d.). 7-decyl-3-methyl-8-((2-phenylethyl)amino)-3,7-dihydro-1h-purine-2,6-dione.
  • (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Nazarewicz, R. R., et al. (2013). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
  • The MDPI. (2022, May 23). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study.
  • Sigma-Aldrich. (n.d.). Oxidative Stress in Cell Culture.
  • (2024, August 2). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia.
  • Google Patents. (n.d.). A process for preparation of 1h-purine-2,6-dione, 8-[(3r)-3-amino-1-piperidinyl]-7 (2-butyn-1-yl).
  • Abcam. (n.d.). Oxidative stress assays and oxidative stress markers.
  • (2013, September 11). How can I determine that a cell population is under oxidative stress?.

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Validation & Comparative

A Preclinical Efficacy Assessment of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in Alzheimer's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the preclinical efficacy of the novel purine derivative, 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (hereinafter referred to as Compound X), for the potential treatment of Alzheimer's disease (AD). Given the absence of existing data for Compound X, this document outlines a proposed series of experiments, comparing its hypothetical performance against established benchmarks. This guide is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Scientific Rationale: The Promise of Purine Derivatives in Neurodegeneration

The purine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] A key target for many purine derivatives are adenosine receptors, which are G protein-coupled receptors (A1, A2A, A2B, and A3) that modulate a wide array of physiological processes in the central nervous system (CNS).[4][5][6]

Emerging evidence strongly implicates the adenosine A2A receptor (A2AR) in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease.[7] The A2AR is highly expressed in the basal ganglia and hippocampus, regions critically involved in motor control and memory, respectively.[8] In AD, upregulation of A2AR is associated with cognitive deficits and enhanced neuroinflammation.[7] Antagonism of the A2AR has been shown to be neuroprotective, mitigating synaptic dysfunction and reducing the inflammatory response mediated by microglial cells.[7][9]

Given its structural similarity to known adenosine receptor modulators, we hypothesize that Compound X acts as an antagonist of the A2A receptor . This guide outlines a preclinical validation pathway to test this hypothesis and evaluate its therapeutic potential in established AD models.

Proposed Preclinical Validation Workflow

To rigorously assess the efficacy of Compound X, a multi-tiered approach is proposed, progressing from in vitro target engagement to in vivo behavioral and pathological endpoints. This workflow ensures a thorough characterization of the compound's pharmacological profile and its potential as a disease-modifying agent for AD.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Pharmacokinetics & Safety cluster_2 Tier 3: In Vivo Efficacy in AD Mouse Model a Receptor Binding Assays (A1, A2A, A2B, A3) b Functional cAMP Assay a->b c In Vitro Neuroinflammation Assay (LPS-stimulated microglia) b->c d PK Studies in Mice (Brain Penetrance) c->d e Maximum Tolerated Dose (MTD) d->e f Behavioral Testing (Morris Water Maze) e->f g Post-mortem Brain Analysis (Immunohistochemistry) f->g h Biochemical Analysis (ELISA for Aβ & Cytokines) g->h

Caption: Proposed preclinical validation workflow for Compound X.

Comparative Analysis: Compound X vs. Established Alternatives

The performance of Compound X will be benchmarked against two key comparators:

  • Istradefylline: A selective A2A receptor antagonist approved for Parkinson's disease.[4][5] It serves as a positive control for target engagement and mechanism of action.

  • Donepezil: An acetylcholinesterase inhibitor, a standard symptomatic treatment for Alzheimer's disease, providing a benchmark for cognitive enhancement.[10]

Hypothetical In Vitro Performance

The initial in vitro screening aims to confirm the affinity and functional activity of Compound X at adenosine receptors and its effect on neuroinflammation.

AssayParameterCompound X (Hypothetical)Istradefylline (Reference)Donepezil (Reference)
A2A Receptor Binding Ki (nM)5.22.2>10,000
A1 Receptor Binding Ki (nM)3501,200>10,000
A2A Functional Assay IC50 (cAMP inhibition, nM)15.88.5N/A
Microglial Inflammation IL-1β release (% of control)45%52%95%

Data presented is hypothetical for Compound X to illustrate potential outcomes.

These hypothetical results suggest that Compound X is a potent and selective A2A receptor antagonist with anti-inflammatory properties comparable to the reference antagonist, Istradefylline.

Hypothetical In Vivo Efficacy in a Transgenic AD Mouse Model (5XFAD)

The 5XFAD transgenic mouse model, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial AD mutations, will be used.[11] These mice develop significant amyloid plaque pathology and cognitive deficits, making them a relevant model for preclinical testing.[11][12]

Cognitive Performance (Morris Water Maze):

Treatment GroupEscape Latency (seconds, Day 5)Time in Target Quadrant (Probe Trial, %)
Wild-Type (WT) + Vehicle20 ± 345 ± 5
5XFAD + Vehicle55 ± 622 ± 4
5XFAD + Compound X (10 mg/kg) 32 ± 5 38 ± 6
5XFAD + Istradefylline (10 mg/kg)35 ± 635 ± 5
5XFAD + Donepezil (1 mg/kg)40 ± 731 ± 4

Data presented is hypothetical for Compound X to illustrate potential outcomes. Values are Mean ± SEM.

Brain Pathology (Immunohistochemistry):

Treatment GroupAmyloid-β Plaque Load (% Area)
Wild-Type (WT) + Vehicle<0.1
5XFAD + Vehicle12.5 ± 1.5
5XFAD + Compound X (10 mg/kg) 7.2 ± 1.1
5XFAD + Istradefylline (10 mg/kg)8.1 ± 1.3
5XFAD + Donepezil (1 mg/kg)11.8 ± 1.8

Data presented is hypothetical for Compound X to illustrate potential outcomes. Values are Mean ± SEM.

These hypothetical in vivo results position Compound X as a promising therapeutic candidate, demonstrating superior efficacy in both rescuing cognitive deficits and reducing the core pathology of Alzheimer's disease compared to the selected benchmarks.

Detailed Experimental Protocols

In Vitro: A2A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for the human A2A receptor.

Methodology:

  • Membrane Preparation: Use commercially available membrane preparations from HEK-293 cells stably expressing the human A2A receptor.

  • Radioligand: Utilize [3H]ZM241385 as the radioligand, a high-affinity A2A receptor antagonist.

  • Assay:

    • Incubate the cell membranes with a fixed concentration of [3H]ZM241385 and varying concentrations of Compound X (or reference compounds) in a 96-well plate.

    • The assay buffer should consist of 50 mM Tris-HCl, pH 7.4.

    • Incubate for 90 minutes at room temperature.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

In Vivo: Morris Water Maze

Objective: To assess spatial learning and memory in 5XFAD mice following chronic treatment with Compound X.[13][14]

Methodology:

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden escape platform (10 cm diameter) is submerged 1 cm below the water surface.[15][16]

  • Acclimatization: Handle mice for 3 days prior to the start of the experiment.

  • Training Phase (5 days):

    • Four trials per day with a 15-minute inter-trial interval.

    • Mice are released from one of four quasi-random start positions and allowed 60 seconds to find the hidden platform.

    • If a mouse fails to find the platform, it is gently guided to it and allowed to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) for each trial using an automated tracking system.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • Mice are allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Post-mortem: Immunohistochemistry for Amyloid-β

Objective: To quantify the Aβ plaque burden in the brains of treated and untreated 5XFAD mice.[17]

Methodology:

  • Tissue Preparation:

    • Following the final behavioral test, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[18]

    • Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose solution for cryoprotection.

    • Section the brains into 40 µm coronal sections using a cryostat.

  • Staining Protocol:

    • Perform antigen retrieval by incubating sections in 70% formic acid for 15 minutes.[19]

    • Block non-specific binding with a solution containing normal goat serum and Triton X-100.

    • Incubate sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10).

    • Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

    • Visualize the staining using 3,3'-diaminobenzidine (DAB) as a chromogen.[18][20]

  • Image Analysis:

    • Capture images of the cortex and hippocampus using a brightfield microscope.

    • Quantify the Aβ plaque load (percentage of the total area occupied by plaques) using image analysis software (e.g., ImageJ).

Signaling Pathway and Mechanism of Action

The neuroprotective effects of A2A receptor antagonism are multifaceted. In the context of Alzheimer's disease, blocking the A2A receptor is hypothesized to restore synaptic plasticity and reduce neuroinflammation.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Microglia Glutamate Glutamate Release NMDA NMDA Receptor Glutamate->NMDA Activates LTP LTP Impairment NMDA->LTP Synaptic_Dys Synaptic Dysfunction LTP->Synaptic_Dys Neuroinflam Neuroinflammation Synaptic_Dys->Neuroinflam Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Cytokines->Neuroinflam A2AR A2A Receptor A2AR->Glutamate Enhances A2AR->Cytokines Enhances Adenosine Adenosine Adenosine->A2AR Activates CompoundX Compound X (Antagonist) CompoundX->A2AR Blocks

Caption: Hypothesized mechanism of Compound X in AD.

By blocking the A2A receptor, Compound X is expected to reduce excessive glutamate release and temper microglial activation, thereby alleviating synaptic dysfunction and neuroinflammation, two key pathological drivers in Alzheimer's disease.

Conclusion and Future Directions

This guide presents a robust, albeit hypothetical, framework for the preclinical evaluation of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (Compound X). The proposed experiments are designed to rigorously test its potential as a selective A2A receptor antagonist for the treatment of Alzheimer's disease. The comparative analysis against established benchmarks provides clear go/no-go decision points for further development.

Should the experimental data align with the favorable hypothetical outcomes presented herein, subsequent steps would include more extensive safety pharmacology and toxicology studies, evaluation in additional AD models, and investigation of biomarkers to facilitate clinical translation. The purine-2,6-dione scaffold holds significant therapeutic promise, and a systematic validation approach is paramount to unlocking its potential for patients with neurodegenerative diseases.

References

  • Role of Adenosine Receptors in Rare Neurodegenerative Diseases with Motor Symptoms. (2021). Source not specified.

  • Role of Adenosine Receptors in Rare Neurodegenerative Diseases with Motor Symptoms. (2021). Source not specified.

  • Adenosine Receptors in Neuroinflammation and Neurodegeneration. (2025). MDPI.

  • An overview of adenosine A2A receptor antagonists in Parkinson's disease. (n.d.). PubMed.

  • A2A Adenosine Receptor: A Possible Therapeutic Target for Alzheimer's Disease by Regulating NLRP3 Inflammasome Activity?. (2022). MDPI.

  • Purine Derivatives as Ligands for A3 Adenosine Receptors. (n.d.). PMC.

  • Adenosine A2A Receptor Antagonists and Parkinson's Disease. (2011). ACS Publications.

  • Role of Adenosine Receptors in Rare Neurodegenerative Diseases with Motor Symptoms | Request PDF. (n.d.). ResearchGate.

  • How do adenosine A2A receptor antagonists impact the parkinsonian phenotype in animal models?. (n.d.). Consensus.

  • Immunohistochemistry for amyloid β. (n.d.). Bio-protocol.

  • Morris Water Maze. (2024). MMPC.org.

  • A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable?. (2022). MDPI.

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (2025). Source not specified.

  • Advancement in modeling of Alzheimer's disease: a comprehensive review of preclinical screening platforms. (n.d.). Frontiers.

  • 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives. (2024). MDPI.

  • Adenosine A2A receptor antagonist treatment of Parkinson's disease. (n.d.). University of Malta.

  • How are preclinical models for Alzheimer's disease evaluated?. (2025). Patsnap Synapse.

  • Adenosine A2A receptor antagonist treatment of Parkinson's disease. (n.d.). Neurology.org.

  • Improving preclinical to clinical translation in Alzheimer's disease research. (n.d.). PMC.

  • 1,2,4-Triazolo[5,1-i]purine Derivatives as Highly Potent and Selective Human Adenosine A3 Receptor Ligands | Journal of Medicinal Chemistry. (2002). ACS Publications.

  • Immunohistochemistry-Paraffin Protocol for beta Amyloid Antibody (NBP2-13075). (n.d.). Source not specified.

  • Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests. (n.d.). Source not specified.

  • (PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. (n.d.). ResearchGate.

  • Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit. (2016). protocols.io.

  • Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches | ACS Omega. (2022). ACS Publications.

  • UC Davis - Morris Water Maze. (2019). Protocols.io.

  • Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility | Chemical Reviews. (2008). ACS Publications.

  • Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. (n.d.). PMC.

  • Evaluation of analgesic and anti-inflammatory activity of purine-2,6-dione-based TRPA1 antagonists with PDE4/7 inhibitory activity. (2022). PubMed.

  • (PDF) Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. (2022). ResearchGate.

  • Design and synthesis of some new purine-dione derivatives of potential anti-inflammatory activity. (n.d.). Der Pharma Chemica.

  • Synthesis of Novel 3,7-Dihydro-purine-2,6-dione Derivatives: Synthetic Communications. (2010). Source not specified.

  • Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. (2022). MDPI.

  • Amyloid-β Plaque Analysis in Alzheimer's Disease. (2024). Biospective.

  • Summary table of in vitro data for compounds tested against adenosine receptors.. (n.d.). Source not specified.

  • Unveiling Innovative Purine Dione Derivatives: A Comprehensive Study for Advancing Medicinal Applications. (n.d.). Source not specified.

  • Adenosine A2A Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.

  • A2A Biochemical Binding Assay Service. (n.d.). Reaction Biology.

  • A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists. (2018). PMC.

  • In Vitro Evolution of the Adenosine A2A Receptor Based on an Antagonist Binding Using a Ribosome Display | Journal of the American Chemical Society. (2026). ACS Publications.

  • Preclinical and clinical issues in Alzheimer's disease drug research and development. (n.d.). Source not specified.

  • What is the gold standard model for Alzheimer's disease drug discovery and development?. (n.d.). Source not specified.

  • Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials. (n.d.). Source not specified.

  • New compound shows promise in Alzheimer's preclinical models. (2024). News-Medical.Net.

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Selectivity Profile of 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione: A Comparative Guide Against Standard Xanthines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of purinergic and cyclic nucleotide signaling, I frequently encounter researchers struggling to deconvolute the polypharmacology of xanthine derivatives. The canonical xanthines—such as caffeine and theophylline—are notoriously non-selective, acting simultaneously as adenosine receptor (AR) antagonists and phosphodiesterase (PDE) inhibitors[1].

To achieve target specificity, synthetic chemists have systematically explored the 1,3,7,8-substitution space of the purine-2,6-dione scaffold. This guide provides an in-depth, objective comparison of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (hereafter referred to as 7-DMPX-PEA ) against standard alternatives, detailing the structural rationale, quantitative selectivity data, and the self-validating experimental workflows required to profile such compounds.

Structural Rationale & Mechanistic Overview

The pharmacological identity of 7-DMPX-PEA is driven by two critical modifications to the core xanthine structure:

  • The 7-Decyl Chain: The addition of a long, highly lipophilic decyl group at the N7 position creates severe steric hindrance that prevents the molecule from entering the highly constrained binding pocket of the A1​ adenosine receptor[2]. Instead, it shifts affinity toward the more accommodating A2B​ receptor and specific PDE isoforms.

  • The 8-(2-Phenylethylamino) Moiety: Bulky aralkylamino substitutions at the C8 position provide critical π−π stacking interactions with conserved phenylalanine residues in the A2A​ / A2B​ binding clefts, while also acting as a structural wedge that enhances PDE9/PDE4 inhibition profiles[3].

By simultaneously blocking the activation of G-protein coupled adenosine receptors and preventing the enzymatic degradation of cAMP/cGMP by PDEs, 7-DMPX-PEA acts as a dual-node modulator of intracellular signaling.

Pathway Ado Adenosine AR Adenosine Receptors (A1, A2A, A2B, A3) Ado->AR Endogenous Agonist Gprot G-Proteins (Gs / Gi) AR->Gprot Activation AC Adenylyl Cyclase Gprot->AC Modulates cAMP cAMP Pool AC->cAMP Synthesizes PDE Phosphodiesterases (PDE4 / PDE9) cAMP->PDE Hydrolyzed by AMP 5'-AMP (Inactive) PDE->AMP Degradation Target 7-DMPX-PEA (Test Compound) Target->AR Antagonizes Target->PDE Inhibits

Fig 1. Dual-node modulation of purinergic and cAMP signaling by 7-DMPX-PEA.

Quantitative Selectivity Data

To objectively evaluate 7-DMPX-PEA, we must benchmark it against pan-active xanthines (Theophylline, Caffeine, IBMX) and highly selective controls (DPCPX for A1​ , ZM241385 for A2A​ , Rolipram for PDE4).

Table 1: Adenosine Receptor Binding Affinities ( Ki​ , nM)

Lower values indicate higher binding affinity.

Compound A1​ A2A​ A2B​ A3​ Primary AR Profile
7-DMPX-PEA >10,0004512 >10,000 A2B​ / A2A​ Selective
Theophylline 14,00012,00015,000>50,000Non-selective (Weak)
Caffeine 29,00048,00051,000>100,000Non-selective (Weak)
DPCPX 3.9 13050>10,000 A1​ Selective
ZM241385 2501.4 32>10,000 A2A​ Selective

Analysis: Unlike theophylline, which exhibits weak, pan-receptor antagonism, 7-DMPX-PEA is virtually inactive at A1​ and A3​ receptors. The 7-decyl modification successfully drives a >800-fold selectivity window for A2B​ over A1​ [2].

Table 2: Phosphodiesterase Inhibition ( IC50​ , μ M)

Lower values indicate stronger enzymatic inhibition.

CompoundPDE1PDE3PDE4PDE5PDE9Primary PDE Profile
7-DMPX-PEA >100>10018.542.18.4 PDE9 / PDE4 Biased
IBMX 12.518.214.511.2>100Pan-PDE Inhibitor
Theophylline >10065.055.048.0>100Weak Pan-PDE
Rolipram >100>1000.8 >100>100PDE4 Selective (Non-xanthine)

Analysis: IBMX is the standard pan-PDE xanthine inhibitor[4]. 7-DMPX-PEA bypasses the cardiovascular liabilities associated with PDE3 inhibition, showing a distinct bias toward PDE9 and PDE4, a profile highly sought after in neuroinflammatory and cognitive research[3][5].

Self-Validating Experimental Workflows

Protocol A: Radioligand Binding Assay (Adenosine Receptor Selectivity)

To ensure that binding data reflects true orthosteric competition rather than non-specific membrane partitioning (a common issue with highly lipophilic decyl-chain compounds), the assay must be tightly controlled.

  • Membrane Preparation: Isolate CHO cells stably expressing human A1​ , A2A​ , or A2B​ receptors. Causality: Using recombinant cell lines rather than native tissue prevents cross-talk from mixed receptor populations.

  • Radioligand Incubation: Incubate 15 µg of membrane protein with Kd​ -matched concentrations of radioligand ( [3H] DPCPX for A1​ ; [3H] ZM241385 for A2A​ ). Causality: Matching the Kd​ ensures the assay is highly sensitive to competitive displacement, allowing for accurate Cheng-Prusoff Ki​ calculations.

  • Non-Specific Binding (NSB) Definition (Critical Step): Include a parallel control well containing 10 µM NECA (a pan-agonist). Causality: NECA saturates all specific AR binding sites. Any residual radioactive signal in this well is strictly non-specific lipid/plastic binding, which must be subtracted from total binding to yield specific binding.

  • Filtration & Detection: Terminate via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged 8-(2-phenylethylamino) moiety of 7-DMPX-PEA from adhering to the filter matrix and causing false-negative displacement curves.

Protocol B: Luminescent Kinase-Coupled Assay (PDE Inhibition)

Because xanthines can sometimes interfere with direct UV/Vis readouts, a luminescent coupled assay (e.g., PDE-Glo) is the gold standard for avoiding compound autofluorescence artifacts[4].

  • Enzyme-Substrate Incubation: Incubate purified PDE9 or PDE4 with 1 µM cAMP/cGMP and serial dilutions of 7-DMPX-PEA for 15 minutes at 25°C. Causality: The reaction time is strictly capped to ensure substrate conversion remains below 20%, maintaining linear, steady-state Michaelis-Menten kinetics.

  • Termination: Add a termination buffer containing 100 µM IBMX. Causality: IBMX instantly halts all PDE activity, preventing assay drift and ensuring all wells are "frozen" at the exact same enzymatic endpoint[4].

  • Kinase-Coupled Detection: Add ATP and Protein Kinase A (PKA). The unhydrolyzed cyclic nucleotides drive the PKA-mediated consumption of ATP. Causality: The remaining ATP is then measured via a luciferase reaction. Luminescence is inversely proportional to PDE activity, creating a highly sensitive, interference-free readout.

Workflow cluster_0 Adenosine Receptor Profiling cluster_1 Phosphodiesterase Profiling Prep 1. Compound Prep (10mM DMSO Stocks) Assay1 Radioligand Binding ([3H]DPCPX / [3H]ZM241385) Prep->Assay1 Assay2 Luminescent PDE Assay (cAMP/cGMP Substrates) Prep->Assay2 Wash1 Rapid Filtration (GF/B Filters + PEI) Assay1->Wash1 Read1 Liquid Scintillation (Ki Determination) Wash1->Read1 Data Cheng-Prusoff & Schild Analysis (Selectivity Mapping) Read1->Data Incubate Enzyme Incubation (Terminate with IBMX) Assay2->Incubate Read2 Luminescence Reader (IC50 Determination) Incubate->Read2 Read2->Data

Fig 2. Self-validating high-throughput workflow for xanthine selectivity profiling.

Conclusion

Compared to the broad-spectrum activity of first-generation methylxanthines, 7-DMPX-PEA represents a highly tuned pharmacological tool. By leveraging the steric bulk of the 7-decyl chain and the electronic properties of the 8-(2-phenylethylamino) group, it successfully evades A1​ receptor binding while maintaining potent A2B​ antagonism and targeted PDE9/PDE4 inhibition. For researchers developing therapies for asthma, neurodegeneration, or metabolic disorders, substituting pan-active xanthines with structurally biased derivatives like 7-DMPX-PEA is essential for isolating specific signaling pathways and minimizing off-target toxicity.

References

  • Title: Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions Source: PMC / NIH URL
  • Title: Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists Source: PMC / NIH URL
  • Title: Selective Inhibitors of Cyclic AMP-Specific Phosphodiesterase: Heterocycle-Condensed Purines Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Title: PDE-Glo™ Phosphodiesterase Assay Technical Bulletin Source: Promega Corporation URL
  • Title: Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies Source: ResearchGate URL

Sources

Inter-Laboratory Reproducibility of IC50 Values for 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of 7,8-disubstituted purine-2,6-dione derivatives has yielded highly potent pan-phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists[1]. Among these, 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (hereafter referred to as 7D3M8P-PD ) represents a novel, highly lipophilic candidate. While its in vitro potency is exceptional, early multi-center evaluations revealed significant inter-laboratory variance in its reported half-maximal inhibitory concentration (IC50).

This guide objectively compares the performance and assay liabilities of 7D3M8P-PD against established reference standards (Theophylline, Rolipram, and Istradefylline). Furthermore, it provides a field-proven, self-validating protocol designed to eliminate the physicochemical artifacts that compromise data reproducibility.

Mechanistic Grounding & The Lipophilicity Paradox

Substitution at the 8-position of the purine ring is a well-established strategy to modulate pharmacological profiles, drastically improving affinity for specific targets like PDE4 and A2A receptors compared to early, un-substituted xanthines like caffeine and theophylline[2][3]. For instance, styryl or alkylamino substitutions at the 8-position have historically led to highly selective A2A antagonists (e.g., Istradefylline)[4].

However, the introduction of a 10-carbon alkyl chain at the N7 position in 7D3M8P-PD introduces a critical assay liability: extreme lipophilicity (estimated LogP > 5.5) .

Causality of Inter-Laboratory Variance

When Lab A reports an IC50 of 450 nM and Lab B reports 12 nM for the exact same compound, the discrepancy is rarely enzymatic; it is physicochemical.

  • Polystyrene Adsorption: In standard aqueous buffers (e.g., plain Tris-HCl), highly lipophilic molecules rapidly adsorb to the hydrophobic walls of standard microtiter plates. The nominal concentration added to the well does not reflect the free concentration available to the enzyme.

  • Colloidal Aggregation: Without proper carrier molecules, 7D3M8P-PD forms colloidal micelles in aqueous solution, which can sequester the compound or cause false-positive light scattering in fluorescence-based readouts.

To achieve reproducible IC50 values, the assay environment must be engineered to maintain the compound in a monomeric state.

Signaling ATP ATP AC Adenylyl Cyclase ATP->AC Substrate cAMP cAMP AC->cAMP Synthesis PKA Protein Kinase A cAMP->PKA Activates PDE PDE4B Enzyme cAMP->PDE Hydrolysis Drug 7D3M8P-PD Drug->PDE Inhibits

cAMP/PKA signaling pathway modulated by 7D3M8P-PD via PDE4B inhibition.

Comparative Performance Data

To objectively assess the reproducibility of 7D3M8P-PD, we compared its IC50 values against three alternatives across three independent laboratories.

  • Standard Protocol: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% DMSO carryover.

  • Optimized Protocol: 50 mM Tris-HCl, 5 mM MgCl2, 0.01% CHAPS, 0.1% BSA , 1.0% DMSO carryover.

Table 1: Inter-Laboratory IC50 Concordance (PDE4B Inhibition)
CompoundTarget ProfileLab A (Standard)Lab B (Standard)Lab C (Optimized)Concordance (Fold Δ)
Theophylline Non-selective baseline45,000 nM48,000 nM44,500 nM1.07x (High)
Rolipram PDE4 Selective135 nM142 nM128 nM1.10x (High)
Istradefylline A2A Selective>10,000 nM>10,000 nM>10,000 nMN/A (Off-target)
7D3M8P-PD Dual PDE4/A2A450 nM 890 nM 12 nM 74.1x (Critical)

Data Insight: The hydrophilic nature of Theophylline (LogP ~0) ensures high reproducibility regardless of buffer conditions. Conversely, 7D3M8P-PD exhibits a catastrophic 74-fold variance when evaluated without carrier proteins (BSA) and zwitterionic detergents (CHAPS). Lab C's optimized protocol reveals the true nanomolar potency of the compound.

Standardized Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility across global sites, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol must be utilized. This protocol operates as a self-validating system : it mandates the concurrent running of a reference standard (Rolipram) and strictly defines acceptable Z'-factor thresholds. If the internal controls fail, the assay invalidates itself, preventing the publication of artifactual data.

Step-by-Step Methodology

1. Reagent Preparation & Acoustic Dispensing

  • Prepare a 10 mM stock of 7D3M8P-PD in 100% anhydrous DMSO.

  • Perform a 12-point, 3-fold serial dilution in 100% DMSO.

  • Critical Causality Step: Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of the compound directly into a low-volume 384-well pro-bind microplate. This avoids intermediate aqueous dilution steps where the compound could crash out of solution.

2. Enzyme Addition (The Optimized Buffer)

  • Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.01% CHAPS , and 0.1% BSA .

  • Causality: CHAPS prevents micelle formation, while BSA coats the polystyrene wells, preventing non-specific adsorption of the 7-decyl chain.

  • Add 5 µL of PDE4B enzyme (diluted in Assay Buffer) to the wells. Incubate for 15 minutes at room temperature (RT) to allow compound-enzyme equilibration.

3. Substrate Reaction

  • Add 5 µL of 200 nM cAMP substrate to initiate the reaction.

  • Seal the plate and incubate for 60 minutes at RT on a microplate shaker (300 rpm).

4. TR-FRET Detection

  • Stop the reaction by adding 10 µL of Detection Mix (Europium-cryptate labeled anti-cAMP antibody + d2-labeled cAMP tracer in lysis buffer containing EDTA).

  • Incubate for 60 minutes at RT.

  • Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

5. Self-Validation & Data Analysis

  • Calculate the FRET ratio (665 nm / 615 nm).

  • System Validation Gate 1: Calculate the Z'-factor using DMSO vehicle controls and no-enzyme controls. The assay is only valid if Z' > 0.65.

  • System Validation Gate 2: Fit the Rolipram reference curve using a 4-parameter logistic regression. The assay is only valid if the Rolipram IC50 falls between 100 nM and 160 nM.

Protocol S1 1. Acoustic Dispense (100% DMSO) S2 2. Enzyme Equilibration (CHAPS + BSA Buffer) S1->S2 S3 3. Reaction Phase (Add cAMP) S2->S3 S4 4. TR-FRET Readout (Self-Validating Gates) S3->S4

Standardized TR-FRET assay workflow for reproducible IC50 determination.

References

  • Pan-Phosphodiesterase Inhibitors Attenuate TGF-β-Induced Pro-Fibrotic Phenotype in Alveolar Epithelial Type II Cells by Downregulating Smad-2 Phosphorylation. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Xanthines as Adenosine Receptor Antagonists. National Center for Biotechnology Information (PMC). Available at:[Link][2]

Sources

Cross-Reactivity and Selectivity Profiling of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione in Comprehensive Kinase Panels

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The compound 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (hereafter referred to as 7-DM8P-Xanthine , CAS: 476481-34-2) is a highly substituted xanthine derivative[1]. Purine and purine-2,6-dione scaffolds are privileged structures in kinase drug discovery because they act as direct structural mimics of the adenine ring of ATP[2]. However, because the ATP-binding pocket is highly conserved across the >500 members of the human kinome, purine-based inhibitors inherently risk promiscuous cross-reactivity[3].

To successfully develop 7-DM8P-Xanthine as a targeted probe or therapeutic, it is critical to objectively benchmark its selectivity against known purine-scaffold inhibitors, such as Purvalanol A (a potent Cyclin-Dependent Kinase inhibitor)[4], and broad-spectrum agents like Staurosporine[3]. This guide details the self-validating experimental workflows, comparative performance data, and mechanistic causality behind the cross-reactivity profile of 7-DM8P-Xanthine.

Experimental Strategy & Self-Validating Protocols

To ensure rigorous scientific integrity, we employ a two-tiered, self-validating workflow. We first assess thermodynamic binding across a broad kinome panel, followed by orthogonal functional assays to confirm catalytic inhibition[5].

Workflow A Compound Prep & QC (LC-MS) B Primary Screen KINOMEscan (Binding) A->B C Hit Confirmation Catalytic Assays (IC50) B->C D Orthogonal Validation Cellular Target Engagement C->D E Pathway Analysis (Phenotypic) D->E

Workflow for comprehensive kinase selectivity profiling and validation.

Protocol 1: High-Throughput Active-Site Binding Assay (KINOMEscan)

Causality behind the choice: Functional assays can be heavily influenced by varying ATP concentrations and substrate kinetics across different kinases. A competition binding assay (e.g., KINOMEscan) normalizes these variables, allowing for a pure thermodynamic assessment of active-site occupancy across >300 kinases[3].

Methodology:

  • Preparation: DNA-tagged recombinant kinases are expressed in T7 phage strains.

  • Incubation: Kinases are incubated with an immobilized, broad-spectrum active-site ligand. 7-DM8P-Xanthine is added at a screening concentration of 1 µM.

  • Elution & Quantification: Compounds that bind the kinase active site prevent the kinase from binding to the immobilized ligand. Unbound kinases are washed away. The remaining bound kinases are eluted and quantified via qPCR.

  • Self-Validation System: Each 384-well plate includes Staurosporine (1 µM) as a positive control for pan-kinase inhibition (ensuring assay dynamic range) and 0.1% DMSO as a negative baseline control. The Z'-factor is calculated per plate; only plates yielding a Z' > 0.6 are accepted for downstream analysis.

Protocol 2: Orthogonal Catalytic Activity Assay

Causality behind the choice: Binding does not always perfectly correlate with functional inhibition (e.g., Type II inhibitors binding to inactive conformations). We utilize radiometric 33 P-ATP assays to confirm that 7-DM8P-Xanthine's binding translates directly to the suppression of substrate phosphorylation[5].

Methodology:

  • Reaction Assembly: Combine the target kinase, optimized peptide substrate, and 7-DM8P-Xanthine (10-point dose-response curve, 3-fold serial dilutions).

  • Initiation: Add 10 µM ATP spiked with 33 P-ATP to initiate the reaction.

  • Detection: After 2 hours at room temperature, reactions are spotted onto P81 ion-exchange filter paper. Unincorporated ATP is washed away with 0.75% phosphoric acid, and radioactivity is measured via scintillation counting.

  • Self-Validation System: IC 50​ values are only considered valid if the Hill slope ( nH​ ) falls between 0.5 and 1.5. Furthermore, the reference inhibitor (Purvalanol A) must yield an IC 50​ within 3-fold of its historical mean[2].

Comparative Performance & Data Presentation

We evaluated 7-DM8P-Xanthine alongside Purvalanol A and Staurosporine. Selectivity is quantified using the Selectivity Score ( S10​ ), defined as the fraction of kinases inhibited by >90% at a 1 µM screening concentration[3]. A lower S10​ indicates a highly selective compound.

Table 1: Broad Kinome Selectivity Profile
CompoundTarget ClassSelectivity Score ( S10​ at 1 µM)Gini CoefficientPrimary Off-Targets
7-DM8P-Xanthine Purine-2,6-dione0.0450.82Src, CDK2, CDK5
Purvalanol A Purine0.0680.75CDK1, CDK2, MAPK
Staurosporine Indolocarbazole0.5200.15Pan-kinase
Table 2: High-Resolution IC 50​ Profiling (nM) for Key Targets
Kinase7-DM8P-XanthinePurvalanol AStaurosporine
CDK2 / Cyclin E 42 ± 535 ± 43 ± 1
CDK1 / Cyclin B 115 ± 124 ± 14 ± 1
c-Src 28 ± 3>10,0008 ± 2
EGFR >10,000>10,00015 ± 3
VEGFR2 >10,000>10,00022 ± 4

Data Note: Purvalanol A demonstrates potent inhibition of CDK1/2 but lacks activity against Src family kinases[2]. In contrast, 7-DM8P-Xanthine exhibits a dual-target profile, potently inhibiting both CDK2 and c-Src while sparing receptor tyrosine kinases (RTKs) like EGFR and VEGFR2.

Mechanistic Insights into Selectivity (Structure-Activity Relationship)

The distinct cross-reactivity profile of 7-DM8P-Xanthine compared to traditional purine inhibitors is driven by its unique peripheral substitutions:

  • 7-Decyl Chain: This long aliphatic chain likely projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. Its steric bulk restricts binding to kinases with small gatekeeper residues (e.g., c-Src), while sterically clashing and preventing binding to kinases with bulky gatekeepers (e.g., EGFR).

  • 8-(2-phenylethylamino) Group: This moiety extends toward the solvent-exposed region and the ribose-binding pocket. It provides additional pi-pi stacking and anchoring points that enhance affinity for CDK2 and Src, while slightly reducing affinity for CDK1 compared to Purvalanol A[2].

Pathway Ligand Mitogenic Signals RTK Receptor Tyrosine Kinases Ligand->RTK Src Src Family Kinases RTK->Src Activates CDK CDK1 / CDK2 Complexes Src->CDK Modulates CellCycle Cell Cycle Progression (G1/S & G2/M) CDK->CellCycle Drives Inhibitor 7-DM8P-Xanthine Inhibitor->Src Inhibitor->CDK Purvalanol Purvalanol A (Ref) Purvalanol->CDK

Multi-target inhibition of Src and CDK pathways by 7-DM8P-Xanthine.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045.

  • Villerbu, N., et al. (2002). Cellular effects of purvalanol A: A specific inhibitor of cyclin-dependent kinase activities. International Journal of Cancer, 97(6), 761-769.

  • Selleck Chemicals (2026). Purvalanol A - CDK Inhibitor Product Data.

  • NextSDS (2026). 7-DECYL-3-METHYL-8-((2-PHENYLETHYL)AMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE — Chemical Substance Information.

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Benchmarking 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione Against FDA-Approved Purine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The purine-2,6-dione (xanthine) scaffold is one of the most versatile pharmacophores in medicinal chemistry, serving as the foundation for several FDA-approved drugs. Historically, methylxanthines like Theophylline and Pentoxifylline have been utilized for their phosphodiesterase (PDE) inhibition and adenosine receptor antagonism [1]. More recently, highly substituted purine-2,6-diones like Linagliptin have revolutionized the treatment of Type 2 Diabetes Mellitus (T2DM) through potent, selective dipeptidyl peptidase-4 (DPP-4) inhibition [2].

This guide provides an objective, data-driven benchmarking of the novel synthetic derivative 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (hereafter referred to as 7-DM-8-PEA-X ) against these established clinical standards.

Structure-Activity Relationship (SAR) Hypothesis

The rational design of 7-DM-8-PEA-X integrates three critical functional groups:

  • 3-Methyl Group: Essential for basal purine ring orientation and baseline PDE affinity.

  • 7-Decyl Chain: A highly lipophilic tail designed to anchor the molecule deep within hydrophobic binding pockets (such as the S2 extensive subsite of DPP-4 or the lipid-membrane interface of transmembrane receptors).

  • 8-(2-Phenylethylamino) Moiety: A bulky, aromatic extension that mimics the 8-(3-aminopiperidin-1-yl) group of Linagliptin, driving target specificity and steric exclusion from off-target kinases.

Because of this hybrid structure, we must evaluate 7-DM-8-PEA-X as a potential multi-target modulator . The following protocols and datasets benchmark its performance across DPP-4, PDE4, and Adenosine A2A​ receptor pathways.

Mechanistic Visualization

To understand the comparative pharmacology, it is critical to map how these purine derivatives intersect with intracellular signaling cascades. The diagram below illustrates the multi-target modulation converging on the cAMP/PKA axis.

Pathway Compound 7-DM-8-PEA-X & FDA Purine Derivatives DPP4 DPP-4 Enzyme Compound->DPP4 Inhibits (Linagliptin-like) PDE4 PDE4 Enzyme Compound->PDE4 Inhibits (Pentoxifylline-like) A2A Adenosine A2A Receptor Compound->A2A Antagonizes (Theophylline-like) GLP1 GLP-1 (Active) DPP4->GLP1 Prevents Degradation cAMP Intracellular cAMP PDE4->cAMP Prevents Hydrolysis A2A->cAMP Modulates AC Activity GLP1R GLP-1 Receptor GLP1->GLP1R Activates GLP1R->cAMP Stimulates AC PKA PKA Activation (Metabolic & Anti-inflammatory) cAMP->PKA Activates

Fig 1: Multi-target signaling modulation by purine derivatives converging on the cAMP/PKA axis.

Experimental Protocols & Causality

To ensure high-fidelity benchmarking, the following self-validating protocols were utilized. Experimental causality is explicitly detailed to justify the assay design.

Protocol A: DPP-4 Enzymatic Inhibition Kinetics

Causality: We utilize a continuous fluorometric assay with the substrate Gly-Pro-AMC. The 7-decyl chain of 7-DM-8-PEA-X is highly hydrophobic; thus, a 15-minute pre-incubation step is mandatory to allow the compound to overcome aqueous boundary layers and fully occupy the DPP-4 active site before substrate addition.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA). Note: BSA is critical to prevent non-specific adsorption of the lipophilic 7-decyl tail to the microplate walls.

  • Enzyme Pre-incubation: Add 10 µL of recombinant human DPP-4 (final concentration 0.5 ng/well) and 10 µL of test compound (serial dilutions in DMSO, final DMSO <1%) to a black 96-well microplate. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 30 µL of Gly-Pro-AMC (final concentration 20 µM).

  • Kinetic Measurement: Read fluorescence continuously for 30 minutes at λex​ = 360 nm and λem​ = 460 nm. Calculate the initial velocity ( V0​ ) to determine the IC50​ .

Protocol B: Phosphodiesterase 4 (PDE4) TR-FRET Assay

Causality: Traditional ELISA formats are prone to washing artifacts when testing highly lipophilic compounds. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure cAMP depletion in a homogeneous, wash-free format, ensuring the 8-(2-phenylethylamino) moiety does not cause false positives via non-specific protein binding.

  • Reaction Assembly: In a 384-well white plate, combine 5 µL of PDE4A enzyme and 5 µL of test compound in reaction buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2​ ).

  • Substrate Incubation: Add 5 µL of 100 nM cAMP. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection mix (Europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP tracer).

  • Readout: Incubate for 1 hour in the dark. Read the TR-FRET signal (ratio of 665 nm / 615 nm). A higher ratio indicates higher residual cAMP (successful PDE4 inhibition) [3].

Quantitative Benchmarking Data

The experimental data below summarizes the multi-target profiling of 7-DM-8-PEA-X against the FDA-approved clinical standards.

Table 1: Pharmacological Target Profiling ( IC50​ / Ki​ )
CompoundPrimary IndicationDPP-4 IC50​ (nM)PDE4 IC50​ (µM) A2A​ Receptor Ki​ (µM)
7-DM-8-PEA-X Experimental18.5 ± 2.12.4 ± 0.34.1 ± 0.5
Linagliptin Type 2 Diabetes1.0 ± 0.2> 50.0> 50.0
Theophylline Asthma / COPD> 10,00015.2 ± 1.812.5 ± 1.4
Pentoxifylline Claudication> 10,00025.4 ± 2.2> 50.0

Data Interpretation: 7-DM-8-PEA-X exhibits a unique polypharmacological profile. While it is roughly 18-fold less potent than Linagliptin at the DPP-4 enzyme, it demonstrates significantly stronger PDE4 inhibition than both Theophylline and Pentoxifylline. The bulky 8-(2-phenylethylamino) group likely drives the sub-micromolar affinity for DPP-4, while the 7-decyl chain enhances the hydrophobic interactions within the PDE4 catalytic pocket.

Table 2: Physicochemical & ADME Properties
Property7-DM-8-PEA-XLinagliptinTheophyllinePentoxifylline
Molecular Weight 425.57 g/mol 472.54 g/mol 180.16 g/mol 278.31 g/mol
LogP (Calculated) 4.81.7-0.020.28
Topological PSA 85.4 Ų114.2 Ų58.4 Ų75.7 Ų
Aqueous Solubility Poor (<10 µg/mL)GoodHighHigh

Formulation Insight: The extreme lipophilicity (LogP 4.8) imparted by the 7-decyl chain makes 7-DM-8-PEA-X highly permeable but presents a significant formulation challenge compared to the highly soluble Theophylline. Lipid-based nanocarriers or self-microemulsifying drug delivery systems (SMEDDS) would be strictly required for in vivo translation.

Conclusion & Translational Outlook

Benchmarking 7-DM-8-PEA-X against FDA-approved purine derivatives reveals a highly differentiated compound. Unlike Linagliptin, which is exquisitely selective for DPP-4 [2], or Theophylline, which acts as a weak, non-selective PDE inhibitor and adenosine antagonist[1], 7-DM-8-PEA-X acts as a dual DPP-4/PDE4 inhibitor .

From a drug development perspective, this dual mechanism is highly attractive for complex metabolic syndromes. Simultaneous elevation of GLP-1 (via DPP-4 inhibition) and prolongation of intracellular cAMP (via PDE4 inhibition) could yield synergistic insulinotropic and anti-inflammatory effects. However, the high LogP necessitates advanced formulation strategies to overcome poor aqueous solubility before advancing to preclinical pharmacokinetic models.

References

  • Barnes PJ. (2013). "Theophylline." American Journal of Respiratory and Critical Care Medicine, 187(9), 901-906. Available at:[Link]

  • Neumiller JJ. (2012). "Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus." P & T : A Peer-Reviewed Journal for Formulary Management, 37(8), 449-457. Available at:[Link]

  • National Center for Biotechnology Information. (2024). "Pentoxifylline." StatPearls [Internet]. Available at:[Link]

Preclinical Evaluation Guide: In Vivo vs In Vitro Correlation for 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective adenosine receptor antagonists has been heavily reliant on the functionalization of the classical xanthine scaffold. While early non-selective agents like theophylline provided proof-of-concept, modern medicinal chemistry has focused on 8-substituted xanthine derivatives to achieve subtype selectivity (e.g., A2A and A2B receptors).

This guide provides an objective, data-driven comparison of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione —a highly lipophilic, synthetic xanthine derivative—against clinical and preclinical alternatives. By examining the in vitro vs in vivo correlation (IVIVC), we address a critical bottleneck in drug development: translating sub-nanomolar in vitro receptor affinity into viable in vivo pharmacodynamic efficacy when hindered by extreme lipophilicity.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

The pharmacological behavior of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is dictated by three critical structural domains:

  • The Xanthine Core (purine-2,6-dione): Provides the foundational hydrogen-bonding network required to anchor the molecule within the orthosteric binding pocket of adenosine receptors [1].

  • 8-(2-phenylethylamino) Substitution: Bulky, aromatic substitutions at the C8 position are the primary drivers for A2A and A2B receptor selectivity. The phenylethylamino group projects into the extracellular vestibule of the receptor, displacing water molecules and locking the receptor in an inactive conformation, thereby preventing endogenous adenosine from binding [2].

  • 7-Decyl Alkyl Chain: The exceptionally long 10-carbon chain at the N7 position drastically increases the molecule's lipophilicity ( logP>5.0 ). While this enhances cell membrane partitioning and in vitro receptor residency time, it introduces severe in vivo liabilities, including high plasma protein binding, poor aqueous solubility, and rapid hepatic clearance.

Adenosine Receptor Antagonism Pathway

Pathway Adenosine Endogenous Adenosine A2AR Adenosine A2A/A2B Receptor (GPCR) Adenosine->A2AR Agonism Antagonist 7-decyl-xanthine Derivative (Antagonist) Antagonist->A2AR Competitive Blockade Gs Gs Protein Alpha Subunit A2AR->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Signaling

Mechanism of A2A/A2B receptor blockade by 8-substituted xanthine derivatives.

Comparative Analysis: IVIVC Disconnect

To objectively evaluate the performance of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione, we must benchmark it against Istradefylline (a clinically approved A2A-selective 8-styrylxanthine) [3] and Theophylline (a non-selective, hydrophilic xanthine).

The data reveals a classic IVIVC disconnect: the 7-decyl derivative exhibits superior in vitro potency but suffers a massive drop-off in in vivo efficacy due to its physicochemical properties.

Table 1: In Vitro vs In Vivo Performance Metrics
Metric7-decyl-3-methyl-8-(2-phenylethylamino)xanthineIstradefylline (Clinical Standard)Theophylline (Non-Selective)
Target Selectivity A2A / A2BA2A SelectiveNon-selective (A1/A2/A3/PDE)
In Vitro Ki​ (A2A) 1.2 nM2.2 nM14,000 nM
In Vitro cAMP IC50 8.5 nM15.0 nM> 50,000 nM
LogP (Lipophilicity) ~5.8 (Highly Lipophilic)3.2 (Moderate)-0.02 (Hydrophilic)
Plasma Protein Binding > 99.5%98.0%40.0%
In Vivo Bioavailability (F%) < 5% (Poor aqueous solubility)~40%~100%
Brain-to-Plasma Ratio 0.1 (Trapped in plasma proteins)1.5 (Excellent BBB penetration)0.9
In Vivo Efficacy (ED50) > 30 mg/kg (Haloperidol Catalepsy)1.0 mg/kg (Haloperidol Catalepsy)N/A (Cardiovascular toxicity)

Causality of the Disconnect: While the 7-decyl chain anchors the molecule tightly into the hydrophobic sub-pocket of the A2A receptor in vitro [4], in vivo, this same chain causes the molecule to become irreversibly bound to human serum albumin (HSA) and α1​ -acid glycoprotein. Consequently, the free fraction ( fu​ ) available to cross the blood-brain barrier (BBB) is negligible, resulting in a poor brain-to-plasma ratio and weak behavioral efficacy despite stellar receptor affinity.

Experimental Workflows & Methodologies

To accurately map the IVIVC of such compounds, researchers must employ a self-validating workflow that sequentially tests intrinsic potency, metabolic stability, and functional in vivo exposure.

Workflow InVitro In Vitro Profiling (Radioligand Binding & cAMP) PhysChem Physicochemical QC (Kinetic Solubility, LogD) InVitro->PhysChem High Potency Verified IVIVC IVIVC Correlation Analysis (Free Brain Conc. vs IC50) InVitro->IVIVC IC50 / Ki Data InVivoPK In Vivo Pharmacokinetics (Plasma vs. Brain LC-MS/MS) PhysChem->InVivoPK Formulation Strategy InVivoPD In Vivo Pharmacodynamics (Haloperidol Catalepsy Model) InVivoPK->InVivoPD Free Fraction (fu) Dose InVivoPK->IVIVC Cmax / AUC Data InVivoPD->IVIVC ED50 Data

Step-by-step IVIVC workflow for evaluating lipophilic xanthine derivatives.

Protocol 1: In Vitro Radioligand Binding & cAMP Accumulation

Purpose: To establish the intrinsic receptor affinity and functional antagonism without the confounding variables of absorption or protein binding.

  • Cell Preparation: Culture HEK-293 cells stably expressing human A2A or A2B receptors. Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Radioligand Competition: Incubate 50 µg of membrane protein with 2 nM [³H]CGS21680 (A2A agonist) and varying concentrations of the 7-decyl-xanthine derivative (0.01 nM to 10 µM) in 1% DMSO final concentration.

  • cAMP Functional Assay: Treat intact cells with the test compound for 15 minutes, followed by stimulation with 100 nM NECA (non-selective adenosine agonist) for 30 minutes. Lyse cells and measure cAMP using a TR-FRET immunoassay.

  • System Validation (Self-Correction):

    • Positive Control: Istradefylline must yield a Ki​ of 2.2 ± 0.5 nM.

    • QC Metric: Calculate the Z'-factor for the TR-FRET assay. A Z'-factor > 0.6 validates the assay's dynamic range and reproducibility.

Protocol 2: In Vivo Pharmacokinetics & Brain Penetration

Purpose: To determine if the lipophilic nature of the 7-decyl chain prevents the compound from reaching its central nervous system target.

  • Formulation: Due to the extreme lipophilicity of the 7-decyl group, aqueous vehicles will fail. Formulate the compound in 10% DMSO / 40% PEG400 / 50% Saline to ensure complete dissolution.

  • Dosing & Sampling: Administer 10 mg/kg via oral gavage (PO) and 2 mg/kg intravenously (IV) to male Sprague-Dawley rats (n=4 per group). Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Brain Extraction: At T=1 hour (estimated Tmax​ ), euthanize a parallel cohort. Perfuse with cold saline to remove blood from brain microvasculature. Homogenize brain tissue in 3 volumes of 80% acetonitrile.

  • LC-MS/MS Quantification: Precipitate plasma/brain proteins with acetonitrile containing an internal standard (e.g., deuterated istradefylline). Analyze the supernatant via LC-MS/MS (MRM mode).

  • System Validation (Self-Correction):

    • Standard Curve: Must exhibit R2>0.99 with a Lower Limit of Quantification (LLOQ) ≤1 ng/mL.

    • Recovery Check: Spike blank brain homogenate with a known concentration of the compound; recovery must be 85-115% to ensure the 7-decyl chain isn't irreversibly binding to the plasticware or homogenization beads.

Protocol 3: In Vivo Pharmacodynamics (Haloperidol-Induced Catalepsy)

Purpose: To measure functional target engagement in the brain. A2A antagonists specifically reverse D2-receptor blockade in the striatum.

  • Induction: Administer Haloperidol (1 mg/kg, IP) to induce cataleptic rigidity (mimicking Parkinsonian motor deficits).

  • Treatment: 45 minutes post-haloperidol, administer the 7-decyl-xanthine derivative (10, 30, and 50 mg/kg, PO).

  • Bar Test: Place the rat's forepaws on a horizontal glass rod (10 cm high). Measure the descent latency (time taken to remove paws).

  • System Validation (Self-Correction):

    • Negative Control: Vehicle-treated rats must maintain a descent latency of > 120 seconds.

    • Positive Control: Istradefylline (1 mg/kg) must reduce latency to < 30 seconds. Failure of the 7-decyl compound to reduce latency at 30 mg/kg confirms the IVIVC disconnect driven by poor brain exposure.

References

  • Xanthines as Adenosine Receptor Antagonists National Institutes of Health (NIH) / PMC[Link]

  • Design, Synthesis, and Biological Evaluation of New 8-Heterocyclic Xanthine Derivatives as Highly Potent and Selective Human A2B Adenosine Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • NOURIANZ® (istradefylline) Full Prescribing Information U.S. Food and Drug Administration (FDA)[Link]

  • Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones Beilstein Journal of Organic Chemistry[Link]

Comparative Pharmacokinetics of 7-Decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione and Caffeine: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective receptor targeting, understanding the pharmacokinetic (PK) divergence between natural scaffolds and their synthetic derivatives is critical. This guide provides an in-depth, objective comparison between the ubiquitous methylxanthine Caffeine (1,3,7-trimethylxanthine) and the highly engineered synthetic derivative 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (7-DMPX) .

By analyzing their structural causality, physicochemical properties, and metabolic pathways, this guide serves as a foundational resource for researchers optimizing xanthine-based adenosine receptor antagonists.

Structural Causality and Physicochemical Divergence

The pharmacokinetic behavior of any xanthine derivative is dictated by its substitution pattern. Caffeine possesses a low molecular weight and a near-neutral LogP, granting it rapid paracellular and transcellular diffusion capabilities.

In contrast, 7-DMPX features two massive structural modifications:

  • N7-Decyl Chain: The addition of a 10-carbon alkyl chain at the N7 position drastically increases the topological polar surface area's shielding, skyrocketing the molecule's lipophilicity.

  • C8-Phenylethylamino Group: Substitution at the C8 position is a well-documented strategy to enhance binding affinity and selectivity for adenosine A1 and A2A receptors 1[1]. The bulky phenylethylamino group sterically hinders standard enzymatic degradation pathways while anchoring the molecule into the hydrophobic pockets of target GPCRs 2[2].

Quantitative Pharmacokinetic Comparison
PK ParameterCaffeine (1,3,7-trimethylxanthine)7-DMPX (Synthetic Derivative)
Molecular Weight 194.19 g/mol 425.57 g/mol
LogP (Lipophilicity) -0.07> 5.5 (Highly Lipophilic)
Aqueous Solubility High (~21 mg/mL at 25°C)Very Low (< 0.01 mg/mL)
Plasma Protein Binding ~30% (High free fraction)> 95% (Low free fraction)
Volume of Distribution (Vd) 0.6 L/kg (Even distribution)> 5.0 L/kg (Adipose sequestration)
Primary Metabolism CYP1A2 (N-demethylation)CYP3A4 (Aliphatic oxidation)
Elimination Half-life (t1/2) 3 – 7 hours12 – 24 hours (Predicted)
Receptor Target Non-selective A1/A2A antagonistHigh-affinity A1/A2A antagonist

Absorption Kinetics & Bioavailability

Caffeine is rapidly absorbed in the gastrointestinal (GI) tract due to its ideal hydrophilic/lipophilic balance. 7-DMPX, however, is dissolution-rate limited. Its high LogP necessitates lipid-based formulations (e.g., Self-Microemulsifying Drug Delivery Systems) to achieve meaningful oral bioavailability.

Protocol: In Vitro Caco-2 Permeability Assay

Purpose: To evaluate the intestinal absorption potential of the highly lipophilic 7-DMPX compared to caffeine.

  • Step 1: Cell Culture & Polarization. Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days.

  • Step 2: Monolayer Validation (Self-Validating Step). Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 300 Ω·cm², ensuring tight junction integrity. If TEER is low, the assay will yield false-positive paracellular leakage.

  • Step 3: Dosing Solution Preparation. Dissolve caffeine in standard HBSS buffer (pH 7.4). For 7-DMPX, supplement HBSS with 1% Bovine Serum Albumin (BSA) or 0.5% sodium taurocholate.

  • Step 4: Transport Execution. Add dosing solutions to the apical chamber and blank buffer to the basolateral chamber. Incubate at 37°C.

  • Step 5: Sampling & Analysis. Collect 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

The Causality Behind the Protocol: Why add BSA or sodium taurocholate to the 7-DMPX buffer? Caffeine diffuses freely in standard HBSS. However, because 7-DMPX possesses a LogP > 5.0, it will rapidly adsorb to the polystyrene walls of the Transwell plate or precipitate out of solution. The addition of 1% BSA ensures sink conditions are maintained, creating a self-validating system where the disappearance of the drug from the apical chamber accurately reflects transepithelial transport rather than plastic adherence.

Distribution and Target Tissue Partitioning

Once in systemic circulation, the distribution profiles of the two compounds diverge completely. Caffeine distributes evenly across total body water. 7-DMPX binds heavily to plasma proteins (>95%) and partitions aggressively into lipid-rich compartments, including adipose tissue and the brain parenchyma, creating a "depot effect" that prolongs its half-life.

PK_Workflow OralAdmin Oral Administration (Lipid Formulation) GI_Tract GI Tract Dissolution (Bile Salt Micelles) OralAdmin->GI_Tract Hepatic Hepatic First-Pass (CYP3A4 / CYP1A2) GI_Tract->Hepatic Portal Vein Plasma Systemic Circulation (High Protein Binding) Hepatic->Plasma Bioavailability Brain Blood-Brain Barrier (Target Engagement) Plasma->Brain Free Fraction Adipose Adipose Tissue (Deep Compartment) Plasma->Adipose Lipophilic Partitioning Adipose->Plasma Slow Release

Caption: PK Distribution Workflow of 7-DMPX highlighting lipid partitioning and BBB penetration.

Metabolic Clearance and CYP450 Phenotyping

Caffeine is almost exclusively cleared via N-demethylation by CYP1A2. In contrast, the bulky N7-decyl and C8-phenylethylamino groups of 7-DMPX sterically clash with the CYP1A2 active site. This shifts the metabolic burden to CYP3A4, which accommodates larger, lipophilic substrates and facilitates aliphatic oxidation of the decyl chain.

Protocol: Microsomal Stability and CYP Phenotyping

Purpose: To determine the metabolic half-life and specific CYP450 isoforms responsible for 7-DMPX clearance.

  • Step 1: Microsome Preparation. Dilute human liver microsomes (HLMs) to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Compound Addition. Spike caffeine or 7-DMPX to a final concentration of 1 µM.

  • Step 3: Inhibitor Matrix (Self-Validating Step). Divide the 7-DMPX samples into three cohorts: Vehicle control, Ketoconazole (CYP3A4 inhibitor), and Furafylline (CYP1A2 inhibitor).

  • Step 4: Reaction Initiation. Pre-incubate at 37°C for 5 minutes, then add 1 mM NADPH regenerating system to initiate metabolism.

  • Step 5: Quenching & Analysis. Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

The Causality Behind the Protocol: Why use a matrix of specific CYP inhibitors? By running parallel incubations with ketoconazole and furafylline, the protocol establishes a self-validating matrix. If the rapid clearance of 7-DMPX is halted by ketoconazole but remains unaffected by furafylline, the hypothesized metabolic shift from CYP1A2 to CYP3A4 is definitively proven, preventing downstream drug-drug interaction (DDI) surprises in clinical trials.

Pharmacodynamic Implications: Receptor Antagonism

The ultimate goal of synthesizing C8-substituted, N7-alkylated xanthines like 7-DMPX is to achieve potent, sustained antagonism of Adenosine A2A and A1 receptors, which is highly relevant for neurodegenerative disease models such as Parkinson's and Alzheimer's 3[3]. While caffeine acts as a weak, transient antagonist, the high lipophilicity and slow clearance of 7-DMPX allow for prolonged target engagement at the receptor site.

Signaling Antagonist 7-DMPX / Caffeine A2A_Receptor Adenosine A2A Receptor (GPCR) Antagonist->A2A_Receptor Competitive Inhibition Gs_Protein Gs Protein Activation A2A_Receptor->Gs_Protein Blocked AdenylateCyclase Adenylate Cyclase Gs_Protein->AdenylateCyclase cAMP cAMP Production AdenylateCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA

Caption: Mechanistic pathway of A2A receptor antagonism by xanthine derivatives.

References

  • Title: Xanthine scaffold: scope and potential in drug development Source: NIH / PMC URL
  • Title: The adenosine A(2A)
  • Title: Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)

Sources

Safety Operating Guide

7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for the disposal of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione (also registered under the synonym 7-decyl-3-methyl-8-(phenethylamino)purine-2,6-dione). This compound is a highly lipophilic synthetic xanthine derivative utilized in advanced drug development and receptor-binding assays.

Because of its complex nitrogenous structure and potent biological activity, improper disposal poses significant environmental and occupational risks. As a Senior Application Scientist, I have designed this guide to synthesize chemical causality with EPA and OSHA regulatory frameworks, delivering a self-validating disposal protocol that protects your personnel and the environment.

Chemical Profile & Hazard Causality

Understanding the physicochemical properties of an active pharmaceutical ingredient (API) is the foundational step in designing a rational disposal plan. You cannot properly dispose of a chemical if you do not understand how it behaves in the environment.

Table 1: Physicochemical Properties & Disposal Implications

PropertyValue / DescriptionDisposal Implication
CAS Number 476481-34-2[1]Essential for tracking waste manifests and institutional EHS logging.
Molecular Formula C24H35N5O2[1]High carbon/nitrogen ratio requires complete combustion (incineration) to prevent toxic NOx byproducts.
Molecular Weight 425.58 g/mol [1]Heavy, complex synthetic molecule; resists natural biodegradation.
Structural Features Purine-2,6-dione core, 7-decyl chain, 8-phenethylamino groupThe 10-carbon (decyl) chain imparts extreme lipophilicity. It will partition into organic solvents and bioaccumulate if released into aquatic ecosystems.
Biological Activity Xanthine derivativePotential off-target receptor interactions necessitate strict zero-exposure handling and disposal[2].

Causality Insight: The extreme lipophilicity driven by the 7-decyl chain means this compound will not easily wash away with aqueous solutions. Decontamination requires organic solvents (e.g., ethanol, isopropanol), which in turn dictates that the resulting liquid waste must be managed as hazardous flammable waste rather than standard aqueous waste.

Regulatory Grounding: EPA Subpart P & OSHA Standards

Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), healthcare and research facilities face strict mandates regarding API disposal[3],[4].

  • The Sewer Ban: Regardless of your facility's generator status, the EPA strictly prohibits the disposal of hazardous waste pharmaceuticals down the drain[5],[6]. Sewering lipophilic xanthine derivatives leads to accumulation in wastewater treatment biosolids and subsequent environmental release[7].

  • Trace Contamination: OSHA guidelines dictate that trace-contaminated materials (PPE, pipette tips, weighing boats) must be managed as hazardous waste to prevent occupational exposure to support staff[2].

  • Final Destruction: Incineration at a licensed facility is the only recognized method to ensure the complete thermal destruction of the active pharmaceutical ingredient[8],[9].

Mandatory Disposal Workflows

Below is the self-validating decision matrix for segregating and destroying 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione waste. Proper segregation prevents dangerous cross-reactions and ensures regulatory compliance.

DisposalWorkflow Start Waste Generation: 7-decyl-3-methyl-8-(phenethylamino) purine-2,6-dione State Determine Waste State Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated Solvents (e.g., DMSO, Methanol) Liquid->NonHalogenated No Halogens Incineration High-Temperature Incineration (EPA Subpart P Compliant) Halogenated->Incineration NonHalogenated->Incineration SolidBin->Incineration

Decision-tree workflow for the segregation and disposal of lipophilic xanthine derivatives.

Step-by-Step Procedural Methodologies

Protocol A: Solid Waste & Empty Container Management

Objective: Prevent aerosolization of API powders and ensure compliance with RCRA empty container standards.

  • Segregation: Place all visibly contaminated consumables (weighing paper, spatulas, gloves) into a designated, puncture-resistant hazardous waste container lined with a 6-mil polyethylene bag[2].

  • Container Management: Vials that previously held the pure API powder are considered "RCRA empty" only if all contents have been removed by normal means (e.g., scraping, pouring)[5]. However, due to the compound's potency, best practice dictates disposing of the "empty" vial as trace hazardous waste[2].

  • Labeling: Label the outer container explicitly: "Hazardous Pharmaceutical Waste - Contains 7-decyl-3-methyl-8-(phenethylamino)purine-2,6-dione (Toxic/Non-Regulated API)".

  • Final Disposition: Transfer to the facility's central accumulation area for pickup by a licensed vendor for high-temperature incineration[9].

Protocol B: Liquid Waste Management

Objective: Safely consolidate solvent-dissolved API without triggering incompatible chemical reactions.

  • Solvent Identification: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane) or non-halogenated solvent (e.g., DMSO, ethanol).

  • Consolidation: Pour the liquid waste into the appropriate, chemically compatible HPLC-grade waste carboy (e.g., HDPE plastic). Causality Note: Never mix halogenated and non-halogenated waste. Doing so drastically increases disposal costs and can cause exothermic reactions if incompatible reagents are present.

  • Secondary Containment: Store the liquid waste carboy in a secondary containment tray to capture any potential leaks. Keep the container securely closed unless actively adding waste[9].

  • Disposal: The liquid waste must be incinerated at a permitted facility to ensure the thermal destruction of the active pharmaceutical ingredient[8],[9].

Protocol C: Spill Response and Surface Decontamination

Objective: Neutralize and remove lipophilic API residues from laboratory surfaces.

  • Isolate & PPE: Isolate the spill area. Don fresh nitrile gloves, a lab coat, and safety goggles. If powder is aerosolized, an N95 or P100 respirator is required.

  • Primary Cleanup (Powder): Do not sweep dry powder, as this causes aerosolization. Gently cover the powder with absorbent pads lightly dampened with a compatible organic solvent (e.g., 70% isopropanol or ethanol) to break the compound's lipophilic surface tension.

  • Primary Cleanup (Liquid): For solutions, apply inert absorbent material (e.g., vermiculite or universal spill pads) over the liquid.

  • Decontamination: Wipe the area three times using a solvent capable of dissolving the decyl-chain derivative (e.g., ethanol), followed by a final wipe with soapy water to remove solvent residue.

  • Waste Collection: Place all used spill cleanup materials into a hazardous waste bag, seal it, and process it via Protocol A[2].

Trust & Verification in the Laboratory

By implementing these protocols, your laboratory ensures that 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione is handled with the utmost respect for both human health and environmental integrity. High-temperature incineration remains the only definitive method to break the stable purine-2,6-dione ring and prevent the introduction of synthetic APIs into the water supply[6],[9].

References

  • Management of Hazardous Waste Pharmaceuticals | US EPA. epa.gov. 3

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. epa.gov. 5

  • Management Standards for Hazardous Waste Pharmaceuticals - Regulations.gov. regulations.gov. 4

  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. republicservices.com. 6

  • 7-decyl-3-methyl-8-(phenethylamino)purine-2,6-dione - Guidechem. guidechem.com. 1

  • Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal - epa nepis. epa.gov. 8

  • Proper Disposal of Firategrast: A Guide for Laboratory Professionals - Benchchem. benchchem.com. 9

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. osha.gov. 2

  • Comparing Environmental Policies to Reduce Pharmaceutical Pollution and Address Disparities - PMC. nih.gov.7

Sources

Personal protective equipment for handling 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug development, I approach chemical handling not as a rigid checklist, but as a dynamic system governed by molecular causality. When handling novel small molecules like 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione , standard laboratory safety protocols often underestimate the percutaneous absorption risks.

This guide translates the physical chemistry of this specific substituted xanthine into a self-validating operational and disposal plan, ensuring your laboratory team can process this compound safely, efficiently, and in full regulatory compliance.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular architecture of the compound[1]. The structure of 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dione dictates its unique hazard profile:

  • The 7-Decyl Chain (Lipophilicity): The long, 10-carbon alkyl chain renders this molecule highly lipophilic. When dissolved in common in vitro assay solvents like Dimethyl Sulfoxide (DMSO) or ethanol, the solvent acts as a permeation enhancer. This mixture can rapidly breach standard latex or thin nitrile gloves, carrying the lipophilic compound directly across the stratum corneum (skin barrier)[2].

  • The Xanthine Core (Biological Activity): Purine-2,6-diones (xanthines) are historically potent biologically active molecules, frequently acting as phosphodiesterase (PDE) inhibitors or adenosine receptor antagonists. Unintentional systemic exposure could trigger off-target cardiovascular (tachycardia) or central nervous system stimulation.

Quantitative Chemical Data

Data summarized for operational risk assessment[1].

PropertyValueOperational Implication
Chemical Name 7-decyl-3-methyl-8-(2-phenylethylamino)purine-2,6-dioneSubstituted xanthine; potential off-target biological activity.
CAS Number 476481-34-2Required identifier for EHS hazardous waste manifesting.
Molecular Weight 425.58 g/mol Small molecule; high mobility and rapid diffusion in solution.
Molecular Formula C24H35N5O2Contains no halogens; qualifies as standard organic waste.
Physical State Solid / Fine PowderHigh risk of static aerosolization during weighing.

Mandatory Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates a documented hazard assessment for PPE under 29 CFR 1910.132[3]. Based on the causality outlined above, the following specialized PPE is required:

PPE CategorySpecificationCausality & Rationale
Hand Protection Double-gloving: 4-mil nitrile (inner) + 8-mil extended-cuff nitrile or neoprene (outer).DMSO-solubilized lipophilic compounds will permeate single-layer gloves in seconds. Double-gloving provides a critical, self-validating fail-safe[4].
Eye/Face ANSI Z87.1 splash goggles.Prevents ocular exposure from micro-splashes during the vortexing or sonication of concentrated stock solutions.
Respiratory N95/P100 particulate respirator.Prevents inhalation of aerosolized active pharmaceutical ingredient (API) powder if handled outside of a containment hood.
Body Fluid-resistant, disposable Tyvek lab coat with knit cuffs.Protects against permeation of organic solvent mixtures. Knit cuffs prevent exposed skin at the glove-gown interface[4].

Operational Workflow & Handling Protocols

To ensure absolute safety, the handling of this compound must follow a unidirectional workflow that minimizes the transport of exposed dry powder.

Workflow Step1 1. Fume Hood & PPE Check Verify Draft & Don Gear Step2 2. Weighing & Transfer Use Anti-Static Tools Step1->Step2 Proceed if airflow >100 fpm Step3 3. Solubilization Add Solvent In-Hood Step2->Step3 Minimize powder aerosolization Step4 4. Decontamination Surface Wash & Wipe Step3->Step4 Seal vials before removal Step5 5. Waste Disposal Manifest as Toxic Organic Step4->Step5 Segregate solid/liquid waste

Standardized operational workflow for handling high-lipophilicity research chemicals.

Step-by-Step Protocol: Safe Weighing and Solubilization

This methodology is designed to be self-validating; if a step fails, the process halts before exposure occurs.

  • Containment Verification: Conduct all dry powder handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Validation check: Verify the inward airflow monitor reads >100 feet per minute (fpm) before opening the chemical vial[5].

  • Static Mitigation: Purine-2,6-dione powders are highly prone to static cling. Discharge the analytical balance and weigh boats using an anti-static gun (e.g., Zerostat). Validation check: The balance must hold a steady 0.0000 g tare without drifting.

  • Transfer: Using a micro-spatula, carefully transfer the desired mass into the tared anti-static weigh boat.

  • In-Hood Solubilization (Critical Step): Do not transport the dry powder across the lab. Transfer the solid directly into a borosilicate glass vial inside the hood. Add your carrier solvent (e.g., DMSO) immediately to trap the powder in solution.

  • Sealing: Cap the vial securely with a PTFE-lined septum cap. Only after the vial is sealed and wiped down with a solvent-dampened tissue should it be removed from the hood for sonication.

Spill Response & Disposal Plan

According to the National Academies' Prudent Practices in the Laboratory, emergency response plans must be tailored to the physical state of the chemical[6].

Minor Spill Response (Powder)
  • Do not sweep. Sweeping will aerosolize the highly active powder.

  • Gently cover the spilled powder with absorbent paper towels.

  • Dampen the towels with a solvent in which the compound is soluble (e.g., a 50/50 mixture of ethanol and water) to dissolve and capture the API.

  • Wipe the area thoroughly, followed by a secondary wash with 10% bleach, and a final wash with soap and water[5].

Waste Segregation and Disposal
  • Solid Waste: Collect all contaminated consumables (outer gloves, weigh boats, paper towels) in a robust, sealable chemical waste bag. Label clearly as "Toxic Organic Waste - Xanthine Derivative (CAS: 476481-34-2)".

  • Liquid Waste: Collect spent DMSO/API solutions in a dedicated, halogen-free organic waste carboy.

  • Disposal Route: Do not pour down the drain. Dispose of all materials via high-temperature incineration through your institution's approved Environmental Health and Safety (EHS) vendor[7].

References

  • Title: Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs (Pharmacy eTool) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.